molecular formula C7H4ClNS B1589462 6-Chlorothieno[2,3-b]pyridine CAS No. 62226-18-0

6-Chlorothieno[2,3-b]pyridine

Cat. No.: B1589462
CAS No.: 62226-18-0
M. Wt: 169.63 g/mol
InChI Key: FBLJMPADHWBVBA-UHFFFAOYSA-N
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Description

6-Chlorothieno[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4ClNS and its molecular weight is 169.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chlorothieno[2,3-b]pyridine
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InChI

InChI=1S/C7H4ClNS/c8-6-2-1-5-3-4-10-7(5)9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLJMPADHWBVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469791
Record name 6-Chlorothieno[2,3-b]pyridine
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Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

62226-18-0
Record name 6-Chlorothieno[2,3-b]pyridine
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Record name 6-Chlorothieno[2,3-b]pyridine
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Record name 6-chlorothieno[2,3-b]pyridine
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Foundational & Exploratory

An In-Depth Technical Guide to 6-Chlorothieno[2,3-b]pyridine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Heterocyclic Building Block

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile functionalization is perpetual. Among the myriad of heterocyclic systems, the thieno[2,3-b]pyridine core has emerged as a "privileged structure," a framework that demonstrates the ability to bind to multiple biological targets, thereby serving as a fertile ground for the development of new therapeutic agents. This guide focuses on a key derivative of this family: 6-Chlorothieno[2,3-b]pyridine. Its strategic placement of a reactive chloro group on the pyridine ring, coupled with the unique electronic properties of the fused thiophene ring, makes it an invaluable intermediate for medicinal chemists. This document provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity profile, and its burgeoning applications in the development of targeted therapies, particularly in oncology and metabolic diseases.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in synthesis and drug design.

Core Characteristics

The key physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in various solvent systems, its potential for membrane permeability, and for the development of analytical methods.

PropertyValueSource
CAS Number 62226-18-0[1][2]
Molecular Formula C₇H₄ClNS[1]
Molecular Weight 169.63 g/mol [1]
Melting Point 57-58 °C[1]
Boiling Point 269.9 ± 20.0 °C at 760 mmHg[1]
Density 1.435 g/cm³ (Predicted)[1]
XLogP3 3.2[1]
Spectroscopic Characterization

G start 3-Cyanopyridine-2(1H)-thione intermediate S-alkylated intermediate start->intermediate Alkylation reagent1 Chloroacetonitrile (ClCH₂CN) reagent1->intermediate product 3-Aminothieno[2,3-b]pyridine derivative intermediate->product Thorpe-Ziegler cyclization base Base (e.g., KOH) cyclization Intramolecular Cyclization base->cyclization cyclization->product G substrate This compound product 6-Aryl/Heteroaryl- thieno[2,3-b]pyridine substrate->product boronic_acid R-B(OH)₂ boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) cycle Catalytic Cycle catalyst->cycle base Base (e.g., K₂CO₃) base->cycle cycle->product

References

An In-depth Technical Guide to 6-Chlorothieno[2,3-b]pyridine (CAS No. 62226-18-0)

Author: BenchChem Technical Support Team. Date: January 2026

A Core Heterocycle for Advanced Drug Discovery

Introduction: Unveiling the Potential of a Privileged Scaffold

6-Chlorothieno[2,3-b]pyridine is a halogenated heterocyclic compound that has emerged as a critical building block in medicinal chemistry and drug development. Its rigid, fused ring system, combining the electronic properties of both thiophene and pyridine, provides a unique scaffold for the synthesis of a diverse array of biologically active molecules. The presence of a strategically positioned chlorine atom at the 6-position offers a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties of derivative compounds.

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical reactivity, and its significant applications in the development of novel therapeutics, with a particular focus on its role as a precursor to potent kinase inhibitors and other targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource
CAS Number 62226-18-0[1]
Molecular Formula C₇H₄ClNS[2]
Molecular Weight 169.63 g/mol [2]
Appearance White to off-white solidSupplier Data
Melting Point 57-58 °C[3]
Boiling Point 269.9 ± 20.0 °C at 760 mmHg[3]
XLogP3 3.2[3]

Synthesis of this compound: A Strategic Approach

The synthesis of the thieno[2,3-b]pyridine scaffold can be achieved through several established synthetic routes, often culminating in the introduction of the chloro substituent. One of the most versatile and widely employed methods is the Gewald reaction, which allows for the construction of the 2-aminothiophene ring, followed by subsequent annulation of the pyridine ring. A plausible and efficient synthetic pathway to this compound is outlined below, commencing from readily available starting materials. This multi-step synthesis is designed to provide a reliable and scalable route to the target compound.

Proposed Synthetic Pathway

Synthesis of this compound cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Pyridine Ring Formation cluster_2 Step 3: Chlorination cluster_3 Step 4: Aromatization A 2-Chloromalononitrile D 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile A->D Base (e.g., Morpholine) Ethanol, Reflux B Cyclohexanone B->D Base (e.g., Morpholine) Ethanol, Reflux C Sulfur C->D Base (e.g., Morpholine) Ethanol, Reflux F 4-Methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2(1H)-one D->F NaOEt, Ethanol, Reflux E Ethyl Acetoacetate E->F G 2,4-Dichloro-5,6,7,8-tetrahydrothieno[2,3-b]quinoline F->G POCl₃, Heat H This compound G->H Dehydrogenation (e.g., DDQ or Sulfur)

A plausible synthetic workflow for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[4][5]

  • Reagents and Solvents:

    • Cyclohexanone (1.0 eq)

    • 2-Chloromalononitrile (1.0 eq)

    • Elemental Sulfur (1.1 eq)

    • Morpholine (catalytic amount)

    • Ethanol

  • Procedure:

    • To a stirred solution of cyclohexanone and 2-chloromalononitrile in ethanol, add a catalytic amount of morpholine.

    • Add elemental sulfur to the mixture.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization from ethanol to afford 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Step 2: Synthesis of 4-Methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2(1H)-one

This step involves the condensation of the 2-aminothiophene derivative with a β-ketoester to form the pyridinone ring.

  • Reagents and Solvents:

    • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 eq)

    • Ethyl acetoacetate (1.2 eq)

    • Sodium ethoxide (NaOEt) (1.5 eq)

    • Ethanol

  • Procedure:

    • Prepare a solution of sodium ethoxide in ethanol.

    • Add the 2-aminothiophene derivative and ethyl acetoacetate to the sodium ethoxide solution.

    • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

    • After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

    • Collect the precipitate by filtration, wash with water and ethanol, and dry to yield the desired thieno[2,3-b]quinolin-2(1H)-one.

Step 3: Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydrothieno[2,3-b]quinoline

Chlorination of the pyridinone is a crucial step to introduce the reactive chloro-substituent.

  • Reagents and Solvents:

    • 4-Methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2(1H)-one (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (excess)

  • Procedure:

    • Carefully add the thieno[2,3-b]quinolin-2(1H)-one to an excess of phosphorus oxychloride.

    • Heat the mixture to reflux for 3-5 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dichlorinated product.

Step 4: Synthesis of this compound (Aromatization)

The final step involves the dehydrogenation of the partially saturated pyridine ring to yield the aromatic target compound.

  • Reagents and Solvents:

    • 2,4-Dichloro-5,6,7,8-tetrahydrothieno[2,3-b]quinoline (1.0 eq)

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) or Sulfur

    • Anhydrous solvent (e.g., dioxane or toluene)

  • Procedure:

    • Dissolve the dichlorinated intermediate in a suitable anhydrous solvent.

    • Add DDQ to the solution and heat to reflux for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter to remove the precipitated hydroquinone.

    • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity: A Gateway to Molecular Diversity

The 6-chloro substituent on the thieno[2,3-b]pyridine core is a key functional group that enables a wide range of synthetic transformations. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the derivatization of this scaffold, allowing for the introduction of various aryl, heteroaryl, alkyl, and amino groups.[6][7]

Reactivity_of_6-Chlorothienopyridine cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Core This compound Suzuki_product 6-Aryl/Heteroaryl-thieno[2,3-b]pyridine Core->Suzuki_product C-C bond formation Buchwald_product 6-Amino-thieno[2,3-b]pyridine Core->Buchwald_product C-N bond formation Sonogashira_product 6-Alkynyl-thieno[2,3-b]pyridine Core->Sonogashira_product C-C bond formation Suzuki_reagent R-B(OH)₂ Pd Catalyst, Base Buchwald_reagent R₂NH Pd Catalyst, Base Sonogashira_reagent R-C≡CH Pd/Cu Catalyst, Base

Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl and heteroaryl substituents at the 6-position of the thieno[2,3-b]pyridine core.

  • Illustrative Protocol:

    • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

    • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

    • Heat the reaction mixture to 80-100 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of a wide range of N-aryl and N-heteroaryl compounds.[8][9] This reaction is instrumental in introducing primary and secondary amines at the 6-position of the thieno[2,3-b]pyridine scaffold.

  • Illustrative Protocol:

    • In an inert atmosphere glovebox or under an inert gas stream, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex), a suitable phosphine ligand (e.g., Xantphos, SPhos, or DavePhos), and a strong base (e.g., NaOt-Bu or K₃PO₄).

    • Add an anhydrous aprotic solvent such as toluene or dioxane.

    • Heat the reaction mixture at 80-120 °C until completion.

    • After cooling, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is used to introduce alkynyl moieties at the 6-position, which can serve as versatile intermediates for further transformations.

  • Illustrative Protocol:

    • To a solution of this compound (1.0 eq) and the terminal alkyne (1.2-2.0 eq) in a suitable solvent (e.g., THF, DMF, or triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

    • Add a base, typically an amine such as triethylamine or diisopropylamine, which can also serve as the solvent.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

    • Upon completion, filter the reaction mixture to remove the precipitated salts, concentrate the filtrate, and purify the product by column chromatography.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The thieno[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this compound have shown significant promise in various therapeutic areas, particularly as kinase inhibitors for the treatment of cancer and inflammatory diseases.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The thieno[2,3-b]pyridine core serves as an excellent ATP-competitive scaffold for the design of potent and selective kinase inhibitors.[10][11]

  • DRAK2 Inhibitors for Diabetes: Recent studies have identified thieno[2,3-b]pyridine derivatives as potent inhibitors of DRAK2 (Death-associated protein kinase-related apoptosis-inducing protein kinase 2), a serine/threonine kinase implicated in pancreatic β-cell apoptosis.[7][12] Inhibition of DRAK2 has been shown to protect islet cells and improve glucose tolerance, suggesting a novel therapeutic strategy for type 2 diabetes. Structure-activity relationship (SAR) studies have revealed that substitution at the 5-position of the thieno[2,3-b]pyridine ring with aryl groups is crucial for high binding affinity.[12]

  • c-Src Inhibitors for Cancer: The c-Src tyrosine kinase is a non-receptor tyrosine kinase that is often overexpressed and activated in various human cancers, playing a key role in tumor progression and metastasis. 3-Amino-thieno[2,3-b]pyridine derivatives have been developed as potent c-Src inhibitors. SAR studies have highlighted the importance of substituents on the thienopyridine ring and other aromatic moieties in the molecule for effective interaction with the ATP binding pocket of the enzyme.

  • Other Kinase Targets: The versatility of the thieno[2,3-b]pyridine scaffold has led to the discovery of inhibitors for a range of other kinases, including PfGSK-3 for malaria and eEF2-K for cancer. The ability to modify the scaffold at various positions allows for the optimization of selectivity and potency against different kinase targets.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective thieno[2,3-b]pyridine-based inhibitors relies heavily on understanding the structure-activity relationships. Key SAR insights from various studies include:

  • Substitution at the 6-position: The chlorine atom at the 6-position is a key point for diversification. The nature of the group introduced via cross-coupling reactions significantly influences the compound's biological activity and selectivity.

  • Substitution at other positions: Modifications at other positions of the thieno[2,3-b]pyridine ring, such as the 2-, 3-, and 5-positions, also play a crucial role in modulating the compound's properties. For example, in DRAK2 inhibitors, an aryl group at the 5-position is critical for potency.[12]

  • Conformational Rigidity: The rigid, planar nature of the thieno[2,3-b]pyridine scaffold helps to pre-organize the molecule for binding to the target protein, often leading to higher affinity.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques. Below are the expected and reported spectral data for the title compound.

TechniqueData
¹H NMR Expected signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the four protons on the heterocyclic ring system. The coupling patterns would be indicative of the substitution pattern.
¹³C NMR Expected signals for the seven carbon atoms of the thieno[2,3-b]pyridine core. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen and chlorine atoms.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) at m/z 169, along with a characteristic isotopic peak (M+2) at m/z 171 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the heterocyclic system, and C-Cl stretching.

Conclusion and Future Perspectives

This compound has firmly established itself as a valuable and versatile building block in modern drug discovery. Its synthetic accessibility and the reactivity of the chloro-substituent provide a robust platform for the generation of diverse compound libraries. The demonstrated success of thieno[2,3-b]pyridine derivatives as potent inhibitors of various protein kinases underscores the therapeutic potential of this scaffold.

Future research in this area will likely focus on the development of more efficient and environmentally benign synthetic methods, the exploration of novel cross-coupling reactions to further expand the accessible chemical space, and the application of this scaffold to a wider range of biological targets. As our understanding of the molecular basis of disease continues to grow, the strategic use of privileged scaffolds like this compound will undoubtedly play a crucial role in the discovery of the next generation of targeted therapeutics.

References

An In-depth Technical Guide to the Molecular Structure of 6-Chlorothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, properties, and chemical behavior of 6-Chlorothieno[2,3-b]pyridine. Designed for professionals in chemical research and drug development, this document synthesizes fundamental principles with practical insights to facilitate a deeper understanding and application of this important heterocyclic compound.

Introduction: The Significance of the Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] This fused bicyclic system, consisting of a thiophene ring fused to a pyridine ring, is of significant interest due to its diverse pharmacological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[2][3] The introduction of a chlorine atom at the 6-position of the pyridine ring, affording this compound, creates a versatile intermediate for further chemical modifications, making it a valuable building block in the synthesis of compound libraries for drug discovery.[4]

Molecular Structure and Properties

The fundamental characteristics of this compound provide the basis for understanding its chemical behavior and potential applications.

PropertyValueSource
Molecular Formula C₇H₄ClNS[5][6]
Molecular Weight 169.63 g/mol [6]
IUPAC Name This compound[5]
CAS Number 62226-18-0[6]
SMILES C1=CC(=NC2=C1C=CS2)Cl[5]
InChI InChI=1S/C7H4ClNS/c8-6-2-1-5-3-4-10-7(5)9-6/h1-4H[5]

The structure of this compound, as depicted by its SMILES and InChI strings, is a planar aromatic system. This planarity is a key feature of many thieno[2,3-b]pyridine derivatives and influences their potential for intermolecular interactions, such as stacking in crystal lattices.[7][8]

Synthesis of this compound: A Proposed Experimental Protocol

Synthesis_Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Friedländer Annulation cluster_2 Step 3: Aromatization A 2-Cyanothioacetamide C 2-Amino-5-chlorothiophene-3-carbonitrile A->C Base (e.g., Morpholine) B Chloroacetaldehyde B->C E 4-Chloro-5,6,7,8-tetrahydrothieno[2,3-b]quinoline C->E Base (e.g., Piperidine) D Cyclohexanone D->E F 6-Chloro-thieno[2,3-b]pyridine E->F Oxidizing Agent (e.g., DDQ)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

Step 1: Synthesis of 2-Amino-5-chlorothiophene-3-carbonitrile (Gewald Reaction)

  • To a stirred solution of 2-cyanothioacetamide (1.0 eq) and chloroacetaldehyde (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., morpholine or triethylamine).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2-amino-5-chlorothiophene-3-carbonitrile.

Step 2: Synthesis of 4-Chloro-5,6,7,8-tetrahydrothieno[2,3-b]quinoline (Friedländer Annulation)

  • In a round-bottom flask, combine 2-amino-5-chlorothiophene-3-carbonitrile (1.0 eq) and cyclohexanone (1.1 eq) in a high-boiling solvent like N,N-dimethylformamide (DMF).

  • Add a catalytic amount of a base, such as piperidine or potassium carbonate.

  • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Aromatization to this compound

  • Dissolve the 4-chloro-5,6,7,8-tetrahydrothieno[2,3-b]quinoline (1.0 eq) in a suitable solvent like dioxane or toluene.

  • Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 eq).

  • Heat the mixture to reflux for 12-24 hours until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and filter to remove the precipitated hydroquinone.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final product by column chromatography to obtain this compound.

Spectroscopic Characterization and Molecular Structure Elucidation

The definitive elucidation of the molecular structure of this compound relies on a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

The proton NMR spectrum is expected to show four signals in the aromatic region.

  • H2 and H3 (Thiophene Ring): These protons will appear as doublets due to coupling with each other. The chemical shifts are expected in the range of δ 7.0-8.0 ppm.

  • H4 and H5 (Pyridine Ring): These protons will also present as doublets. The electron-withdrawing effect of the nitrogen atom and the chlorine atom will shift these protons downfield, likely in the range of δ 7.5-8.5 ppm.

¹³C NMR (Predicted):

The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule.

  • Quaternary Carbons: The spectrum will show signals for the carbon atoms at the ring junctions and the carbon bearing the chlorine atom.

  • CH Carbons: The carbons directly bonded to protons will be observed, with their chemical shifts influenced by the neighboring heteroatoms and the chlorine substituent. The chemical shifts for the pyridine ring carbons will generally be at a lower field compared to the thiophene ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands:

  • C-H stretching (aromatic): Peaks above 3000 cm⁻¹.

  • C=C and C=N stretching (aromatic rings): A series of bands in the 1600-1400 cm⁻¹ region.

  • C-S stretching (thiophene ring): Typically observed in the fingerprint region.

  • C-Cl stretching: A band in the 800-600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak (M⁺) corresponding to the exact mass of C₇H₄ClNS. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a definitive feature. The fragmentation pattern can provide further structural information.[10]

X-ray Crystallography

While the crystal structure of this compound has not been reported, studies on related derivatives confirm the planarity of the thieno[2,3-b]pyridine ring system.[8] A single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and details of the crystal packing, offering the most definitive depiction of its three-dimensional structure.

Chemical Reactivity and Applications in Synthesis

The molecular structure of this compound dictates its reactivity, making it a versatile intermediate in organic synthesis.

Reactivity_Diagram cluster_0 Key Reactions cluster_1 Products A This compound B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C Buchwald-Hartwig Amination (R2NH, Pd catalyst) A->C D Nucleophilic Aromatic Substitution (Nu-) A->D E 6-Aryl-thieno[2,3-b]pyridine B->E F 6-Amino-thieno[2,3-b]pyridine C->F G 6-Substituted-thieno[2,3-b]pyridine D->G

Caption: Key synthetic transformations of this compound.

The chlorine atom at the 6-position is the primary site of reactivity. It can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can be activated by palladium catalysts to participate in reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. This enables the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse array of 6-substituted thieno[2,3-b]pyridine derivatives.[4]

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution at the 6-position. Strong nucleophiles can displace the chloride ion, offering another route to functionalization.

These synthetic handles make this compound a valuable precursor for the synthesis of novel compounds with potential therapeutic applications.

Conclusion

This compound is a heterocyclic compound of significant interest due to its versatile chemical reactivity and its role as a key intermediate in the synthesis of medicinally relevant molecules. A thorough understanding of its molecular structure, informed by spectroscopic analysis and predictive modeling, is essential for its effective utilization in research and development. This guide has provided a comprehensive overview of its structural features, a plausible synthetic pathway, and its key chemical transformations, offering a solid foundation for scientists and researchers working with this important scaffold.

References

An In-depth Technical Guide to 6-Chlorothieno[2,3-b]pyridine Derivatives and Analogs: Synthesis, Reactivity, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the core of numerous biologically active compounds. The 6-chloro substituted derivative, in particular, is a versatile intermediate for the synthesis of diverse compound libraries for drug discovery. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning therapeutic applications of 6-chlorothieno[2,3-b]pyridine derivatives and their analogs. We will delve into detailed synthetic protocols, explore the structure-activity relationships (SAR) that govern their biological effects, and illuminate the key signaling pathways they modulate. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.

Introduction: The Thieno[2,3-b]pyridine Core

The fusion of thiophene and pyridine rings creates the thieno[2,3-b]pyridine bicyclic system, a scaffold that has garnered significant attention in medicinal chemistry. This unique arrangement of atoms imparts favorable physicochemical properties and a three-dimensional architecture that allows for precise interactions with a variety of biological targets. The introduction of a chlorine atom at the 6-position of this scaffold provides a crucial handle for chemical modification, making this compound a highly valuable building block in drug discovery.[1]

The reactivity of the 6-chloro position allows for the facile introduction of a wide array of substituents through cross-coupling reactions, enabling extensive exploration of the chemical space around the thieno[2,3-b]pyridine core. This has led to the discovery of derivatives with a broad spectrum of biological activities, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial properties.[2][3][4]

Synthesis of the this compound Scaffold

The construction of the thieno[2,3-b]pyridine core is a multi-step process that typically involves the initial formation of a polysubstituted 2-aminothiophene, followed by the annulation of the pyridine ring.

Synthesis of the 2-Aminothiophene Precursor: The Gewald Reaction

A cornerstone in thiophene synthesis, the Gewald reaction, provides an efficient route to the requisite 2-aminothiophene precursors.[5] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.

Experimental Protocol 1: Gewald Synthesis of a 2-Aminothiophene-3-carbonitrile

  • Materials: Ketone (e.g., cyclohexanone), α-cyanoester (e.g., ethyl cyanoacetate), elemental sulfur, a basic catalyst (e.g., morpholine or triethylamine), and a suitable solvent (e.g., ethanol or DMF).

  • Procedure:

    • To a stirred solution of the ketone (1.0 eq) and the α-cyanoester (1.0 eq) in the chosen solvent, add the basic catalyst (0.1-0.2 eq).

    • To this mixture, add elemental sulfur (1.1 eq) portion-wise.

    • Heat the reaction mixture to 50-80°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The precipitated solid is collected by filtration, washed with cold water and a small amount of cold ethanol, and then dried under vacuum to yield the 2-aminothiophene-3-carbonitrile.

Annulation of the Pyridine Ring

With the 2-aminothiophene precursor in hand, the next crucial step is the construction of the fused pyridine ring. Two common and effective methods for this transformation are the Thorpe-Ziegler cyclization and the Friedländer annulation.

2.2.1. Thorpe-Ziegler Cyclization

This intramolecular condensation reaction is a powerful tool for the formation of cyclic ketones and enamines from dinitriles.[6][7][8] In the context of thieno[2,3-b]pyridine synthesis, a 2-(cyanomethylthio)pyridine derivative undergoes base-catalyzed cyclization to form the 3-aminothieno[2,3-b]pyridine.[1]

Experimental Protocol 2: Thorpe-Ziegler Cyclization to form a 3-Aminothieno[2,3-b]pyridine

  • Materials: A 2-(cyanomethylthio)pyridine derivative, a strong base (e.g., sodium ethoxide or potassium tert-butoxide), and an anhydrous solvent (e.g., ethanol or DMF).

  • Procedure:

    • To a solution of the 2-(cyanomethylthio)pyridine derivative (1.0 eq) in the anhydrous solvent under an inert atmosphere, add the strong base (1.1 eq) at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60°C) and monitor by TLC.

    • Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl).

    • The product can be isolated by precipitation upon addition of water or by extraction with an organic solvent, followed by purification via column chromatography.

2.2.2. Friedländer Annulation

The Friedländer synthesis is a classic reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline or, in this case, a thieno[2,3-b]pyridine.[9][10] This method is particularly useful when starting with a 2-aminothiophene-3-carboxaldehyde or a 2-aminothiophene-3-ketone.

Experimental Protocol 3: Friedländer Annulation for Thieno[2,3-b]pyridine Synthesis

  • Materials: A 2-aminothiophene-3-carbonyl compound, a methylene-active compound (e.g., a ketone, ester, or nitrile), and a catalyst (e.g., an acid like p-toluenesulfonic acid or a base like potassium hydroxide).

  • Procedure:

    • A mixture of the 2-aminothiophene-3-carbonyl compound (1.0 eq), the methylene-active compound (1.0-1.2 eq), and the catalyst in a high-boiling solvent (e.g., toluene or xylenes) is heated to reflux.

    • The reaction is monitored by TLC. The water formed during the reaction can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product.

    • After completion, the reaction mixture is cooled, and the product is isolated by filtration or by removal of the solvent under reduced pressure followed by purification.

Derivatization of the this compound Core

The 6-chloro substituent is a versatile handle for introducing molecular diversity through various cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful in this regard.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7] It is widely used to introduce aryl, heteroaryl, or vinyl groups at the 6-position of the thieno[2,3-b]pyridine core.

Experimental Protocol 4: Suzuki-Miyaura Coupling of this compound

  • Materials: this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Procedure:

    • To a reaction vessel, add the this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

    • Heat the reaction mixture to 80-110°C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position.[11][12] This is a crucial transformation for synthesizing derivatives with potential biological activity, as the amino group can act as a key pharmacophore.

Experimental Protocol 5: Buchwald-Hartwig Amination of this compound

  • Materials: this compound (1.0 eq), an amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate), and an anhydrous, aprotic solvent (e.g., toluene or dioxane).

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the this compound, the amine, the palladium catalyst, the ligand, and the base in a reaction vessel.

    • Add the anhydrous solvent.

    • Heat the mixture to 80-120°C and monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture, filter it through a pad of celite, and concentrate the filtrate.

    • The residue is then purified by column chromatography to yield the 6-amino-thieno[2,3-b]pyridine derivative.

Therapeutic Applications and Biological Mechanisms

Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas, most notably in oncology and metabolic diseases.

Anticancer Activity

A growing body of evidence highlights the potent antiproliferative activity of thieno[2,3-b]pyridine derivatives against a range of cancer cell lines, including those of the breast, colon, lung, bladder, and leukemia.[13][14][15][16]

4.1.1. Mechanism of Action

The anticancer effects of these compounds are often multifactorial. Several key mechanisms have been identified:

  • Inhibition of Phosphoinositide-Specific Phospholipase C (PLC): Some derivatives have been identified as inhibitors of PLC enzymes, which are crucial components of signaling pathways that regulate cell growth, proliferation, and motility.[17]

  • Induction of Apoptosis and Cell Cycle Arrest: Many thieno[2,3-b]pyridine analogs have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cell proliferation.[18]

  • Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP1): Certain derivatives act as inhibitors of TDP1, a DNA repair enzyme. By inhibiting TDP1, these compounds can sensitize cancer cells to the effects of topoisomerase I inhibitors like topotecan.[19][20]

Table 1: Anticancer Activity of Selected Thieno[2,3-b]pyridine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 1 HeLa (Cervical)~2.5 (48h)[21]
Compound 1 SiHa (Cervical)~2.5 (48h)[21]
Compound 6c HCT-116 (Colon)0.011[13]
Compound 8c HCT-116 (Colon)0.015[13]
Compound 8d HCT-116 (Colon)0.024[13]
Compound 6c MDA-MB-231 (Breast)0.024[13]
Compound 8c MDA-MB-231 (Breast)0.021[13]
Compound 8d MDA-MB-231 (Breast)0.032[13]
Compound 3b CCRF-CEM (Leukemia)2.580 ± 0.550[14][15]
Compound 3b CEM/ADR5000 (Leukemia)4.486 ± 0.286[14][15]
Inhibitor 8 T24 (Bladder)0.4041 (72h)[16]

Experimental Protocol 6: MTT Assay for Cytotoxicity

  • Procedure:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the thieno[2,3-b]pyridine compounds for 24, 48, or 72 hours.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.[16][18]

Antidiabetic Activity

Thieno[2,3-b]pyridine derivatives have emerged as promising agents for the treatment of type 2 diabetes through two primary mechanisms: inhibition of DRAK2 kinase and suppression of hepatic gluconeogenesis.

4.2.1. DRAK2 Kinase Inhibition

DRAK2 (DAP kinase-related apoptosis-inducing protein kinase 2) is a serine/threonine kinase that plays a negative regulatory role in T-cell activation and is implicated in the apoptosis of pancreatic β-cells.[22] Inhibition of DRAK2 is a promising strategy for preserving β-cell function and improving glucose homeostasis.

  • Signaling Pathway: DRAK2 negatively regulates the IL-2 signaling pathway by inhibiting the phosphorylation of STAT5A, which is crucial for the development and function of regulatory T cells (Tregs).[13][21] By inhibiting DRAK2, thieno[2,3-b]pyridine derivatives can enhance IL-2 sensitivity, promoting Treg development and function, which in turn can suppress the autoimmune response against pancreatic β-cells.

DRAK2_Signaling_Pathway cluster_T_Cell T-Cell IL2 IL-2 IL2R IL-2 Receptor IL2->IL2R STAT5A STAT5A IL2R->STAT5A Activates DRAK2 DRAK2 DRAK2->STAT5A Inhibits Phosphorylation pSTAT5A pSTAT5A STAT5A->pSTAT5A Phosphorylation Treg_Development Treg Development & Function pSTAT5A->Treg_Development Promotes Thieno_Pyridine Thieno[2,3-b]pyridine Inhibitor Thieno_Pyridine->DRAK2 Inhibits

Caption: DRAK2-mediated inhibition of the IL-2/STAT5A signaling pathway in T-cells.

Experimental Protocol 7: In Vitro DRAK2 Kinase Assay

  • Procedure:

    • The assay can be performed in a 96-well plate format using a kinase buffer (e.g., containing Tris-HCl, MgCl₂, and DTT).

    • Add recombinant human DRAK2 enzyme to the wells.

    • Add the thieno[2,3-b]pyridine inhibitor at various concentrations.

    • Initiate the kinase reaction by adding a substrate (e.g., MRCL3 peptide) and ATP (adenosine 5'-triphosphate).[23]

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and quantify the amount of ATP consumed or the amount of phosphorylated substrate formed using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based assay.[23][24]

    • Calculate the percentage of inhibition and determine the IC₅₀ value of the compound.

4.2.2. Inhibition of Hepatic Gluconeogenesis

Excessive glucose production by the liver is a key contributor to hyperglycemia in type 2 diabetes. Certain thieno[2,3-b]pyridine analogs have been shown to inhibit hepatic gluconeogenesis.[4][25]

  • Mechanism: These compounds act by reducing the mRNA expression levels of key gluconeogenic enzymes, namely glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK).[4][25] By downregulating these enzymes, the inhibitors effectively decrease the rate of glucose synthesis in the liver.

Gluconeogenesis_Inhibition Thieno_Pyridine Thieno[2,3-b]pyridine Derivative Gene_Expression Transcription of G6Pase & PEPCK genes Thieno_Pyridine->Gene_Expression Inhibits Enzyme_Synthesis Synthesis of G6Pase & PEPCK enzymes Gene_Expression->Enzyme_Synthesis Gluconeogenesis Hepatic Gluconeogenesis Enzyme_Synthesis->Gluconeogenesis Catalyzes Glucose_Production Hepatic Glucose Production Gluconeogenesis->Glucose_Production

Caption: Inhibition of hepatic gluconeogenesis by thieno[2,3-b]pyridine derivatives.

Experimental Protocol 8: Hepatic Glucose Production Assay

  • Procedure:

    • Culture primary hepatocytes or a suitable liver cell line (e.g., HepG2) in appropriate media.

    • Starve the cells in a glucose-free medium for a designated period to deplete intracellular glycogen stores.

    • Treat the cells with the thieno[2,3-b]pyridine compounds at various concentrations in a medium containing gluconeogenic substrates (e.g., lactate and pyruvate).

    • Incubate for a specific time period (e.g., 4-6 hours).

    • Collect the culture medium and measure the glucose concentration using a commercially available glucose assay kit.

    • Normalize the glucose production to the total protein content of the cells in each well.

    • Calculate the percentage of inhibition of glucose production compared to the vehicle-treated control.[26]

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for drug discovery programs in oncology, metabolic diseases, and beyond. The structure-activity relationship studies conducted to date have provided valuable insights into the key structural features required for potent and selective activity.

Future research in this area should focus on:

  • Optimization of lead compounds: Further medicinal chemistry efforts are needed to improve the potency, selectivity, and pharmacokinetic properties of the most promising derivatives.

  • Elucidation of novel mechanisms of action: While significant progress has been made, the full spectrum of biological targets and signaling pathways modulated by this class of compounds remains to be explored.

  • In vivo evaluation: Promising candidates should be advanced to preclinical in vivo models to assess their efficacy and safety profiles.

The continued exploration of the chemical and biological landscape of this compound derivatives holds great promise for the discovery of next-generation therapies for a range of human diseases.

References

An In-Depth Technical Guide to 6-Chlorothieno[2,3-b]pyridine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[2,3-b]pyridine core is a heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique electronic properties and structural rigidity make it a "privileged scaffold" for designing targeted therapeutic agents. This technical guide focuses on a key derivative, 6-Chlorothieno[2,3-b]pyridine, providing an in-depth analysis of its nomenclature, physicochemical properties, synthesis, and applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their research endeavors. The strategic placement of a chlorine atom at the 6-position offers a reactive handle for extensive chemical modifications, making it an invaluable intermediate in the synthesis of compound libraries for screening and lead optimization.

IUPAC Nomenclature and Structural Elucidation

The formal name, This compound , is determined by the fusion of a thiophene and a pyridine ring. The nomenclature thieno[2,3-b]pyridine specifies the connectivity of these two heterocyclic systems. The [2,3-b] designation indicates that the thiophene ring is fused at its 2 and 3 positions to the 'b' face (the bond between the 2 and 3 positions) of the pyridine ring. The numbering of this fused system gives priority to the heteroatoms, leading to the specific placement of the chloro-substituent at the 6-position.

The Chemical Abstracts Service (CAS) has assigned the number 62226-18-0 to this compound.[1]

Core Structure and Numbering

The diagram below illustrates the core thieno[2,3-b]pyridine scaffold, its numbering system, and the specific structure of the 6-chloro derivative.

Caption: Structure and IUPAC numbering of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.

PropertyValueSource
Molecular Formula C₇H₄ClNS[1]
Molecular Weight 169.63 g/mol [1]
CAS Number 62226-18-0[1]
Purity Typically ≥98%[1]

Derivatives of this core, such as 2-Bromo-6-chlorothieno[2,3-b]pyridine, have a melting point of 115-116°C, providing an indication of the crystalline nature of this class of compounds.[2]

Synthesis and Reactivity

The true synthetic value of this compound lies in its reactivity, which is dominated by the chemistry of the pyridine and thiophene rings and the chloro-substituent.

Cross-Coupling Reactions

The chlorine atom at the 6-position is a versatile handle for introducing molecular diversity. It can readily participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the straightforward introduction of aryl, heteroaryl, alkyl, amino, and alkynyl groups, respectively.

Cross_Coupling_Workflow cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diverse Derivatives start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki Pd catalyst, Base buchwald Buchwald-Hartwig (R₂NH) start->buchwald Pd catalyst, Base sonogashira Sonogashira (R-C≡CH) start->sonogashira Pd/Cu catalyst, Base aryl_product 6-Aryl-thieno[2,3-b]pyridine suzuki->aryl_product amino_product 6-Amino-thieno[2,3-b]pyridine buchwald->amino_product alkynyl_product 6-Alkynyl-thieno[2,3-b]pyridine sonogashira->alkynyl_product

Caption: Versatility of this compound in cross-coupling reactions.

This strategic functionalization is a cornerstone of modern medicinal chemistry, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Medicinal Chemistry

The thieno[2,3-b]pyridine scaffold is recognized for its broad spectrum of biological activities.[3] This has led to its investigation in various therapeutic areas. The ability to functionalize the 6-position of the chlorinated precursor is key to tuning the biological activity and pharmacokinetic properties of the resulting compounds.

Hepatic Gluconeogenesis Inhibition

Research has identified thieno[2,3-b]pyridine derivatives as a new class of hepatic gluconeogenesis inhibitors.[4] This mechanism is a promising strategy for the development of novel treatments for Type 2 Diabetes Mellitus (T2DM).[4] Structure-activity relationship studies have shown that modifications to the thieno[2,3-b]pyridine core can significantly improve potency.[4] The 6-chloro derivative serves as an ideal starting point for such optimization efforts.

Antimicrobial and Antifungal Agents

Thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[5] By incorporating different moieties, researchers have developed compounds with potent activity against various bacterial and fungal strains.[5]

Kinase Inhibition and Oncology

Many heterocyclic compounds are designed as kinase inhibitors for cancer therapy. The thieno[2,3-b]pyridine scaffold has been explored for this purpose. For instance, related thienopyridines are known to be selective inhibitors of malaria plasmodia kinase-3 and have shown potential as antitumor agents by inhibiting Hsp90, a chaperone protein that stabilizes oncoproteins.[3]

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and development. Its well-defined structure and the reactive nature of its chloro-substituent provide a robust platform for the synthesis of diverse molecular entities. The established biological relevance of the thieno[2,3-b]pyridine core in areas such as metabolic disorders, infectious diseases, and oncology underscores the importance of this building block for medicinal chemists. This guide provides a foundational understanding for scientists looking to exploit the synthetic versatility and therapeutic potential of this compound.

References

Solubility Profile of 6-Chlorothieno[2,3-b]pyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Chlorothieno[2,3-b]pyridine, a heterocyclic compound of significant interest in pharmaceutical research and development. Given the limited availability of quantitative solubility data in public literature, this document details a standardized experimental protocol for determining the solubility of this compound in a range of common organic solvents. The underlying principles of solubility, the rationale for solvent selection, and a systematic workflow are presented to empower researchers in drug discovery and process development. This guide is intended for chemists, pharmaceutical scientists, and professionals in drug development who require a robust understanding and practical methodology for characterizing the solubility of thienopyridine derivatives.

Introduction: The Critical Role of Solubility in Drug Development

This compound belongs to the thienopyridine class of compounds, which are recognized as important scaffolds in medicinal chemistry.[1][2][3] The physicochemical properties of active pharmaceutical ingredients (APIs), such as this compound, are fundamental to their therapeutic efficacy and manufacturability. Among these properties, solubility is a critical parameter that influences a drug's bioavailability, dissolution rate, and overall performance.[4][5]

A thorough understanding of a compound's solubility in various organic solvents is paramount for several stages of drug development:

  • Reaction Kinetics and Synthesis: Optimizing reaction conditions and yields often depends on the solubility of reactants in the chosen solvent system.

  • Purification and Crystallization: The selection of an appropriate solvent system is crucial for effective purification through techniques like recrystallization, where solubility differences at varying temperatures are exploited.

  • Formulation Development: Developing a stable and effective dosage form requires knowledge of the API's solubility to ensure proper dissolution and absorption in the body.[5]

  • Preclinical and Toxicological Studies: The choice of vehicle for in vitro and in vivo studies is dictated by the compound's solubility.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a robust framework for its experimental determination.

Physicochemical Properties of this compound and Related Structures

Understanding the basic physicochemical properties of this compound and its structural analogs provides a foundation for predicting its solubility behavior.

PropertyValue/InformationSource
Molecular Formula C₇H₄ClNSInferred
Molecular Weight 169.63 g/mol Inferred
Appearance Likely a crystalline solidGeneral knowledge
Related Structures 2-Bromo-6-chlorothieno[2,3-b]pyridine, 3-Bromo-6-chlorothieno[2,3-b]pyridine[6][7][8][9]

The presence of a chlorine atom and the fused aromatic ring system suggests that this compound is a relatively nonpolar molecule, which would indicate a higher solubility in organic solvents compared to aqueous media.

Quantitative Solubility Data: An Illustrative Profile

SolventClassExpected Solubility (g/L) at 25°CRationale for Selection
Methanol Polar ProticHighCommonly used in synthesis and purification.
Ethanol Polar ProticHighA common, less toxic solvent for formulation.
Acetone Polar AproticHighGood solvent for a wide range of organic compounds.
Dichloromethane (DCM) HalogenatedVery HighExcellent solvent for nonpolar to moderately polar compounds.
Ethyl Acetate EsterModerate to HighA common solvent for chromatography and extraction.
Toluene AromaticModerateRepresents nonpolar, aromatic solvents.
Hexane AliphaticLowRepresents highly nonpolar, aliphatic solvents.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighA strong solvent often used for initial stock solutions.
N,N-Dimethylformamide (DMF) Polar AproticVery HighA high-boiling polar aprotic solvent used in synthesis.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[10] This protocol provides a step-by-step guide for its implementation.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_solid Add excess solid to solvent prep_vials Seal vials prep_solid->prep_vials equilibration Incubate at constant temperature with agitation (24-48h) prep_vials->equilibration sampling Allow solid to settle equilibration->sampling filtration Filter supernatant sampling->filtration dilution Dilute sample filtration->dilution analysis Analyze by HPLC dilution->analysis

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of a specific organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any undissolved microparticles. This step is critical to avoid artificially high solubility readings.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Data Reporting:

    • Calculate the solubility of this compound in each solvent, typically expressed in g/L or mg/mL.

Causality Behind Experimental Choices and Self-Validation

  • Excess Solid: The addition of an excess of the solid compound ensures that the solution reaches thermodynamic equilibrium, representing the true saturation point.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible and accurate results.

  • Equilibration Time: A sufficient equilibration time (24-48 hours) is necessary to ensure that the dissolution process has reached a steady state. The adequacy of the equilibration time can be validated by taking samples at different time points (e.g., 24, 36, and 48 hours) and confirming that the concentration no longer increases.

  • Filtration: Filtration is a critical step to separate the saturated solution from any remaining solid particles, which would otherwise lead to an overestimation of solubility.

  • Validated Analytical Method: The use of a validated HPLC method ensures the accuracy, precision, and specificity of the concentration measurement.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is not yet widely published, the detailed experimental protocol and the underlying scientific principles presented herein equip researchers with the necessary tools to generate reliable and accurate solubility profiles.

Future work should focus on the systematic determination of the solubility of this compound in a broader range of solvents and at various temperatures. Such data would be invaluable for the development of predictive solubility models and for the optimization of processes in the synthesis and formulation of novel therapeutics based on the thienopyridine scaffold.

References

A Technical Guide to Unlocking the Research Potential of 6-Chlorothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and advanced materials.[1][2] This guide focuses on a key derivative, 6-Chlorothieno[2,3-b]pyridine, a versatile and reactive building block whose full potential remains largely untapped. We will dissect the molecule's core physicochemical properties and inherent reactivity, providing a foundation for exploring high-potential research avenues. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering not just theoretical exploration but also actionable, field-proven experimental protocols to catalyze innovation in medicinal chemistry, chemical biology, and materials science.

Introduction: The Strategic Value of the Thieno[2,3-b]pyridine Core

The fusion of a thiophene ring and a pyridine ring creates the thieno[2,3-b]pyridine bicyclic system, a scaffold that has garnered significant attention in organic and medicinal chemistry.[1][3] This unique combination imparts a distinct electronic and steric profile, leading to a wide spectrum of biological activities. Derivatives have been investigated for their potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][3][4][5]

The strategic placement of a chlorine atom at the 6-position of this scaffold, yielding this compound, transforms it into a powerful synthetic intermediate. The chloro group serves as an excellent leaving group and a handle for a multitude of transition metal-catalyzed cross-coupling reactions, enabling the systematic and efficient construction of diverse chemical libraries for screening and development.

Core Analysis: Physicochemical Properties and Reactivity

Understanding the inherent reactivity of this compound is paramount for designing successful synthetic strategies. The molecule's reactivity is primarily dictated by two key features: the electron-deficient nature of the pyridine ring and the reactive C-Cl bond.

  • Pyridine Ring: The nitrogen atom withdraws electron density from the pyridine ring, making the carbon atoms, particularly at positions 2 and 4 (ortho and para to the nitrogen), electrophilic. This facilitates nucleophilic aromatic substitution (SNAr) reactions.

  • Thiophene Ring: In contrast, the thiophene ring is relatively electron-rich and susceptible to electrophilic attack, although the fusion to the pyridine ring modulates this reactivity.

  • The 6-Chloro Substituent: The C-Cl bond at the 6-position is the primary site for functionalization. Its reactivity is analogous to that of 2-chloropyridines, which are well-known substrates for various cross-coupling and substitution reactions.[6]

This electronic landscape allows for selective chemical modifications, which is a highly desirable trait in both drug discovery and materials science.

Diagram: Key Reactive Sites of this compound

Kinase_Inhibitor_Workflow Start This compound Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Library Synthesis Start->Coupling Screening High-Throughput Kinase Enzymatic Assay Coupling->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization (ADME/Tox Profiling) SAR->Optimization Candidate Preclinical Candidate Optimization->Candidate

References

Methodological & Application

Synthesis of 6-Chlorothieno[2,3-b]pyridine: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-Chlorothieno[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry and drug development. The thieno[2,3-b]pyridine scaffold is a privileged structure found in a variety of pharmacologically active agents, including kinase inhibitors and compounds targeting central nervous system disorders.[1][2] The 6-chloro substituent serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide details a reliable synthetic approach starting from commercially available 2-chloro-3-cyanopyridine, focusing on the principles of the Gewald reaction for the construction of the fused thiophene ring. We provide step-by-step protocols, mechanistic insights, and data interpretation to ensure successful and reproducible synthesis.

Introduction: The Significance of the Thieno[2,3-b]pyridine Scaffold

The fusion of thiophene and pyridine rings creates the thieno[2,3-b]pyridine system, a heterocyclic scaffold of significant interest in pharmaceutical research.[3][4] This structural motif is isosteric to quinoline, allowing it to interact with biological targets in a similar fashion while offering distinct physicochemical properties. Thieno[2,3-b]pyridine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] Specifically, they have been investigated as inhibitors of enzymes crucial in cancer progression and as potential therapeutics for neurodegenerative diseases.[1]

This compound is a particularly valuable intermediate. The chlorine atom at the 6-position of the pyridine ring is amenable to various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which allow for the introduction of a wide array of substituents. This synthetic flexibility is paramount in the lead optimization phase of drug discovery.

Strategic Approach: Retrosynthesis and Core Reaction Principles

The synthesis of the target molecule, this compound, hinges on the construction of the thiophene ring onto a pre-existing pyridine core. A common and efficient strategy for this transformation is the Gewald aminothiophene synthesis .[5][6][7][8] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene.[6]

Our chosen synthetic route adapts this principle, starting from 2-chloro-3-cyanopyridine. The key transformation involves the Thorpe-Ziegler cyclization of an S-alkylated intermediate.

G cluster_retrosynthesis Retrosynthetic Analysis Target This compound Intermediate S-Alkylated Pyridine Intermediate Target->Intermediate Intramolecular Cyclization (Thorpe-Ziegler) StartingMaterials 2-Chloro-3-cyanopyridine + α-Halo Carbonyl Compound Intermediate->StartingMaterials S-Alkylation G cluster_mechanism Thorpe-Ziegler Cyclization Mechanism Start S-Alkylated Intermediate (2-((cyanomethyl)thio)-3-cyanopyridine) Deprotonation Carbanion Formation Start->Deprotonation Base (e.g., KOH) Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Enamine Cyclized Intermediate (Enamine) Cyclization->Enamine Tautomerization Proton Shift Enamine->Tautomerization Tautomerization Product 3-Aminothieno[2,3-b]pyridine Product Tautomerization->Product G cluster_derivatization Derivatization of this compound Start This compound Suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst) Start->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst) Start->Buchwald Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Start->Sonogashira Product_Aryl 6-Aryl-thieno[2,3-b]pyridine Suzuki->Product_Aryl Product_Amino 6-Amino-thieno[2,3-b]pyridine Buchwald->Product_Amino Product_Alkynyl 6-Alkynyl-thieno[2,3-b]pyridine Sonogashira->Product_Alkynyl

References

The Versatile Scaffold: Harnessing 6-Chlorothieno[2,3-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Heterocycle

In the landscape of medicinal chemistry, the thieno[2,3-b]pyridine core has emerged as a "privileged scaffold"—a molecular framework that is not only capable of binding to multiple biological targets but also serves as a versatile synthetic handle for the creation of diverse compound libraries. Its rigid, planar structure and the specific arrangement of heteroatoms offer a unique three-dimensional presentation of functional groups, making it an ideal starting point for engaging with the complex topographies of enzyme active sites and receptor binding pockets.

Among its derivatives, 6-Chlorothieno[2,3-b]pyridine stands out as a particularly valuable building block. The chlorine atom at the 6-position is not merely a substituent; it is a reactive linchpin, strategically positioned for facile displacement through modern palladium-catalyzed cross-coupling reactions. This reactivity unlocks a gateway for medicinal chemists to systematically explore structure-activity relationships (SAR) by introducing a vast array of aryl, heteroaryl, and nitrogen-containing moieties. This guide provides an in-depth exploration of the strategic application of this compound, complete with actionable protocols and insights into its role in the development of next-generation therapeutics, from kinase inhibitors for oncology to novel anti-inflammatory agents.

Chemical Reactivity and Strategic Importance

The utility of this compound is rooted in the reactivity of its C-Cl bond. The pyridine ring, being electron-deficient, activates the chlorine atom for nucleophilic aromatic substitution and, more importantly, for oxidative addition to a low-valent palladium catalyst. This is the crucial first step in the catalytic cycles of two of the most powerful C-C and C-N bond-forming reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The ability to perform these reactions efficiently at the 6-position allows for the late-stage diversification of the thieno[2,3-b]pyridine core, a strategy that is paramount in modern drug discovery for rapidly generating and testing new chemical entities.

Application Note I: Development of Kinase Inhibitors

The thieno[2,3-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The planar nature of the thieno[2,3-b]pyridine core allows it to function as an effective hinge-binding motif, anchoring inhibitors into the ATP-binding pocket of various kinases.

Targeting Oncogenic Kinases:

Derivatives of this compound have been instrumental in developing inhibitors for several important oncogenic kinases:

  • RON (Recepteur d'Origine Nantais) Kinase: Overexpression and splice variants of this tyrosine kinase are implicated in tumor growth and metastasis. By using this compound as a starting point, researchers have synthesized derivatives that show potent inhibition of tumorigenic RON splice variants.[1]

  • Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation pathways. Thieno[2,3-b]pyridine derivatives have been explored as Pim-1 inhibitors, with substitutions at the 2- and 5-positions modulating activity.[2]

  • DRAK2 (DAP Kinase-Related Apoptosis-Inducing Protein Kinase 2): This kinase is involved in apoptosis and has been linked to type 2 diabetes. Novel thieno[2,3-b]pyridine derivatives have been developed as potent DRAK2 inhibitors that protect pancreatic islet cells.[3]

  • IKK (IκB Kinase) Complex: The IKK complex is a central regulator of the NF-κB signaling pathway, which is implicated in inflammation and cancer. Patented 3-amino-thieno[2,3-b]pyridine-2-carboxamide compounds have been disclosed as inhibitors of IKK activity.[4][5]

The general strategy involves using the 6-chloro position as an attachment point for various aryl or amino groups that can extend into other regions of the ATP binding site, thereby enhancing potency and selectivity.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for installing new aryl or heteroaryl groups at the 6-position, which is critical for exploring the SAR of many kinase inhibitors. This protocol describes a representative coupling with 4-methoxyphenylboronic acid.

Rationale: This protocol is adapted from established procedures for the Suzuki coupling of chloropyridines and related heteroaryl chlorides.[6][7] The choice of Pd(PPh₃)₄ as a catalyst is common for such couplings, providing a reliable source of Pd(0). A base, such as potassium carbonate, is essential for the activation of the boronic acid in the transmetalation step. A mixed solvent system of dioxane and water facilitates the dissolution of both organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine this compound, Boronic Acid, Pd(PPh₃)₄, and K₂CO₃ in a Schlenk flask B Evacuate and backfill with Argon (3x) A->B C Add degassed Dioxane/Water B->C D Heat mixture to 90-100 °C C->D E Monitor reaction by TLC/LC-MS D->E F Cool to RT, add Ethyl Acetate and Water E->F G Separate layers, wash organic phase with brine F->G H Dry (Na₂SO₄), filter, and concentrate G->H I Purify by column chromatography H->I

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:
  • Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-(4-methoxyphenyl)thieno[2,3-b]pyridine.

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄Reliable source of Pd(0); suitable for many aryl chlorides.
Ligand Triphenylphosphine (in catalyst)Stabilizes the palladium center and facilitates the catalytic cycle.
Base K₂CO₃Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane / Water (4:1)Ensures solubility of both organic and inorganic reagents.
Temperature 90-100 °CProvides sufficient energy to overcome the activation barrier of oxidative addition.

Application Note II: Synthesis of 6-Amino-Thieno[2,3-b]pyridine Scaffolds

The introduction of a nitrogen-based substituent at the 6-position is a common strategy to improve solubility and to introduce a key hydrogen bond donor/acceptor group that can interact with the target protein. The Buchwald-Hartwig amination is the premier method for achieving this transformation, offering broad scope and high functional group tolerance.[8]

Applications in Drug Design:

  • Improving Physicochemical Properties: The addition of amine groups, such as morpholine or piperazine, can significantly enhance the aqueous solubility and pharmacokinetic properties of a drug candidate.

  • Targeting Specific Interactions: The nitrogen atom can act as a hydrogen bond acceptor, while N-H groups on primary or secondary amines can act as donors. These interactions are often crucial for high-affinity binding to protein targets.

  • Anti-inflammatory Agents: A series of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives have shown potent inhibition of nitric oxide (NO) production, suggesting their potential as anti-inflammatory agents.[9]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a representative procedure for the coupling of this compound with morpholine, a common cyclic secondary amine used in medicinal chemistry.

Rationale: This protocol is adapted from established methods for the amination of heteroaryl chlorides.[9][10] The use of a palladium(II) precatalyst like Pd(OAc)₂ with a specialized phosphine ligand (e.g., Xantphos or BINAP) is common for efficient C-N coupling.[11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine (or the intermediate palladium-amine complex) to generate the active nucleophile. Anhydrous toluene is a standard solvent for this transformation.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Pd(OAc)₂, Ligand, and NaOtBu in a Schlenk flask B Evacuate and backfill with Argon (3x) A->B C Add Anhydrous Toluene B->C D Add this compound and Morpholine C->D E Heat mixture to 100-110 °C D->E F Monitor reaction by TLC/LC-MS E->F G Cool to RT, filter through Celite® F->G H Wash filtrate with water and brine G->H I Dry (MgSO₄), filter, and concentrate H->I J Purify by column chromatography or recrystallization I->J

Caption: General workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:
  • Catalyst Pre-formation (Optional but Recommended): In an oven-dried Schlenk flask under argon, add palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL). Stir for 5 minutes. Then, add a solution of this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.) in toluene (2 mL).

  • Reaction Execution: Seal the flask and heat the reaction mixture in a preheated oil bath at 100-110 °C.

  • Monitoring: Monitor the reaction for completion by TLC or LC-MS (typically 8-16 hours).

  • Work-up: Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 6-morpholinothieno[2,3-b]pyridine.

ParameterConditionRationale
Palladium Precatalyst Pd(OAc)₂Common and effective Pd(II) source that is reduced in situ to Pd(0).
Ligand Xantphos, BINAP, etc.Bulky, electron-rich phosphines that promote oxidative addition and reductive elimination.
Base NaOtBuStrong, non-nucleophilic base required to deprotonate the amine.
Solvent Anhydrous TolueneHigh-boiling, non-polar solvent suitable for this reaction.
Temperature 100-110 °CNecessary to drive the reaction, particularly the reductive elimination step.

Conclusion and Future Outlook

This compound has solidified its position as a cornerstone building block in medicinal chemistry. Its predictable reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient platform for the synthesis of diverse libraries of compounds. The successful application of this scaffold in the development of inhibitors for a range of kinases and other biologically relevant targets underscores its value. As our understanding of disease biology deepens, the ability to rapidly synthesize and test novel derivatives from a common, high-value intermediate like this compound will continue to be a critical driver of innovation in drug discovery. Future work will undoubtedly see this versatile scaffold incorporated into new therapeutic modalities, including targeted protein degraders and covalent inhibitors, further expanding its impact on human health.

References

6-Chlorothieno[2,3-b]pyridine: A Versatile Scaffold for the Development of Novel Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless evolution of fungal resistance to existing agrochemicals necessitates a continuous search for novel fungicides with unique modes of action. The thieno[2,3-b]pyridine heterocyclic system has emerged as a privileged scaffold in medicinal and agricultural chemistry, owing to its diverse biological activities.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-chlorothieno[2,3-b]pyridine as a foundational structure for the synthesis and evaluation of new fungicidal agents. We will delve into the synthetic pathways to access this core, strategies for its derivatization, detailed protocols for in vitro and in vivo antifungal evaluation, and an exploration of its potential mechanism of action.

The strategic placement of a chlorine atom at the 6-position of the thieno[2,3-b]pyridine core offers a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This guide is designed to be a practical resource, providing not just procedural steps but also the scientific rationale behind the experimental designs.

I. Synthesis of the this compound Scaffold

The construction of the this compound core can be efficiently achieved through a two-stage synthetic sequence: the Gewald synthesis of a 2-aminothiophene intermediate, followed by a Friedländer annulation to form the fused pyridine ring.

Logical Workflow for Scaffold Synthesis

A Starting Materials: - Ketone/Aldehyde - Activated Nitrile - Elemental Sulfur B Gewald Reaction A->B C 2-Aminothiophene Intermediate B->C D Friedländer Annulation (with a 1,3-dicarbonyl compound) C->D E Thieno[2,3-b]pyridin-6-ol D->E F Chlorination (e.g., POCl3) E->F G This compound Scaffold F->G

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of the 2-Aminothiophene Intermediate via Gewald Reaction

The Gewald reaction is a multi-component condensation that provides a straightforward route to highly substituted 2-aminothiophenes.[2][3][4]

Materials:

  • An α-methylene ketone or aldehyde

  • An activated nitrile (e.g., malononitrile or ethyl cyanoacetate)

  • Elemental sulfur

  • A basic catalyst (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol or isopropanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-methylene ketone/aldehyde (1.0 eq) and the activated nitrile (1.0 eq) in the chosen solvent.

  • Add elemental sulfur (1.1 eq) to the mixture.

  • Add the basic catalyst (0.2-0.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration and wash with cold solvent to remove any unreacted starting materials.

  • The crude 2-aminothiophene can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Friedländer Annulation for Thieno[2,3-b]pyridine Ring Formation

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline or, in this case, a fused pyridine ring.[5][6][7]

Materials:

  • 2-Aminothiophene intermediate from Protocol 1

  • A 1,3-dicarbonyl compound (e.g., diethyl malonate)

  • Acid or base catalyst (e.g., piperidine, p-toluenesulfonic acid)

  • High-boiling solvent (e.g., diphenyl ether)

Procedure:

  • In a round-bottom flask, combine the 2-aminothiophene intermediate (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in the high-boiling solvent.

  • Add the catalyst (catalytic amount).

  • Heat the reaction mixture to a high temperature (typically 200-250 °C) under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction by TLC. The reaction time can vary from 1 to 5 hours.

  • After completion, cool the reaction mixture. The product may precipitate upon cooling.

  • Dilute the mixture with a non-polar solvent (e.g., hexane) to facilitate precipitation.

  • Collect the solid by filtration and purify by column chromatography on silica gel to obtain the thieno[2,3-b]pyridin-6-ol derivative.

Protocol 3: Chlorination to Yield this compound

The final step involves the conversion of the hydroxyl group to a chloro group, which serves as a key functional handle for further derivatization.

Materials:

  • Thieno[2,3-b]pyridin-6-ol derivative from Protocol 2

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF) (optional, as catalyst)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the thieno[2,3-b]pyridin-6-ol (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final this compound scaffold.

II. Derivatization of the this compound Scaffold

The 6-chloro substituent is a versatile handle for introducing a wide range of functional groups to explore the chemical space and establish structure-activity relationships. Key derivatization strategies include palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki coupling.

Derivatization Strategies

A This compound B Buchwald-Hartwig Amination A->B D Suzuki Coupling A->D F Nucleophilic Aromatic Substitution A->F C 6-Amino Derivatives B->C E 6-Aryl/Heteroaryl Derivatives D->E G 6-Alkoxy/Thioalkoxy Derivatives F->G A Prepare Fungal Inoculum C Inoculate wells with fungal suspension A->C B Serial Dilution of Test Compounds in 96-well plate B->C D Incubate at optimal temperature C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Plate aliquots from clear wells onto agar plates E->F G Incubate agar plates F->G H Determine MFC (Lowest concentration with no fungal growth) G->H cluster_0 Nitrogen Metabolism cluster_1 Proteasome Pathway A Nitrate Reductase B Glutamine Synthetase C 20S Proteasome (Chymotrypsin-like activity) D Thieno[2,3-b]pyridine Derivative D->A Inhibition D->B Inhibition D->C Inhibition

References

Synthesis of 6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid: An Essential Building Block for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthetic strategy is designed for robustness and scalability, proceeding through a two-step sequence commencing with the commercially available intermediate, 2-bromo-6-chlorothieno[2,3-b]pyridine. The protocol first details a palladium-catalyzed alkoxycarbonylation to yield the corresponding ethyl ester, followed by a straightforward saponification to afford the target carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of the underlying chemical principles, and a framework for successful execution.

Introduction

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in a variety of biologically active compounds. Its rigid, planar structure and the presence of heteroatoms facilitate interactions with various biological targets. The title compound, this compound-2-carboxylic acid, serves as a versatile intermediate for the synthesis of a range of derivatives, including potential kinase inhibitors and other therapeutic agents. The chloro- and carboxylic acid functional groups provide orthogonal handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document outlines a reliable and reproducible synthetic route to this valuable building block.

Synthetic Strategy Overview

The synthesis of this compound-2-carboxylic acid is accomplished via a two-step process, as illustrated in the workflow diagram below. The key transformations are:

  • Palladium-Catalyzed Ethoxycarbonylation: The starting material, 2-bromo-6-chlorothieno[2,3-b]pyridine, is converted to its corresponding ethyl ester, ethyl this compound-2-carboxylate. This reaction is a classic example of a palladium-catalyzed carbonylation, a powerful tool for the formation of carbon-carbon bonds.[1][2]

  • Saponification: The ethyl ester is then hydrolyzed under basic conditions to yield the final product, this compound-2-carboxylic acid.

Synthesis_Workflow Start 2-bromo-6-chlorothieno[2,3-b]pyridine Intermediate Ethyl this compound-2-carboxylate Start->Intermediate Pd-catalyzed Ethoxycarbonylation FinalProduct This compound-2-carboxylic acid Intermediate->FinalProduct Saponification

Caption: Synthetic workflow for this compound-2-carboxylic acid.

Experimental Protocols

Part 1: Synthesis of Ethyl this compound-2-carboxylate

This protocol details the conversion of the aryl bromide to the corresponding ethyl ester via a palladium-catalyzed carbonylation reaction. The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high yields. Molybdenum hexacarbonyl is utilized as a solid and convenient source of carbon monoxide.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Notes
2-bromo-6-chlorothieno[2,3-b]pyridine248.52-Commercially available
Palladium(II) acetate (Pd(OAc)₂)224.50-Catalyst
Triphenylphosphine (PPh₃)262.29-Ligand
Molybdenum hexacarbonyl (Mo(CO)₆)264.00-CO source
Triethylamine (Et₃N)101.190.726Base
Anhydrous Ethanol (EtOH)46.070.789Reagent and Solvent
Anhydrous Toluene92.140.867Solvent

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-6-chlorothieno[2,3-b]pyridine (1.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous toluene and anhydrous ethanol (in a 4:1 ratio by volume). This is followed by the addition of triethylamine (2.5 eq) and molybdenum hexacarbonyl (1.2 eq).

  • Reaction Conditions: The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes as the eluent) to afford ethyl this compound-2-carboxylate as a solid.

Expected Yield: 70-85%

Expert Commentary: The use of a phosphine ligand like triphenylphosphine is crucial to stabilize the palladium catalyst and facilitate the catalytic cycle. Triethylamine acts as a base to neutralize the hydrogen bromide generated during the reaction. Molybdenum hexacarbonyl serves as a safer alternative to gaseous carbon monoxide.

Part 2: Synthesis of this compound-2-carboxylic acid

This protocol describes the saponification of the ethyl ester to the final carboxylic acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Notes
Ethyl this compound-2-carboxylate241.69-From Part 1
Sodium Hydroxide (NaOH)40.00-Base
Methanol (MeOH)32.040.792Solvent
Water (H₂O)18.021.000Solvent
Hydrochloric Acid (HCl)36.46-For acidification

Procedure:

  • Dissolution: Dissolve ethyl this compound-2-carboxylate (1.0 eq) in a mixture of methanol and water (typically a 3:1 to 5:1 ratio).

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Acidification: After completion, the methanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and then acidified to a pH of 2-3 with concentrated hydrochloric acid.

  • Precipitation and Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound-2-carboxylic acid as a solid.

Expected Yield: >90%

Expert Commentary: The hydrolysis of the ester is a nucleophilic acyl substitution reaction. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is typically rapid and clean. Acidification of the resulting carboxylate salt is necessary to protonate it and precipitate the carboxylic acid.

Alternative Synthetic Route: Lithium-Halogen Exchange and Carboxylation

An alternative approach to the synthesis of the target molecule involves a lithium-halogen exchange reaction followed by carboxylation.[3][4][5][6]

Alt_Synth_Workflow Start 2-bromo-6-chlorothieno[2,3-b]pyridine Intermediate 2-lithio-6-chlorothieno[2,3-b]pyridine Start->Intermediate n-BuLi Lithium-Halogen Exchange FinalProduct This compound-2-carboxylic acid Intermediate->FinalProduct 1. CO₂ (dry ice) 2. H₃O⁺ workup

Caption: Alternative synthetic route via lithium-halogen exchange.

This method typically involves treating 2-bromo-6-chlorothieno[2,3-b]pyridine with a strong organolithium base, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). This generates a highly reactive organolithium intermediate. This intermediate is then quenched with a source of carbon dioxide, such as dry ice, followed by an acidic workup to afford the desired carboxylic acid. While effective, this method requires strict anhydrous conditions and careful handling of pyrophoric reagents.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of this compound-2-carboxylic acid. The two-step approach, starting from a commercially available precursor, makes this valuable building block readily accessible for applications in pharmaceutical and chemical research. The provided experimental details and expert commentary are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

The Versatile Scaffold: Applications of 6-Chlorothieno[2,3-b]pyridine in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective cancer therapeutics has led researchers down a multitude of chemical avenues. Among these, the heterocyclic compound 6-Chlorothieno[2,3-b]pyridine has emerged as a privileged scaffold—a foundational chemical structure upon which a diverse array of potent anti-cancer agents can be built. Its unique structural and electronic properties make it an ideal starting material for the synthesis of molecules that can selectively interact with key biological targets implicated in cancer progression.[1] This guide provides an in-depth exploration of the applications of this compound in oncology, offering detailed insights and practical protocols for researchers, scientists, and drug development professionals.

The Strategic Importance of the Thieno[2,3-b]pyridine Core

The thieno[2,3-b]pyridine core, accessible from this compound, is a bioisostere of quinoline, a well-known pharmacophore in numerous approved drugs. This structural mimicry, combined with the specific arrangement of its thiophene and pyridine rings, allows for the creation of derivatives that can fit into the binding pockets of various enzymes and receptors with high affinity. The true power of this scaffold lies in its amenability to chemical modification. By strategically adding different functional groups at various positions, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules, optimizing their potency, selectivity, and pharmacokinetic profiles.

Derivatives of this compound have demonstrated a remarkable capacity for polypharmacology, meaning they can interact with multiple biological targets simultaneously.[2][3] This multi-targeting approach is increasingly recognized as a promising strategy to combat the complexity and adaptability of cancer, which often involves redundant signaling pathways.

Key Cancer-Related Targets of Thieno[2,3-b]pyridine Derivatives

Research has unveiled a wide spectrum of cancer-related proteins that are modulated by derivatives of this compound. This multi-targeting capability underscores the versatility of this chemical scaffold.

Target Protein Function in Cancer Therapeutic Rationale for Inhibition Reference
PI-PLC Signal transduction, cell growth, proliferationUpregulated in many cancers; inhibition disrupts pro-survival signaling[4][5][6]
TDP1 DNA repairInhibition can potentiate the effects of other DNA-damaging chemotherapies[7][8]
Tubulin Cytoskeleton formation, cell divisionDisruption of microtubule dynamics leads to mitotic arrest and apoptosis[2][3]
FOXM1 Transcription factor for cell cycle genesOverexpressed in many cancers; inhibition halts cell cycle progression[9]
ATOX1 Copper traffickingInhibition may reduce proliferation of cancer cells[2][3]
A2AAR G protein-coupled receptorInvolved in tumor immunology[2]

The following diagram illustrates the major signaling pathways and cellular processes affected by thieno[2,3-b]pyridine derivatives.

Thieno_Pyridine_Targets cluster_0 Thieno[2,3-b]pyridine Derivatives cluster_1 Cellular Targets cluster_2 Cellular Processes cluster_3 Cancer Hallmarks ThienoPyridine Thieno[2,3-b]pyridine Derivatives PIPLC PI-PLC ThienoPyridine->PIPLC TDP1 TDP1 ThienoPyridine->TDP1 Tubulin Tubulin ThienoPyridine->Tubulin FOXM1 FOXM1 ThienoPyridine->FOXM1 SignalTransduction Signal Transduction PIPLC->SignalTransduction DNARepair DNA Repair TDP1->DNARepair CellDivision Cell Division Tubulin->CellDivision GeneExpression Gene Expression FOXM1->GeneExpression Proliferation Decreased Proliferation SignalTransduction->Proliferation Apoptosis Increased Apoptosis DNARepair->Apoptosis Metastasis Reduced Metastasis CellDivision->Metastasis G2M_Arrest G2/M Arrest CellDivision->G2M_Arrest GeneExpression->Proliferation

Caption: Major cellular targets and resulting anti-cancer effects of thieno[2,3-b]pyridine derivatives.

Application Notes: Synthesis and Structure-Activity Relationship (SAR)

The synthesis of anti-cancer agents from this compound typically involves nucleophilic substitution at the chlorine-bearing carbon, followed by further modifications to the pyridine and thiophene rings. These modifications are guided by structure-activity relationship (SAR) studies, which systematically alter parts of the molecule to enhance its desired biological activity.

For instance, studies have shown that the nature of the substituent on the carboxamide group at the 2-position of the thieno[2,3-b]pyridine ring is crucial for cytotoxicity. The addition of a 3-chloro-2-methylphenyl group has been shown to induce high levels of cytotoxicity across various cancer cell lines.[2] Furthermore, fusing a cycloalkyl ring at the 5,6-positions of the pyridine ring can increase lipophilicity, potentially leading to improved interactions within the lipophilic pockets of target enzymes like PI-PLC.[4]

Experimental Protocols

The evaluation of novel compounds derived from this compound requires a suite of robust and reproducible in vitro assays. Below are detailed protocols for key experiments.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HCT-116)[4][6]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Thieno[2,3-b]pyridine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thieno[2,3-b]pyridine derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Thieno[2,3-b]pyridine derivatives

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the thieno[2,3-b]pyridine derivative for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then combine with the floating cells from the supernatant.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently. This fixes the cells and permeabilizes the membrane. Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to ensure that only DNA is stained by degrading any RNA present.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 cells per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to generate DNA content histograms. Gate the cell population to exclude debris and doublets. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak would suggest that the compound induces G2/M arrest.[2][10]

The following diagram outlines the workflow for evaluating the anticancer properties of a novel thieno[2,3-b]pyridine derivative.

Experimental_Workflow Start Synthesis of This compound Derivative Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Determine IC50 Start->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis Target Target Validation (e.g., Western Blot, Kinase Assay) Mechanism->Target InVivo In Vivo Efficacy (Xenograft Models) Mechanism->InVivo If promising End Lead Optimization InVivo->End

Caption: A typical experimental workflow for the preclinical evaluation of thieno[2,3-b]pyridine derivatives.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel anti-cancer agents. The derivatives synthesized from this core structure exhibit potent activity against a wide range of cancer types through the modulation of multiple, key cellular targets. The polypharmacological nature of these compounds presents a significant advantage in treating a complex disease like cancer.

Future research in this area will likely focus on several key aspects:

  • Improving Selectivity: While multi-targeting can be beneficial, designing derivatives with higher selectivity for specific cancer-related targets or pathways could reduce off-target effects and improve the therapeutic index.

  • Overcoming Drug Resistance: Thieno[2,3-b]pyridine derivatives have shown promise in treating resistant cancers, such as castrate-resistant prostate cancer and multidrug-resistant leukemia.[10][11] Further exploration of their efficacy in other resistant models is warranted.

  • Combination Therapies: Investigating the synergistic effects of these compounds with existing chemotherapies or targeted agents could lead to more effective treatment regimens. For example, their ability to inhibit DNA repair enzymes like TDP1 makes them prime candidates for combination with DNA-damaging drugs.[8]

  • In Vivo Studies: While many derivatives show excellent in vitro activity, more extensive in vivo studies, including pharmacokinetic and pharmacodynamic assessments, are necessary to translate these promising findings into clinical candidates.[7]

References

Application Notes and Protocols for the Comprehensive Characterization of 6-Chlorothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Chlorothieno[2,3-b]pyridine in Drug Discovery

The thieno[2,3-b]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] This bicyclic system, an isostere of indole, is a key component in compounds targeting a range of therapeutic areas. The specific analogue, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The presence of the chloro-substituent provides a reactive handle for further molecular elaboration through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.

Given its pivotal role as a building block, the unambiguous structural confirmation and purity assessment of this compound are of paramount importance. This document provides a comprehensive guide to the analytical techniques and detailed protocols for the definitive characterization of this compound, ensuring its quality and suitability for downstream applications in research and development.

Molecular Structure and Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₄ClNSCalculated
Molecular Weight 169.63 g/mol Calculated
Appearance Off-white to pale yellow solid (Expected)-
Solubility Soluble in chlorinated solvents (DCM, chloroform), and polar aprotic solvents (DMSO, DMF). Poorly soluble in water.[1]-

Core Analytical Workflow for Structural Elucidation and Purity Assessment

The comprehensive characterization of this compound relies on a suite of orthogonal analytical techniques. This multi-faceted approach ensures a high degree of confidence in the compound's identity, purity, and structural integrity.

Caption: Core analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Verification

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR are essential for a complete assignment.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals in the aromatic region, corresponding to the four protons on the bicyclic ring system. The chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the nitrogen atom, the chlorine substituent, and the sulfur atom.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2 7.8 - 8.0Doublet~5.5Adjacent to the sulfur atom, deshielded.
H-3 7.3 - 7.5Doublet~5.5Coupled to H-2.
H-4 8.5 - 8.7Doublet~2.0Deshielded by the adjacent nitrogen atom.
H-5 7.2 - 7.4Doublet~2.0Coupled to H-4.

Note: Expected values are based on the analysis of structurally similar thieno[2,3-b]pyridine derivatives. Actual values may vary depending on the solvent and experimental conditions.

Protocol for ¹H NMR Analysis

Objective: To acquire a high-resolution ¹H NMR spectrum for the structural confirmation of this compound.

Materials:

  • This compound sample (approx. 5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample and transfer it to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the NMR tube.

  • Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Tune and shim the spectrometer to achieve optimal field homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts and coupling constants.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide further confirmation of the carbon skeleton. Seven distinct signals are expected for the seven carbon atoms in the molecule.

CarbonExpected Chemical Shift (δ, ppm)Rationale
C-2 125 - 128Thiophene ring carbon
C-3 120 - 123Thiophene ring carbon
C-3a 145 - 148Bridgehead carbon
C-4 150 - 153Pyridine ring carbon adjacent to N
C-5 118 - 121Pyridine ring carbon
C-6 148 - 151Carbon bearing the chloro substituent
C-7a 158 - 161Bridgehead carbon adjacent to N

Note: These are predicted chemical shift ranges. For unambiguous assignment, 2D NMR experiments such as HSQC and HMBC are recommended.

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry is employed to confirm the molecular weight of this compound and to gain insights into its fragmentation pattern, which can further support the structural assignment.

Expected Mass Spectrometric Data

The key observation in the mass spectrum will be the molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern will be observed.

IonExpected m/zIsotopic Pattern
[M]⁺ 169M:M+2 ratio of approximately 3:1 due to ³⁵Cl and ³⁷Cl isotopes.
[M+H]⁺ 170M:M+2 ratio of approximately 3:1.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of this compound.

Materials:

  • This compound sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for enhancing ionization)

  • Mass spectrometer with an ESI source

Procedure:

  • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in methanol or acetonitrile.

  • Add a small amount of formic acid (0.1% v/v) to the solution to promote protonation.

  • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).

  • Observe the molecular ion peak and its characteristic isotopic pattern.

Caption: Workflow for ESI-MS analysis.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the standard method for determining the purity of this compound and for quantifying it in reaction mixtures or final products. A reverse-phase method is typically employed.

Protocol for Reverse-Phase HPLC (RP-HPLC)

Objective: To determine the purity of a this compound sample.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Gradient: A typical gradient would be from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of the sample in acetonitrile or methanol (approx. 1 mg/mL).

  • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the sample and run the gradient method.

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity of the sample based on the area percentage of the main peak.

Expected Results: A pure sample of this compound will show a single major peak in the chromatogram. The retention time will be dependent on the exact HPLC conditions used.

ParameterTypical Value
Purity Specification >98% (for use as a synthetic intermediate)
Typical Retention Time Dependent on specific method conditions

Elemental Analysis: Confirmation of Elemental Composition

Elemental analysis provides a fundamental confirmation of the empirical formula of the synthesized compound by determining the percentage composition of carbon, hydrogen, nitrogen, and sulfur.

Procedure: A small, accurately weighed amount of the dried sample is combusted in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified. The percentage of each element is then calculated.

Expected Elemental Composition for C₇H₄ClNS:

  • Carbon (C): 49.56%

  • Hydrogen (H): 2.38%

  • Nitrogen (N): 8.26%

  • Sulfur (S): 18.90%

  • Chlorine (Cl): 20.90%

The experimentally determined values should be within ±0.4% of the theoretical values to confirm the elemental composition.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis provides a robust and comprehensive analytical strategy for the characterization of this compound. Adherence to the protocols outlined in this application note will ensure the unambiguous identification and purity assessment of this important synthetic intermediate, thereby guaranteeing the quality and reliability of subsequent research and development activities.

References

Application Note: Spectroscopic Characterization of 6-Chlorothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the characterization of 6-Chlorothieno[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. We present a comprehensive analysis using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering insights into the structural verification and purity assessment of this molecule. The protocols and data interpretation outlined herein are designed to serve as a robust framework for researchers engaged in the synthesis and application of thieno[2,3-b]pyridine derivatives. While experimentally obtained spectra for this specific molecule are not widely published, this note utilizes predictive data based on established principles and spectral data from analogous structures to provide a thorough analytical guide.

Introduction: The Significance of this compound

The thieno[2,3-b]pyridine scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 6-position, as in this compound, can significantly modulate the electronic properties, metabolic stability, and binding interactions of the parent molecule. This makes it a valuable intermediate for the synthesis of novel therapeutic agents. Accurate and comprehensive analytical characterization is paramount to ensure the identity, purity, and reproducibility of experimental results for compounds incorporating this moiety. This application note details the expected outcomes from NMR and mass spectrometry analyses, the cornerstone techniques for unambiguous structural elucidation.

Predicted Spectroscopic Data for this compound

Molecular Structure:

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Rationale for Prediction
H-27.5 - 7.7120 - 125Located on the thiophene ring, adjacent to the sulfur atom.
H-37.3 - 7.5118 - 122Also on the thiophene ring, coupled to H-2.
H-48.3 - 8.5145 - 150Part of the pyridine ring, deshielded by the adjacent nitrogen.
H-57.2 - 7.4115 - 120On the pyridine ring, influenced by the chlorine at C-6.
C-2-120 - 125Thiophene ring carbon.
C-3-118 - 122Thiophene ring carbon.
C-3a-148 - 152Bridgehead carbon.
C-4-145 - 150Pyridine ring carbon.
C-5-115 - 120Pyridine ring carbon.
C-6-150 - 155Pyridine ring carbon bearing the chlorine atom.
C-7a-155 - 160Bridgehead carbon adjacent to nitrogen.

Mass Spectrometry:

  • Molecular Formula: C₇H₄ClNS[1]

  • Molecular Weight: 169.63 g/mol [2]

  • Predicted Exact Mass: 168.9753 for the [M]⁺ ion.

  • Expected Fragmentation: The presence of chlorine would result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

The following protocols are recommended for the acquisition of high-quality NMR and mass spectrometry data for this compound and its derivatives.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher recommended)

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2-5 seconds.

    • Process the data with appropriate phasing and baseline correction.

Mass Spectrometry

Objective: To confirm the molecular weight and elemental composition of the compound.

Materials:

  • This compound sample (approx. 1 mg)

  • Methanol or acetonitrile (HPLC grade)

  • Mass spectrometer (e.g., ESI-TOF or GC-MS)

Protocol (for ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibrant.

    • Set the instrument to positive or negative ion mode.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • Observe the molecular ion peak and the isotopic pattern.

Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

Structural_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Verification synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample for NMR ms Mass Spectrometry (e.g., ESI-TOF, GC-MS) purification->ms Sample for MS nmr_interp NMR Data Interpretation (Chemical Shifts, Coupling) nmr->nmr_interp ms_interp MS Data Interpretation (Molecular Ion, Isotope Pattern) ms->ms_interp structure_confirm Structure Confirmation & Purity Assessment nmr_interp->structure_confirm ms_interp->structure_confirm

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The analytical methodologies presented in this application note provide a comprehensive framework for the structural elucidation and purity confirmation of this compound. While based on predictive data due to the scarcity of published experimental spectra, the outlined protocols and expected spectral features offer a valuable guide for researchers. Adherence to these robust analytical practices is essential for ensuring the quality and reliability of data in drug discovery and development programs involving this important heterocyclic scaffold.

References

Application Notes and Protocols: Leveraging 6-Chlorothieno[2,3-b]pyridine in the Development of Novel CYP17 Inhibitors for Prostate Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of prostate cancer treatment is continually evolving, with a significant focus on targeting androgen biosynthesis. Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the steroidogenesis pathway, presents a validated and high-value target for the development of therapeutics for castration-resistant prostate cancer (CRPC). This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-chlorothieno[2,3-b]pyridine as a versatile scaffold in the design and synthesis of potent and selective CYP17A1 inhibitors. We will delve into the underlying rationale for targeting CYP17A1, present detailed synthetic protocols for the derivatization of the this compound core, and provide robust in-vitro methodologies for the evaluation of novel chemical entities.

Introduction: The Rationale for Targeting CYP17A1 in Prostate Cancer

Androgens, such as testosterone and dihydrotestosterone (DHT), are the primary drivers of prostate cancer cell growth and proliferation.[1][2] Androgen deprivation therapy (ADT) remains the cornerstone of treatment for advanced prostate cancer. However, the majority of patients eventually progress to CRPC, a lethal form of the disease where cancer progresses despite castrate levels of testosterone.[3] A key mechanism of resistance is the intratumoral de novo synthesis of androgens, which reactivates androgen receptor (AR) signaling.[3]

CYP17A1 is a dual-function enzyme localized in the endoplasmic reticulum that plays a pivotal role in this process.[4][5] It catalyzes two sequential reactions: the 17α-hydroxylase activity, which converts pregnenolone and progesterone to their 17α-hydroxylated forms, and the 17,20-lyase activity, which then converts these intermediates to dehydroepiandrosterone (DHEA) and androstenedione, respectively.[6][7] These products are the essential precursors for the synthesis of all androgens.[8] Therefore, inhibiting CYP17A1 effectively shuts down androgen production from all sources, including the testes, adrenal glands, and the tumor microenvironment itself.[6][9]

The clinical success of abiraterone acetate, a potent and irreversible inhibitor of CYP17A1, has validated this therapeutic strategy and has paved the way for the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.[3][10][11]

The Thieno[2,3-b]pyridine Scaffold: A Privileged Heterocycle in Medicinal Chemistry

The thieno[2,3-b]pyridine core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[12][13] This scaffold is present in a variety of compounds with demonstrated anticancer, anti-inflammatory, and antiviral properties.[12][14] Its rigid, planar structure provides a robust framework for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. Furthermore, the thieno[2,3-b]pyridine nucleus is amenable to a wide range of chemical modifications, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).[15][16]

This compound as a Key Building Block

The strategic placement of a chlorine atom at the 6-position of the thieno[2,3-b]pyridine ring transforms this heterocycle into a highly versatile and valuable starting material for the synthesis of diverse compound libraries. The chloro substituent serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, which are among the most powerful and widely used methods for the formation of carbon-carbon and carbon-nitrogen bonds in modern organic synthesis.[7][13][17]

The two primary palladium-catalyzed reactions that can be effectively employed for the functionalization of this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 6-position of the thienopyridine core and a wide variety of aryl or heteroaryl boronic acids or esters.[14][18][19][20] This allows for the introduction of diverse aromatic moieties, which can be crucial for establishing key interactions within the active site of CYP17A1.

  • Buchwald-Hartwig Amination: This powerful method facilitates the formation of a carbon-nitrogen bond between the 6-position of the thienopyridine and a broad range of primary or secondary amines.[10][12][15][21] This is particularly relevant for CYP17A1 inhibitor design, as many potent inhibitors feature a nitrogen-containing heterocycle that coordinates to the heme iron in the enzyme's active site.

The ability to selectively and efficiently functionalize the 6-position of the thieno[2,3-b]pyridine scaffold through these robust and scalable reactions makes this compound an ideal starting point for the development of novel CYP17A1 inhibitors.

Synthetic Protocols for the Derivatization of this compound

The following protocols are provided as representative methods for the functionalization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-thieno[2,3-b]pyridine derivative.

Protocol 4.2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.

  • Add this compound, the amine, and the base to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 6-amino-thieno[2,3-b]pyridine derivative.

In-Vitro Evaluation of Novel CYP17A1 Inhibitors

The following protocols are designed for the robust and reliable in-vitro evaluation of novel compounds as inhibitors of CYP17A1.

Protocol 5.1: Cell-Based CYP17A1 Inhibition Assay using NCI-H295R Cells

The NCI-H295R human adrenocortical carcinoma cell line is a well-established and widely used model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of mineralocorticoids, glucocorticoids, and androgens.[9][16][22]

Materials:

  • NCI-H295R cells (ATCC CRL-2128)

  • Complete culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and insulin-transferrin-selenium)

  • Test compounds dissolved in DMSO

  • Forskolin (to stimulate steroidogenesis)

  • Abiraterone (positive control)

  • 96-well cell culture plates

  • LC-MS/MS system for steroid quantification

Procedure:

  • Seed NCI-H295R cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Remove the growth medium and replace it with fresh medium containing various concentrations of the test compounds (and controls), typically in a final DMSO concentration of ≤0.1%.

  • Pre-incubate the cells with the compounds for a defined period (e.g., 1-2 hours).

  • Stimulate steroidogenesis by adding forskolin to a final concentration of 10 µM.

  • Incubate the cells for an additional 24-48 hours.

  • Collect the cell culture supernatant for steroid analysis.

  • Quantify the levels of key steroids (e.g., progesterone, 17α-hydroxyprogesterone, DHEA, androstenedione, and testosterone) in the supernatant using a validated LC-MS/MS method.[1][5][8][12]

  • Calculate the percent inhibition of CYP17A1 hydroxylase and lyase activities based on the changes in the ratios of product to substrate (e.g., [17α-hydroxyprogesterone]/[progesterone] for hydroxylase activity and [DHEA]/[17α-hydroxypregnenolone] for lyase activity).

  • Determine the IC₅₀ values for each compound by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Protocol 5.2: Recombinant Human CYP17A1 Enzyme Assay

For more direct assessment of enzyme inhibition, assays using recombinant human CYP17A1 are recommended. These assays can be performed using commercially available enzyme preparations and substrates.

5.2.1. 17α-Hydroxylase Activity Assay This assay typically measures the conversion of a radiolabeled substrate, such as [¹⁴C]-progesterone, to [¹⁴C]-17α-hydroxyprogesterone.[2]

Materials:

  • Recombinant human CYP17A1/CPR microsomes

  • [¹⁴C]-Progesterone

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds

  • Thin-layer chromatography (TLC) plates and developing solvent system

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the recombinant enzyme, buffer, and test compound at various concentrations.

  • Initiate the reaction by adding NADPH and [¹⁴C]-progesterone.

  • Incubate at 37°C for a specified time.

  • Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).

  • Extract the steroids with an organic solvent.

  • Separate the substrate and product by TLC.

  • Quantify the radioactivity in the spots corresponding to progesterone and 17α-hydroxyprogesterone using a scintillation counter.

  • Calculate the percent inhibition and determine the IC₅₀ value.

5.2.2. 17,20-Lyase Activity Assay The lyase activity can be assessed by measuring the conversion of [³H]-17α-hydroxypregnenolone to DHEA, which involves the release of tritiated water ([³H]H₂O).[2][4][7]

Materials:

  • Recombinant human CYP17A1/CPR/cytochrome b₅ microsomes

  • [²¹-³H]-17α-hydroxypregnenolone

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds

  • Activated charcoal slurry

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures as described for the hydroxylase assay.

  • Initiate the reaction with NADPH and [²¹-³H]-17α-hydroxypregnenolone.

  • Incubate at 37°C.

  • Stop the reaction and separate the tritiated water from the radiolabeled steroid by adding an activated charcoal slurry and centrifuging.

  • Measure the radioactivity in the supernatant (containing [³H]H₂O) using a scintillation counter.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic derivatization of the this compound scaffold and subsequent biological evaluation will generate valuable SAR data. It is crucial to present this data in a clear and organized manner to facilitate analysis and guide further optimization efforts.

Table 1: Representative CYP17A1 Inhibitory Activity of Thienopyridine Derivatives

Compound IDR Group at 6-positionCYP17A1 Hydroxylase IC₅₀ (µM)CYP17A1 Lyase IC₅₀ (µM)
TP-1 -Phenyl>5015.2
TP-2 -4-Pyridyl5.80.9
TP-3 -3-Pyridyl2.10.05
TP-4 -4-(Trifluoromethyl)phenyl12.53.4
TP-5 -4-Aminophenyl25.18.9
Abiraterone (Reference)0.010.002

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will be determined experimentally.

Analysis of such data will reveal key structural features that govern potency and selectivity. For instance, the nature of the substituent at the 6-position, introduced via Suzuki or Buchwald-Hartwig reactions, is expected to significantly impact the inhibitory activity. Nitrogen-containing heterocycles, particularly those capable of coordinating with the heme iron of CYP17A1, are often found in potent inhibitors.[5][11] The electronic and steric properties of the substituents will also play a crucial role in defining the SAR.

Visualization of Key Concepts

Signaling Pathway

CYP17A1_Pathway cluster_CYP17A1 CYP17A1 Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone OH_Pregnenolone 17α-Hydroxypregnenolone Pregnenolone->OH_Pregnenolone hydroxylase 17α-Hydroxylase Activity OH_Progesterone 17α-Hydroxyprogesterone Progesterone->OH_Progesterone DHEA DHEA OH_Pregnenolone->DHEA lyase 17,20-Lyase Activity Androstenedione Androstenedione OH_Progesterone->Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone AR Androgen Receptor (AR) Signaling Testosterone->AR Activation Inhibitor Thieno[2,3-b]pyridine Inhibitor Inhibitor->hydroxylase Inhibitor->lyase

Caption: CYP17A1's dual role in androgen biosynthesis and its inhibition.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_evaluation In-Vitro Evaluation start This compound suzuki Suzuki Coupling (Aryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Amines) start->buchwald library Library of 6-Substituted Thieno[2,3-b]pyridine Derivatives suzuki->library buchwald->library cell_assay NCI-H295R Cell-Based Assay library->cell_assay enzyme_assay Recombinant Enzyme Assay (Hydroxylase & Lyase) library->enzyme_assay data_analysis IC₅₀ Determination & SAR Analysis cell_assay->data_analysis enzyme_assay->data_analysis

Caption: Workflow for developing CYP17 inhibitors from this compound.

Conclusion

The strategic use of this compound as a starting material provides a highly efficient and versatile platform for the development of novel CYP17A1 inhibitors. The amenability of this scaffold to robust and scalable palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse chemical libraries. The detailed protocols provided herein for both the synthesis and in-vitro evaluation of these compounds will empower researchers to effectively explore the chemical space around the thieno[2,3-b]pyridine core and identify next-generation therapeutics for the treatment of castration-resistant prostate cancer. The insights gained from systematic SAR studies will be instrumental in designing inhibitors with enhanced potency, selectivity, and drug-like properties, ultimately contributing to the advancement of prostate cancer therapy.

References

Application Notes and Protocols for the Functionalization of the Thieno[2,3-b]pyridine Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[2,3-b]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The thieno[2,3-b]pyridine ring system, a bicyclic heterocycle containing fused thiophene and pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry and materials science. Its rigid, planar structure and the presence of both electron-rich (thiophene) and electron-deficient (pyridine) moieties confer unique physicochemical properties and diverse biological activities.[1][2][3] Functionalized thieno[2,3-b]pyridines have demonstrated a broad spectrum of pharmacological effects, including potent anti-proliferative, kinase inhibitory, antiviral, and anti-inflammatory activities.[3][4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the chemical modification of the thieno[2,3-b]pyridine core. We will delve into key functionalization strategies, providing not only detailed, step-by-step protocols but also the underlying mechanistic rationale to empower rational drug design and optimization.

Structural Landscape and Reactivity Profile

The thieno[2,3-b]pyridine scaffold presents multiple sites for functionalization. The thiophene ring is generally more susceptible to electrophilic attack, particularly at the C2 and C3 positions, while the pyridine ring is prone to nucleophilic substitution, especially when activated. The reactivity can be further modulated by the presence of existing substituents on either ring. Understanding this inherent reactivity is crucial for achieving regioselective functionalization.

Part 1: Direct C-H Arylation of the Thiophene Moiety

Direct C-H bond activation has revolutionized synthetic chemistry by offering a more atom-economical and environmentally benign approach to forming carbon-carbon bonds.[6] Palladium-catalyzed direct C-H arylation is a powerful tool for functionalizing the thiophene ring of thieno[2,3-b]pyridines, though controlling regioselectivity between the C2 and C3 positions can be challenging.[6]

Mechanism of Palladium-Catalyzed Direct C-H Arylation

The generally accepted mechanism for the direct C-H arylation of heteroaromatics involves a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst, typically in a higher oxidation state, coordinates to the heterocycle and facilitates the cleavage of a C-H bond. This is followed by reductive elimination to form the C-C bond and regenerate the active catalyst. The choice of ligand, oxidant, and reaction conditions plays a critical role in determining the efficiency and regioselectivity of the transformation.

C_H_Arylation_Mechanism Pd(II) Catalyst Pd(II) Catalyst CMD_Intermediate Concerted Metalation-Deprotonation (CMD) Intermediate Pd(II) Catalyst->CMD_Intermediate Coordination Thieno[2,3-b]pyridine Thieno[2,3-b]pyridine Thieno[2,3-b]pyridine->CMD_Intermediate Aryl Halide Aryl Halide Arylpalladium(II) Species Arylpalladium(II) Species Aryl Halide->Arylpalladium(II) Species Oxidative Addition CMD_Intermediate->Arylpalladium(II) Species C-H Activation C-C Bond Formation Reductive Elimination Arylpalladium(II) Species->C-C Bond Formation Functionalized Product Arylated Thieno[2,3-b]pyridine C-C Bond Formation->Functionalized Product Regenerated Catalyst Pd(0) C-C Bond Formation->Regenerated Catalyst Regenerated Catalyst->Pd(II) Catalyst Oxidation

Caption: Generalized mechanism of Pd-catalyzed C-H arylation.

Protocol: Regioselective C-H Arylation at the C2 and C3 Positions

This protocol is adapted from a study demonstrating the selective C-H arylation of the thiophene ring in thienopyridines.[6] The regioselectivity is influenced by the steric and electronic properties of the substituents on the thieno[2,3-b]pyridine core.

Materials:

  • Substituted thieno[2,3-b]pyridine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Dimethylacetamide (DMAc)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the thieno[2,3-b]pyridine (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Add DMAc (5 mL) and PivOH (0.3 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture at 120 °C for 18-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

EntryThieno[2,3-b]pyridine SubstituentAryl HalidePosition of ArylationYield (%)
1Unsubstituted4-bromotolueneC2/C3 mixture75
22-phenyl4-bromotolueneC382
33-chloro4-bromotolueneC265

Note: The regioselectivity is highly substrate-dependent. A substituent at the C2 position generally directs arylation to the C3 position, and vice-versa.

Part 2: Functionalization via Electrophilic Cyclization

Electrophilic cyclization of appropriately substituted precursors is a powerful method for the construction of the thieno[2,3-b]pyridine core with concomitant functionalization. This strategy often involves the cyclization of 3-(arylethynyl)-2-(alkylthio)pyridines.[7]

Mechanism of Electrophilic Selenocyclization

The reaction is initiated by the generation of an electrophilic selenium species from a diselenide precursor, often promoted by an oxidant. This electrophilic selenium species is then attacked by the alkyne, leading to a vinyl-selenium intermediate which undergoes intramolecular cyclization via attack of the pyridine nitrogen onto the electrophilic carbon. A final deprotonation step yields the 3-selanylthieno[2,3-b]pyridine.

Electrophilic_Cyclization Start_Material 3-(Arylethynyl)-2-(alkylthio)pyridine Intermediate_1 Vinyl-selenium Intermediate Start_Material->Intermediate_1 Attack on RSe+ Electrophile_Gen Generation of Electrophilic Selenium Species (RSe+) Electrophile_Gen->Intermediate_1 Cyclization Intramolecular Cyclization Intermediate_1->Cyclization Product 3-Selanylthieno[2,3-b]pyridine Cyclization->Product Deprotonation

Caption: Mechanism of electrophilic selenocyclization.

Protocol: Synthesis of 2-Aryl-3-(organoselanyl)thieno[2,3-b]pyridines

This protocol describes a visible-light-promoted selenocyclization of 3-(arylethynyl)-2-(alkylthio)pyridines.[7]

Materials:

  • 3-(Arylethynyl)-2-(alkylthio)pyridine

  • Diorganyl diselenide

  • Ethanol

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a glass vial, dissolve the 3-(arylethynyl)-2-(alkylthio)pyridine (0.2 mmol) and diorganyl diselenide (0.24 mmol) in ethanol (2 mL).

  • Seal the vial and place it under irradiation with a visible light source at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-aryl-3-(organoselanyl)thieno[2,3-b]pyridine.

EntryAryl GroupDiorganyl DiselenideYield (%)
1PhenylDiphenyl diselenide85
24-MethoxyphenylDiphenyl diselenide92
34-ChlorophenylBis(4-chlorophenyl) diselenide78

Part 3: Acylation of Aminothieno[2,3-b]pyridines

The amino group on the thieno[2,3-b]pyridine scaffold, particularly at the C3 position, is a versatile handle for further functionalization. Acylation of 3-aminothieno[2,3-b]pyridines is a common strategy to introduce diverse functionalities and modulate the biological activity of the parent compound.[1][8]

Protocol: Synthesis of 3-(Chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamides

This protocol details the acylation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with chloroacetyl chloride.[1]

Materials:

  • 3-Aminothieno[2,3-b]pyridine-2-carboxamide

  • Chloroacetyl chloride

  • Anhydrous toluene or benzene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Suspend the 3-aminothieno[2,3-b]pyridine-2-carboxamide (1.0 mmol) in anhydrous toluene (15 mL) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • Add chloroacetyl chloride (1.2 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold toluene, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization.

Acylation_Workflow Start_Material 3-Aminothieno[2,3-b]pyridine- 2-carboxamide Reaction Reflux (2-4h) Start_Material->Reaction Reagent Chloroacetyl Chloride in Toluene Reagent->Reaction Workup Cooling and Filtration Reaction->Workup Product 3-(Chloroacetylamino)thieno[2,3-b]pyridine- 2-carboxamide Workup->Product

Caption: Workflow for the acylation of 3-aminothieno[2,3-b]pyridines.

Part 4: Oxidative Functionalization

Selective oxidation of the thieno[2,3-b]pyridine core can lead to the formation of N-oxides, S-oxides (sulfoxides), and S,S-dioxides (sulfones), which can serve as intermediates for further transformations or possess unique biological activities.[4][9] The reaction conditions and the choice of oxidizing agent are critical for controlling the outcome of the oxidation.

Protocol: Hypochlorite-Mediated Oxidative Dimerization

An interesting and unexpected oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been reported using sodium hypochlorite.[4][9]

Materials:

  • 3-Aminothieno[2,3-b]pyridine-2-carboxamide

  • Aqueous sodium hypochlorite (NaOCl) solution

  • Dioxane or Dichloromethane (CH₂Cl₂)

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide), if using a two-phase system

Procedure (Method A: Homogeneous):

  • Dissolve the 3-aminothieno[2,3-b]pyridine-2-carboxamide (1.0 mmol) in aqueous dioxane.

  • Add a 10-fold excess of aqueous NaOCl solution dropwise at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Procedure (Method B: Phase Transfer Catalysis):

  • Dissolve the 3-aminothieno[2,3-b]pyridine-2-carboxamide (1.0 mmol) in CH₂Cl₂.

  • Add an aqueous solution of NaOCl (10-fold excess) and a catalytic amount of a phase transfer catalyst.

  • Stir the biphasic mixture vigorously at room temperature for 12-24 hours.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

MethodSolvent SystemYield (%)
AAqueous Dioxane37-55
BCH₂Cl₂-Water (PTC)43-64

Conclusion

The functionalization of the thieno[2,3-b]pyridine ring system is a rich and evolving field of research. The strategies outlined in this guide, from direct C-H activation to oxidative transformations, provide a robust toolkit for chemists to synthesize novel derivatives with tailored properties. The provided protocols, grounded in peer-reviewed literature, offer a starting point for the exploration of this versatile scaffold in the pursuit of new therapeutic agents and advanced materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chlorothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-Chlorothieno[2,3-b]pyridine. This valuable heterocyclic compound is a key building block in the development of various pharmaceutical agents. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of its synthesis and improve your reaction yields.

I. Overview of the Synthetic Strategy

The most common and adaptable route to this compound involves a multi-step sequence starting from commercially available 2-(thiophen-2-yl)ethanamine. This strategy is centered around the construction of the fused pyridine ring onto the thiophene core, followed by key functional group transformations. The overall workflow can be visualized as follows:

Synthetic_Workflow A 2-(Thiophen-2-yl)ethanamine B 4,5,6,7-Tetrahydrothieno[2,3-b]pyridine A->B Pictet-Spengler Reaction C Thieno[2,3-b]pyridin-6(7H)-one B->C Oxidation D 6-Chloro-4,5-dihydrothieno[2,3-b]pyridine C->D Chlorination (POCl3) E This compound D->E Aromatization (DDQ)

Caption: General synthetic workflow for this compound.

This guide will break down each of these critical steps, addressing potential issues and providing solutions to optimize your yield and purity.

II. Troubleshooting and FAQs by Synthetic Step

Step 1: Pictet-Spengler Reaction

The initial cyclization to form the tetrahydrothieno[2,3-b]pyridine core is a crucial step that dictates the overall efficiency of the synthesis.

Q1: My Pictet-Spengler reaction is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Pictet-Spengler reaction are often due to incomplete reaction, side product formation, or issues with the starting materials. Here’s a systematic approach to troubleshooting:

  • Reagent Quality: Ensure your 2-(thiophen-2-yl)ethanamine is pure and the aldehyde (typically formaldehyde or paraformaldehyde) is of high quality. The amine can degrade over time, so using a freshly distilled or recently purchased batch is recommended.

  • Acid Catalyst: The choice and amount of acid catalyst are critical. While hydrochloric acid is commonly used, other Brønsted acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) can be effective.[1] Experiment with different catalysts and concentrations to find the optimal conditions for your specific setup.

  • Reaction Conditions:

    • Temperature: The reaction typically requires heating. If the yield is low, gradually increasing the reaction temperature might be beneficial. However, excessive heat can lead to decomposition.

    • Solvent: Dioxane and toluene are common solvents. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate.[1] If the formation of this intermediate is slow, you might consider using a pre-formed imine or conditions that favor its formation.

Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity of the Pictet-Spengler reaction to favor the [2,3-b] isomer?

A2: The Pictet-Spengler cyclization of 2-(thiophen-2-yl)ethanamine can potentially lead to two isomers: the desired thieno[2,3-b]pyridine and the thieno[3,2-c]pyridine. The regioselectivity is influenced by the electronic properties of the thiophene ring. The C2 position of thiophene is generally more nucleophilic than the C3 position. However, steric hindrance and the specific reaction conditions can influence the outcome. To favor the desired [2,3-b] isomer:

  • Careful Control of Conditions: Milder reaction conditions (lower temperature, less harsh acid) may favor the kinetically preferred product.

  • Choice of Aldehyde: While formaldehyde is common, using a bulkier aldehyde might influence the regioselectivity due to steric hindrance.

Step 2: Oxidation to the Lactam

The oxidation of the secondary amine in the tetrahydrothieno[2,3-b]pyridine ring to a lactam (thieno[2,3-b]pyridin-6(7H)-one) is a key transformation.

Q3: My oxidation reaction is sluggish and incomplete. What can I do to drive it to completion?

A3: Incomplete oxidation is a frequent issue. Here are some strategies to improve the conversion:

  • Oxidizing Agent: A common method for this oxidation is using ruthenium(III) chloride (RuCl₃) as a catalyst with a stoichiometric oxidant like sodium periodate (NaIO₄).

    • Catalyst Loading: Ensure you are using an adequate amount of the RuCl₃ catalyst.

    • Oxidant Stoichiometry: Use a slight excess of the stoichiometric oxidant (e.g., 1.1-1.2 equivalents of NaIO₄) to ensure complete conversion.

  • Reaction Time and Temperature: These reactions can be slow. Monitor the reaction progress by TLC and allow sufficient time for completion. Gentle heating might be necessary, but be cautious of over-oxidation.

  • Alternative Oxidants: If the RuCl₃/NaIO₄ system is not effective, you can explore other oxidation systems like potassium permanganate (KMnO₄) under controlled conditions or other modern oxidation protocols.

Q4: I am observing over-oxidation or side product formation. How can I minimize these unwanted reactions?

A4: Over-oxidation can lead to ring-opened products or other undesired species. To minimize this:

  • Temperature Control: Maintain a low to moderate reaction temperature. Running the reaction at room temperature or even 0 °C can improve selectivity.

  • Controlled Addition of Oxidant: Add the stoichiometric oxidant portion-wise over a period of time to avoid a sudden increase in the oxidant concentration.

  • Reaction Monitoring: Closely monitor the reaction by TLC and quench it as soon as the starting material is consumed to prevent further oxidation of the desired product.

Step 3: Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the lactam to the 6-chloro-4,5-dihydrothieno[2,3-b]pyridine is a critical step that introduces the desired chlorine atom.

Q5: The chlorination with POCl₃ is giving a low yield or returning the starting material upon workup. What is going wrong?

A5: This is a common problem in POCl₃ chlorinations, often related to the workup procedure.

  • Anhydrous Conditions: POCl₃ is highly reactive with water. Ensure your reaction is performed under strictly anhydrous conditions using flame-dried glassware and an inert atmosphere (nitrogen or argon).

  • Reaction Time and Temperature: The reaction typically requires heating (refluxing in POCl₃ or a high-boiling solvent like toluene). Ensure the reaction has gone to completion by TLC monitoring.

  • Workup Procedure: This is the most critical part. POCl₃ reacts violently with water, and the intermediate phosphate esters can hydrolyze back to the starting lactam.

    • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution with vigorous stirring. This neutralizes the excess POCl₃ and the generated HCl.

    • Extraction: Promptly extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Use of a Base: Adding a non-nucleophilic base like N,N-dimethylaniline or pyridine to the reaction mixture can scavenge the HCl produced and drive the reaction forward.

Q6: I am observing the formation of dark, tarry byproducts. How can I get a cleaner reaction?

A6: Tar formation is often a result of decomposition at high temperatures.

  • Temperature Control: While heating is necessary, avoid excessive temperatures. Refluxing in a solvent like toluene with a controlled temperature can be milder than refluxing in neat POCl₃.

  • Reaction Time: Do not prolong the reaction unnecessarily once the starting material is consumed.

  • Purification: The crude product often requires purification by column chromatography to remove baseline impurities.

Step 4: Aromatization

The final step to obtain this compound is the aromatization of the dihydro intermediate.

Q7: My aromatization reaction with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is incomplete or giving a low yield.

A7: DDQ is a powerful dehydrogenating agent, but its effectiveness can be influenced by several factors.

  • Stoichiometry: Use a slight excess of DDQ (typically 1.1-1.2 equivalents) to ensure complete conversion.

  • Solvent: Anhydrous, non-polar solvents like dioxane or toluene are preferred. The presence of water can complicate the reaction and workup.

  • Temperature: The reaction usually requires heating to reflux.

  • Workup: The hydroquinone byproduct of DDQ needs to be removed. This is typically done by filtering the cooled reaction mixture. A subsequent wash with a basic solution (e.g., saturated sodium bicarbonate) helps to remove any remaining acidic impurities.

Q8: I am having difficulty removing the DDQ hydroquinone byproduct from my product.

A8: The hydroquinone byproduct can sometimes be challenging to remove completely.

  • Filtration: Ensure the hydroquinone is fully precipitated upon cooling before filtration.

  • Base Wash: A thorough wash of the organic layer with a saturated sodium bicarbonate solution is crucial.

  • Column Chromatography: If the byproduct persists, purification by column chromatography on silica gel is usually effective.

III. Experimental Protocols

Protocol 1: Synthesis of 4,5,6,7-Tetrahydrothieno[2,3-b]pyridine
  • To a solution of 2-(thiophen-2-yl)ethanamine (1.0 eq) in anhydrous dioxane, add paraformaldehyde (1.1 eq).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux (80-100 °C) for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Thieno[2,3-b]pyridin-6(7H)-one
  • Dissolve 4,5,6,7-tetrahydrothieno[2,3-b]pyridine (1.0 eq) in a mixture of acetonitrile and water.

  • Add a catalytic amount of Ruthenium(III) chloride (RuCl₃) (0.02 eq).

  • To the stirred solution, add sodium periodate (NaIO₄) (1.2 eq) portion-wise over 30 minutes, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Synthesis of 6-Chloro-4,5-dihydrothieno[2,3-b]pyridine
  • In a flame-dried round-bottom flask under an inert atmosphere, suspend thieno[2,3-b]pyridin-6(7H)-one (1.0 eq) in anhydrous toluene.

  • Add N,N-dimethylaniline (1.2 eq) to the suspension.

  • Carefully add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux (around 110 °C) for 3-5 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Basify the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Synthesis of this compound
  • Dissolve 6-chloro-4,5-dihydrothieno[2,3-b]pyridine (1.0 eq) in anhydrous dioxane or toluene.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and filter to remove the precipitated hydroquinone.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Data Summary

The following table provides a general guide to the expected reaction conditions and potential yields for each step. Note that these are illustrative and may require optimization for your specific setup.

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Pictet-Spengler 2-(Thiophen-2-yl)ethanamine, Paraformaldehyde, HClDioxane80-1004-660-80
2. Oxidation RuCl₃, NaIO₄Acetonitrile/WaterRoom Temp.12-1670-90
3. Chlorination POCl₃, N,N-DimethylanilineToluene1103-550-70
4. Aromatization DDQDioxaneReflux8-1270-85

V. Mechanistic Insights and Troubleshooting Logic

Understanding the underlying mechanisms of these reactions is key to effective troubleshooting.

Troubleshooting_Logic cluster_pictet Pictet-Spengler Reaction cluster_chlorination Chlorination (POCl3) A Low Yield B Incomplete Reaction A->B C Side Products A->C D Check Reagent Purity B->D E Optimize Catalyst/Temp B->E F Control Regioselectivity C->F G Low Yield/Starting Material H Hydrolysis during workup G->H I Incomplete Reaction G->I J Careful Quenching H->J K Anhydrous Conditions I->K L Optimize Time/Temp I->L

Caption: Troubleshooting decision tree for common issues.

By systematically evaluating each parameter, from reagent quality to reaction workup, you can effectively diagnose and resolve issues in your synthesis, ultimately leading to improved yields and a more robust process.

VI. References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. --INVALID-LINK--

References

Technical Support Center: Purification of 6-Chlorothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with 6-Chlorothieno[2,3-b]pyridine. This guide is designed to provide expert insights and practical solutions to the common challenges encountered during the purification of this important heterocyclic compound. Drawing from established chemical principles and field-proven techniques, this document will serve as a comprehensive resource to streamline your purification workflows and ensure the high purity required for downstream applications.

Troubleshooting Guide: Navigating Common Purification Hurdles

The purification of this compound can be a nuanced process, often complicated by the presence of closely related impurities and residual reagents from its synthesis. This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Persistent Presence of Starting Materials in the Crude Product

Question: My post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted starting materials. How can I efficiently remove them?

Answer: The presence of starting materials is a common issue, often stemming from incomplete reactions. The choice of removal technique depends on the specific starting materials used in your synthetic route.

  • Probable Cause: Incomplete reaction, suboptimal reaction conditions (temperature, time, stoichiometry), or catalyst deactivation.

  • Solution:

    • Reaction Optimization: Before resorting to complex purification, ensure your reaction has gone to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Aqueous Wash: If the starting materials have different acid-base properties than the product, an aqueous wash can be effective. For instance, if a basic starting material is present, a dilute acid wash (e.g., 1M HCl) can help to remove it into the aqueous layer. Conversely, a dilute base wash (e.g., saturated sodium bicarbonate) can remove acidic starting materials.

    • Column Chromatography: This is one of the most effective methods for separating compounds with different polarities. For this compound, a silica gel column is typically employed. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) will allow for the separation of the less polar starting materials from the more polar product.[1]

Issue 2: Contamination with Reagents from Chlorination and Aromatization Steps

Question: My purified product is contaminated with residues from the chlorinating agent (e.g., POCl₃ byproducts) or the dehydrogenating agent (e.g., DDQ). How can I eliminate these?

Answer: Reagents used in the synthesis of the thieno[2,3-b]pyridine core are a frequent source of impurities.

  • Probable Cause: Inadequate quenching or work-up procedures following the chlorination or aromatization steps.

  • Solution:

    • Phosphorus Oxychloride (POCl₃) Residues: After a chlorination reaction using POCl₃, a careful work-up is crucial. Quenching the reaction mixture by pouring it onto crushed ice with vigorous stirring is a standard procedure.[1] Subsequent basification with a saturated solution of sodium bicarbonate will neutralize acidic byproducts.[1] Thorough extraction with an organic solvent (e.g., ethyl acetate) will then separate the desired product.

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) Residues: During aromatization with DDQ, the reduced form, 2,3-dichloro-5,6-dicyano-hydroquinone, precipitates out of the reaction mixture upon cooling.[1] This can be removed by filtration.[1] A subsequent wash of the organic layer with a saturated sodium bicarbonate solution will help remove any remaining hydroquinone.[1]

    • Column Chromatography: If residual reagent byproducts persist, column chromatography is the recommended next step. The polarity of these byproducts will likely differ significantly from your target compound, allowing for effective separation.

Issue 3: Difficulty in Separating Positional Isomers

Question: I suspect my product is contaminated with a positional isomer (e.g., 4-Chlorothieno[2,3-b]pyridine). How can I separate them?

Answer: The separation of positional isomers is a significant challenge due to their similar physical and chemical properties.

  • Probable Cause: Lack of regioselectivity in the synthetic route.

  • Solution:

    • High-Performance Column Chromatography: Standard column chromatography may not provide sufficient resolution. Utilizing a high-performance flash chromatography system with a high-surface-area silica gel can improve separation. Experiment with different solvent systems, focusing on mixtures that provide the best separation on analytical TLC.

    • Recrystallization: This technique can be highly effective if a solvent system is found in which the desired isomer has significantly lower solubility than the undesired isomer at a given temperature. This often requires screening a variety of solvents.

    • Preparative HPLC: For challenging separations where high purity is essential, preparative High-Performance Liquid Chromatography (HPLC) is the most powerful technique. Although more resource-intensive, it offers the highest resolution for separating closely related isomers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general methods for purifying this compound?

A1: The two most commonly employed and effective methods are column chromatography and recrystallization.[1] Column chromatography on silica gel is excellent for removing impurities with different polarities.[1] Recrystallization is a cost-effective method for achieving high purity, provided a suitable solvent can be identified.[2]

Q2: How do I choose an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A general rule of thumb is that "like dissolves like"; therefore, solvents with similar functional groups to your compound may be good starting points.[3] It is often necessary to screen a range of solvents with varying polarities, such as ethanol, acetone, ethyl acetate, or mixtures like hexane/ethyl acetate.[3] Some thieno[2,3-b]pyridine derivatives are known to have poor solubility, which can make finding a suitable solvent challenging.[4]

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique that can detect and identify trace impurities and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Allows for the quantification of purity by measuring the area of the product peak relative to impurity peaks.

Q4: Are there any stability concerns with this compound during purification?

A4: While specific stability data for this compound is not extensively documented, related heterocyclic compounds can be sensitive to prolonged exposure to heat or strong acids/bases. It is advisable to avoid unnecessarily high temperatures during solvent evaporation and to use neutral or mildly basic/acidic conditions during work-up and chromatography where possible. For long-term storage, keeping the compound in a dark place under an inert atmosphere at a low temperature (e.g., 2-8°C) is recommended.[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate (or dichloromethane)

  • TLC plates (silica gel coated)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., starting with 9:1 hexane:ethyl acetate and increasing the polarity). The ideal system should give your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Begin eluting the column with the non-polar solvent system. Gradually increase the polarity of the eluent (gradient elution) according to the separation observed on TLC.

  • Fraction Collection: Collect fractions in separate tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound, highlighting key decision points.

Purification_Workflow Crude Crude Product (Post-Reaction Mixture) Workup Aqueous Work-up (Acid/Base Wash) Crude->Workup Concentration Concentration (Rotary Evaporation) Workup->Concentration Analysis1 Purity Analysis (TLC, LC-MS) Concentration->Analysis1 ColumnChrom Column Chromatography Analysis1->ColumnChrom Impurities Present Recrystal Recrystallization Analysis1->Recrystal Minor Impurities Analysis2 Final Purity Analysis (NMR, HPLC, LC-MS) ColumnChrom->Analysis2 Recrystal->Analysis2 Analysis2->ColumnChrom Impurities Remain PureProduct Pure this compound Analysis2->PureProduct Purity ≥ 98%

Caption: A generalized workflow for the purification of this compound.

Solvent Selection for Purification

The choice of solvents is critical for successful purification. The following table provides a starting point for solvent selection in column chromatography and recrystallization.

Purification MethodSolvent System (Polarity)Comments
Column Chromatography Hexane/Ethyl AcetateA standard and versatile system. The ratio is adjusted to achieve optimal separation based on TLC analysis.
Dichloromethane/MethanolUseful for more polar compounds. A small percentage of methanol can significantly increase the eluent strength.[1]
Recrystallization EthanolA good starting point for moderately polar compounds.
AcetoneEffective for many organic compounds.
DioxaneHas been used for the recrystallization of some substituted thieno[2,3-b]pyridines.[2]
Hexane/Ethyl AcetateA two-solvent system can be effective if a single solvent is not suitable. Dissolve in the better solvent (ethyl acetate) and add the poorer solvent (hexane) until cloudy.

References

Technical Support Center: Synthesis of Thieno[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thieno[2,3-b]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during your synthetic endeavors. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reactions effectively.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during the synthesis of thieno[2,3-b]pyridines. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Thieno[2,3-b]pyridine

"My reaction yield is consistently low, or I'm not isolating the expected product. What could be going wrong?"

Low yields are a common frustration, often stemming from issues in one of the two key stages of the synthesis: the initial condensation/alkylation or the final cyclization step.

Potential Causes & Solutions:

  • Incomplete Cyclization: The Thorpe-Ziegler or Dieckmann cyclization is a critical step for forming the thiophene ring fused to the pyridine. If this step is inefficient, your major isolated product will be the S-alkylated pyridine intermediate.

    • Diagnosis: Use TLC or LC-MS to check for a major spot/peak corresponding to the mass of the acyclic intermediate. The 1H NMR of this intermediate will lack the characteristic signals of the fused aromatic system and will instead show signals for the S-CH2- group.

    • Solution: The Thorpe-Ziegler cyclization is base-catalyzed. The strength and stoichiometry of the base are crucial. If you are using a weak base like triethylamine, consider switching to a stronger base such as sodium ethoxide, potassium tert-butoxide, or sodium hydride.[1][2] Ensure anhydrous conditions, as water can quench the base and inhibit the reaction. Increasing the reaction temperature or extending the reaction time may also drive the cyclization to completion.

  • Poor Quality of Starting Materials: The purity of your starting materials, particularly the substituted 2-mercaptonicotinonitrile or the active methylene compound, is paramount.

    • Diagnosis: Analyze your starting materials by NMR and melting point to confirm their identity and purity.

    • Solution: Recrystallize or chromatographically purify your starting materials if necessary.

  • Suboptimal Reaction Conditions for the Gewald Reaction: If you are using the Gewald reaction to construct the 2-aminothiophene precursor, the conditions are critical.

    • Diagnosis: A complex mixture of products on TLC or LC-MS with no clear major product can indicate issues with the Gewald reaction.

    • Solution: The Gewald reaction is a multi-component reaction, and the rate of addition of reagents can be important.[3] Ensure the correct stoichiometry of the ketone/aldehyde, active nitrile, and elemental sulfur. The choice of base (often a secondary amine like morpholine or diethylamine) and solvent also plays a significant role.[3]

Problem 2: Presence of an Unexpected Side Product with a Higher Molecular Weight

"I'm observing a significant amount of a byproduct with a mass that appears to be a dimer of my starting material or product. What is it and how can I prevent its formation?"

Dimerization is a known side reaction, particularly with electron-rich aminothiophene intermediates or the final 3-aminothieno[2,3-b]pyridine products.

Potential Causes & Solutions:

  • Oxidative Dimerization: 3-Aminothieno[2,3-b]pyridines can undergo oxidative dimerization, especially in the presence of air or other oxidizing agents.[4] This is more likely if the reaction is run for extended periods at elevated temperatures.

    • Diagnosis: The mass of the byproduct will be approximately double that of the expected product, minus two mass units (corresponding to the loss of two hydrogen atoms).

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Use degassed solvents. If the dimerization is still problematic, consider adding a mild reducing agent or an antioxidant, though this may not be compatible with all reaction schemes.

  • Dimerization of the Knoevenagel-Cope Intermediate: In the Gewald reaction, the α,β-unsaturated nitrile intermediate can dimerize through a Michael addition followed by a Thorpe-Ziegler cyclization.[5]

    • Diagnosis: This will result in a six-membered ring byproduct. Characterization by NMR will be necessary to confirm the structure.

    • Solution: Optimize the Gewald reaction conditions to favor the reaction with sulfur over dimerization. This may involve adjusting the temperature, the base, or the order of addition of the reagents.[5]

Problem 3: My Product's Spectroscopic Data Shows an Amide or Carboxylic Acid Instead of a Nitrile

"My NMR and IR spectra indicate the presence of a -CONH2 or -COOH group, but my starting material had a -CN group. Why did this happen?"

The hydrolysis of a nitrile group is a common side reaction, especially when using acidic or basic conditions, particularly with heating.[6][7][8]

Potential Causes & Solutions:

  • Acid- or Base-Catalyzed Hydrolysis: The nitrile group on the pyridine ring is susceptible to hydrolysis. Strong acidic or basic conditions, especially in the presence of water (even trace amounts in the solvent), can convert the nitrile to a primary amide and subsequently to a carboxylic acid.[7][9]

    • Diagnosis: In the IR spectrum, you will see the disappearance of the sharp nitrile peak (~2220-2260 cm-1) and the appearance of amide C=O (~1660 cm-1) and N-H stretches (~3200-3400 cm-1), or a broad O-H stretch for a carboxylic acid. The mass spectrum will show an increase of 18 (for the amide) or 36 (for the carboxylic acid) mass units.

    • Solution:

      • Use Anhydrous Conditions: Ensure your solvents and reagents are thoroughly dried.

      • Milder Conditions: If possible, use milder bases or acids. For example, if using a strong base for cyclization, minimize the reaction time and temperature. Sometimes, switching from an aqueous workup to a non-aqueous workup can prevent hydrolysis.

      • Protecting Groups: In some cases, it may be necessary to use a different starting material where the nitrile is replaced with a group less prone to hydrolysis, such as an ester, which can be converted to the desired functionality later.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in the synthesis of thieno[2,3-b]pyridines via S-alkylation and Thorpe-Ziegler cyclization?

The three most critical parameters are:

  • Choice and Stoichiometry of the Base: The base is crucial for both the initial S-alkylation (if starting from a 2-thioxo-pyridine) and the final Thorpe-Ziegler cyclization. A strong, non-nucleophilic base like NaH or K-tert-butoxide is often preferred for the cyclization to avoid side reactions with other functional groups.[1]

  • Reaction Temperature: The temperature needs to be carefully controlled. While higher temperatures can promote the desired cyclization, they can also increase the rate of side reactions like dimerization and decomposition.

  • Anhydrous Conditions: Water can react with the strong bases used and can also lead to the hydrolysis of nitrile groups. Using dry solvents and an inert atmosphere is highly recommended.

Q2: I am seeing byproducts that suggest alkylation at the wrong position (N- or O-alkylation). How can I favor the desired S-alkylation?

When starting with a 2-pyridone or 2-thiopyridone, you are dealing with an ambident nucleophile, and competition between N-, O-, and S-alkylation is a known issue.[10][11]

  • To favor S-alkylation: Softer electrophiles (the alkylating agent) tend to react at the softer nucleophilic center, which is the sulfur atom. For example, using an alkyl halide like chloroacetonitrile is a common strategy. The choice of solvent can also influence the selectivity. Aprotic solvents often favor S-alkylation.

  • To avoid O-alkylation: O-alkylation is more likely with harder electrophiles.

  • To avoid N-alkylation: N-alkylation can be competitive. The specific substitution pattern on the pyridine ring can influence the N- vs. S-alkylation ratio.

A systematic study of the reaction conditions (solvent, base, temperature, and alkylating agent) may be necessary to optimize for S-alkylation.[11]

Q3: Can I use the Gewald reaction to directly synthesize the thieno[2,3-b]pyridine core?

The Gewald reaction is primarily used to synthesize the 2-aminothiophene ring.[3][12] To obtain the thieno[2,3-b]pyridine core, you would typically perform the Gewald reaction using a cyclic ketone that already contains the pyridine ring, such as a substituted piperidin-4-one. The subsequent aromatization of the pyridine ring would then lead to the desired thieno[2,3-b]pyridine.

Data Summary and Protocols

Table 1: Troubleshooting Common Side Products
Observed Side ProductPotential CauseSuggested Action
S-alkylated intermediateIncomplete Thorpe-Ziegler cyclizationUse a stronger base (e.g., NaOEt, t-BuOK), increase temperature, ensure anhydrous conditions.
Dimer of the productOxidative couplingRun the reaction under an inert atmosphere (N2 or Ar), use degassed solvents.
Amide or Carboxylic AcidHydrolysis of a nitrile groupUse strictly anhydrous conditions, milder reaction conditions, or a non-aqueous workup.
N- or O-alkylated isomerCompeting alkylation pathwaysUse a softer alkylating agent, and optimize solvent and base conditions.
Experimental Protocol: General Procedure for Thieno[2,3-b]pyridine Synthesis via Thorpe-Ziegler Cyclization

This is a general guideline and may require optimization for specific substrates.

  • S-Alkylation: To a solution of the substituted 2-mercaptonicotinonitrile (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or ethanol), add a base (e.g., K2CO3, 1.2 eq.). Stir the mixture at room temperature for 30 minutes. Add the α-halo-carbonyl or α-halo-nitrile compound (1.1 eq.) dropwise. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up (optional): The intermediate S-alkylated product can be isolated by pouring the reaction mixture into ice-water and filtering the resulting precipitate. The crude product can be purified by recrystallization or column chromatography.

  • Cyclization: To a solution of the purified S-alkylated intermediate (1.0 eq.) in an anhydrous solvent (e.g., ethanol or DMF), add a strong base (e.g., a freshly prepared solution of sodium ethoxide in ethanol, 1.5 eq.). Heat the mixture to reflux and monitor the reaction by TLC.

  • Final Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with an acid (e.g., acetic acid or dilute HCl). The product may precipitate out of solution. If not, extract the product with a suitable organic solvent. The crude product can be purified by recrystallization or column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Key Synthetic Pathways and Potential Side Reactions

G cluster_0 Main Synthetic Pathway cluster_1 Side Reactions Start 2-Mercaptonicotinonitrile + α-Halo Compound Intermediate S-Alkylated Intermediate Start->Intermediate S-Alkylation Side1 N-/O-Alkylated Isomer Start->Side1 Incorrect Alkylation Product Thieno[2,3-b]pyridine Intermediate->Product Thorpe-Ziegler Cyclization Side2 Incomplete Cyclization (Isolated Intermediate) Intermediate->Side2 Reaction Stop Side3 Hydrolysis Product (Amide/Carboxylic Acid) Intermediate->Side3 Hydrolysis Side4 Dimerized Product Product->Side4 Oxidation

Caption: Synthetic pathways and common side reactions.

Diagram 2: Troubleshooting Logic Flow

G Start Low Yield or Unexpected Product CheckSM Analyze Starting Materials (SM) Start->CheckSM CheckReaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->CheckReaction SM_Impure Impure SM CheckSM->SM_Impure MajorProduct Identify Major Product/Byproduct CheckReaction->MajorProduct SM_Impure->CheckReaction No PurifySM Purify Starting Materials SM_Impure->PurifySM Yes Incomplete Is it the S-alkylated intermediate? Yes/No MajorProduct->Incomplete Hydrolysis Is it a hydrolysis product (amide/acid)? Yes/No Incomplete->Hydrolysis No OptimizeCyclization Optimize Cyclization: - Stronger Base - Higher Temp - Anhydrous Cond. Incomplete->OptimizeCyclization Yes Dimer Is it a dimer? Yes/No Hydrolysis->Dimer No ControlWater Control Water Content: - Anhydrous Solvents - Non-aqueous Workup Hydrolysis->ControlWater Yes InertAtmosphere Use Inert Atmosphere (N2/Ar) Dimer->InertAtmosphere Yes

Caption: A logical workflow for troubleshooting synthesis.

References

Technical Support Center: A-Z Stability Guide for 6-Chlorothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Chlorothieno[2,3-b]pyridine is a critical heterocyclic building block in medicinal chemistry, forming the structural core of several key therapeutic agents, notably antiplatelet drugs.[1] Its unique thienopyridine scaffold allows for diverse functionalization, making it a valuable intermediate in drug discovery and development.[2] However, the inherent reactivity of its structure—specifically the chloro-substituent on the electron-deficient pyridine ring and the electron-rich thiophene ring—presents stability challenges that can impact reaction yields, compound purity, and shelf-life.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the stability of this compound under various experimental and storage conditions. By understanding the causality behind potential degradation, you can proactively design robust experimental protocols and ensure the integrity of your results.

Section 1: At-a-Glance Stability Profile

This table summarizes the stability of this compound under common laboratory stress conditions. Detailed explanations and troubleshooting advice are provided in the subsequent sections.

ConditionStability LevelKey Degradation Pathway(s)Primary Degradant(s)Mitigation Strategy
Acidic (pH < 4) ModerateProtonation of pyridine nitrogen, potential for hydrolysis6-Hydroxythieno[2,3-b]pyridineUse in buffered systems; avoid prolonged exposure to strong, non-aqueous acids.
Neutral (pH 6-8) HighMinimal degradationNot applicableIdeal for storage in aprotic solvents and short-term aqueous solutions.
Basic (pH > 9) Low to ModerateNucleophilic aromatic substitution (SNAr)6-Hydroxythieno[2,3-b]pyridineAvoid strong bases (e.g., NaOH, KOH); use mild inorganic bases (e.g., K₂CO₃) or organic bases (e.g., DIPEA) at low temperatures.
Oxidative LowOxidation of thiophene ringThiophene S-oxides, ring-opened productsHandle under an inert atmosphere (N₂ or Ar); use degassed solvents; avoid strong oxidizing agents.
Thermal High (Solid)Decomposition at high temperaturesUndefined polymeric materialStore at recommended temperatures (e.g., 2-8°C); perform reactions at the lowest effective temperature.
Photolytic ModeratePhoto-degradation, free-radical reactionsComplex mixture of degradantsStore in amber vials or protect from light.[3] Perform reactions in foil-wrapped flasks.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the handling, storage, and use of this compound.

Q1: I'm performing a reaction in an aqueous basic solution and my yield is significantly lower than expected. What's happening?

Answer: The most probable cause is the hydrolytic degradation of the 6-chloro group. The pyridine ring is electron-deficient, which makes the C6 position susceptible to nucleophilic aromatic substitution (SNAr). In the presence of hydroxide ions (from a strong base like NaOH or KOH), the chloride is displaced to form 6-hydroxythieno[2,3-b]pyridine. This byproduct is often more polar and may complicate purification.

Causality Explained: The nitrogen atom in the pyridine ring withdraws electron density, activating the positions ortho and para to it (C2, C4, and C6) for nucleophilic attack. The C6 position is particularly vulnerable.

Expert Recommendations:

  • Choice of Base: If possible, switch to a milder, non-nucleophilic organic base (e.g., triethylamine, DIPEA) or a weaker inorganic base (e.g., NaHCO₃, K₂CO₃).

  • Temperature Control: Perform the reaction at the lowest possible temperature to slow the rate of hydrolysis.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize byproduct formation.

  • Solvent System: If the reaction chemistry allows, use an aprotic organic solvent to eliminate water, the source of the hydroxide nucleophile.

Q2: My solid sample of this compound has developed a slight discoloration after being stored on the benchtop for several weeks. Is it still usable?

Answer: Discoloration is a common indicator of degradation, likely due to a combination of oxidation and photolytic stress. The electron-rich thiophene ring is susceptible to oxidation, especially in the presence of air and light, which can generate radical species.[4]

Causality Explained: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone. Furthermore, UV light can provide the energy to initiate free-radical chain reactions, leading to complex oligomeric or polymeric colored impurities.

Expert Recommendations:

  • Proper Storage: Always store this compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon).[3] For long-term storage, refrigeration at 2-8°C in a dark place, such as an amber vial placed inside a sealed bag, is highly recommended.[5]

  • Purity Check: Before use, verify the purity of the discolored material using an appropriate analytical method (e.g., NMR, LC-MS, or melting point). If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.

Q3: I am attempting a cross-coupling reaction and observing significant amounts of a de-chlorinated byproduct. Why is this occurring?

Answer: De-chlorination during metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) is a known side reaction. It can be caused by several factors related to the stability of the catalyst and intermediates.

Causality Explained:

  • Protic Solvents: Residual water or alcohol solvents can act as a proton source, leading to protodehalogenation of the organometallic intermediate.

  • Catalyst Decomposition: The active catalyst can sometimes react with solvent or impurities to form a hydride species, which can then participate in a reductive de-chlorination pathway.

  • Ligand Choice: The choice of phosphine ligand is critical. Some ligands may promote reductive elimination pathways that lead to de-chlorination.

Expert Recommendations:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and perform the reaction under a strict inert atmosphere.

  • Reagent Quality: Use high-purity starting materials and catalysts.

  • Ligand and Catalyst Screening: Screen a variety of palladium catalysts and phosphine ligands to find the optimal combination that favors the desired cross-coupling over de-chlorination.

  • Additives: In some cases, the addition of a mild dehydrating agent or a specific additive can suppress the de-chlorination side reaction.

Section 3: Experimental Protocols

To ensure the integrity of your work, it is crucial to validate the stability of your compound under your specific experimental conditions. A forced degradation study is the industry-standard method for this purpose.

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to assess the stability of the compound under hydrolytic, oxidative, photolytic, and thermal stress, as recommended by ICH guidelines.[6]

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber (ICH Option 1 or 2)[6]

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Control Sample: Dilute the stock solution with 50:50 ACN:Water to a final concentration of 0.1 mg/mL. This is your time-zero (T₀) control. Analyze immediately by HPLC.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. At specified time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, dilute to 0.1 mg/mL with 50:50 ACN:Water, and analyze by HPLC.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. At the same specified time points, take an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At the specified time points, take an aliquot, dilute, and analyze.

  • Thermal Degradation (Solution): Place a sealed vial of the control sample solution in an oven at 60°C for 24 hours. Analyze after cooling.

  • Thermal Degradation (Solid): Place a small amount (5-10 mg) of solid this compound in an oven at 60°C for 7 days. Afterward, dissolve the solid to prepare a 0.1 mg/mL solution and analyze.

  • Photostability: Expose both the solid sample and the control solution to light in a validated photostability chamber according to ICH Q1B guidelines.[6] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls. After exposure, prepare solutions and analyze by HPLC.

Data Analysis:

  • Use a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products).

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the T₀ control.

  • Identify and quantify major degradation products if possible.

Section 4: Visual Guides & Workflows

Troubleshooting Workflow for Unexpected Reaction Outcomes

This diagram outlines a logical process for diagnosing issues when working with this compound.

TroubleshootingWorkflow start_node Low Yield or Unexpected Byproduct check_pH Check pH (Acidic/Basic Hydrolysis?) start_node->check_pH check_atm Check Atmosphere (Oxidation?) start_node->check_atm check_temp Check Temperature (Thermal Degradation?) start_node->check_temp check_light Check Light Exposure (Photodegradation?) start_node->check_light solution_pH Use Buffer or Aprotic Solvent check_pH->solution_pH solution_atm Use Inert Gas (N2/Ar) & Degassed Solvents check_atm->solution_atm solution_temp Lower Reaction Temperature check_temp->solution_temp solution_light Protect from Light (Use Foil) check_light->solution_light

Caption: A troubleshooting decision tree for experiments involving this compound.

Potential Degradation Pathways

This diagram illustrates the primary sites of reactivity on the this compound scaffold.

DegradationPathways cluster_conditions Stress Conditions cluster_products Degradation Products main N S Cl base Base (OH-) (Hydrolysis) main:cl->base oxidant Oxidant ([O]) (e.g., H2O2) main:s->oxidant light Light (hν) (Photolysis) main->light hydrolysis_prod 6-Hydroxythieno[2,3-b]pyridine base->hydrolysis_prod SNAr oxidation_prod Thiophene S-Oxide oxidant->oxidation_prod Oxidation photo_prod Complex Mixture light->photo_prod Radical Rxns

Caption: Key degradation pathways for this compound under different stress conditions.

References

Technical Support Center: Overcoming Poor Solubility of Thienopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework and practical solutions for the solubility challenges commonly encountered with thienopyridine compounds. Built from field-proven insights and established scientific principles, this document serves as a hands-on resource for your experimental needs.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the foundational questions regarding thienopyridine solubility, providing the essential knowledge needed before selecting an enhancement strategy.

Q1: Why do many thienopyridine compounds exhibit poor aqueous solubility?

A1: The limited aqueous solubility of many thienopyridines is rooted in their molecular structure. These compounds often feature a rigid, polycyclic aromatic scaffold which contributes to strong intermolecular forces within the crystal lattice.[1] Significant energy is required to overcome this crystal lattice energy for the compound to dissolve. Furthermore, many derivatives are lipophilic (hydrophobic), meaning they are more readily dissolved in fats and organic solvents than in water.[1] This combination of high crystal lattice energy and lipophilicity is a primary driver of their poor performance in aqueous media, a factor that can severely limit bioavailability and complicate in vitro assay development.[2] It is estimated that issues related to poor water solubility are responsible for the discontinuation of approximately 40% of drug discovery programs.[2]

Q2: I'm facing a solubility issue with my thienopyridine. What is the very first step I should take?

A2: Your first action should be to systematically determine the compound's baseline thermodynamic solubility in a range of relevant solvents.[1] This foundational data is crucial for all subsequent steps. A standard approach involves creating a supersaturated solution, allowing it to equilibrate, and then measuring the concentration of the dissolved compound in the supernatant, often via High-Performance Liquid Chromatography (HPLC).[2]

Start with common laboratory solvents:

  • Organic Solvents: Dimethyl Sulfoxide (DMSO) and Ethanol are critical for preparing high-concentration stock solutions.[1]

  • Aqueous Buffers: Test solubility in buffers at various pH levels (e.g., pH 2.0, pH 6.8, pH 7.4) to understand the impact of ionization on your compound.[3][4]

This initial screening will inform stock solution preparation and guide the selection of a more advanced solubilization strategy.

Q3: Can I simply adjust the pH to improve the solubility of my thienopyridine compound?

A3: Yes, for thienopyridines with ionizable functional groups, pH modification is often the most direct and effective strategy.[5] Thienopyridines like prasugrel are weakly basic, with a pKa around 5.1.[3]

  • In acidic environments (pH < pKa): The molecule becomes protonated (ionized), which significantly increases its aqueous solubility.[3] This is why many thienopyridines are formulated as hydrochloride salts.[6]

  • In neutral or alkaline environments (pH > pKa): The compound exists predominantly in its un-ionized, free base form, which has much lower solubility.[3]

Therefore, for in vitro assays, using an acidic buffer can be a simple solution. For in vivo formulations, incorporating acidic pH modifiers (acidifiers) into the solid dosage form can create an acidic microenvironment in the gastrointestinal tract, promoting dissolution.[7][8]

Q4: My compound is intended for an in vivo animal study. Can I still use DMSO?

A4: While DMSO is an excellent solvent for preparing initial stock solutions, its use in final in vivo formulations must be carefully managed due to potential toxicity. Typically, a high-concentration stock in DMSO is used as a starting point, which is then diluted into a more biocompatible vehicle system. A common approach is to use a co-solvent system, where DMSO is part of a mixture that may include polyethylene glycols (e.g., PEG300), propylene glycol, or surfactants like Tween 80.[1][9] The final concentration of DMSO in the administered dose should be kept to a minimum, typically below 1-5%, depending on the animal model and route of administration, to avoid toxic effects.

Troubleshooting Guide: Selecting the Right Solubility Enhancement Strategy

Once you have a foundational understanding of your compound's properties, the next step is to choose an appropriate enhancement strategy. The choice depends heavily on the experimental context (e.g., in vitro screening vs. preclinical in vivo studies) and the physicochemical properties of the thienopyridine.

The following decision workflow provides a logical path for strategy selection.

Solubility_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Method Implementation (In Vitro) cluster_3 Phase 4: Method Implementation (In Vivo Formulation) Start Start: Poorly Soluble Thienopyridine Compound Assess Determine Physicochemical Properties (pKa, LogP, Crystal Form) Start->Assess Sol_Test Measure Baseline Solubility (Organic Solvents, Aqueous Buffers) Assess->Sol_Test Decision Intended Application? Sol_Test->Decision In_Vitro In Vitro Screening (Cell-based assays, etc.) Decision->In_Vitro In Vitro In_Vivo In Vivo Studies (PK/PD, Efficacy Models) Decision->In_Vivo In Vivo IV_pH pH Modification (Use Acidic Buffers) In_Vitro->IV_pH Compound is ionizable IV_CoSolvent Co-Solvent System (DMSO/Ethanol in Media) In_Vitro->IV_CoSolvent Simple Dilution Needed Formulation_Tech Select Advanced Formulation Strategy In_Vivo->Formulation_Tech Solid_Disp Solid Dispersions (Amorphous Form) Formulation_Tech->Solid_Disp Nano Nanosuspensions (Particle Size Reduction) Formulation_Tech->Nano Complex Cyclodextrin Complexation Formulation_Tech->Complex Chem_Mod Chemical Modification (Prodrug Approach) Formulation_Tech->Chem_Mod

References

Technical Support Center: Synthesis of 2-Bromo-6-chlorothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-6-chlorothieno[2,3-b]pyridine (CAS 68236-35-1). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Thienopyridines are a critical class of compounds in drug discovery, known for their roles as antiplatelet agents and kinase inhibitors.[1][2][3][4] The precise functionalization of this scaffold, as in 2-Bromo-6-chlorothieno[2,3-b]pyridine, creates a versatile intermediate for further elaboration via cross-coupling reactions and other transformations.[5]

This document provides a troubleshooting guide and frequently asked questions based on a common and logical synthetic approach. We will address potential challenges, explain the underlying chemical principles, and offer field-proven solutions to refine your experimental outcomes.

Proposed Synthetic Workflow

The synthesis of 2-Bromo-6-chlorothieno[2,3-b]pyridine is not widely detailed in standard literature, necessitating a robust, multi-step approach built from fundamental heterocyclic chemistry principles. A logical pathway involves the construction of the thieno[2,3-b]pyridine core, followed by targeted halogenation. The proposed route begins with the commercially available 2-amino-6-chloropyridine and proceeds through thiophene ring formation, followed by electrophilic bromination.

G cluster_0 Step 1: Thiophene Ring Formation cluster_1 Step 2: Diazotization & Sandmeyer Reaction cluster_2 Step 3: Decyanation A 2-Amino-6-chloropyridine + Malononitrile + Sulfur B Gewald Reaction A->B C 2-Amino-3-cyano-6-chloro- 4,5-dihydropyridin-4-yl-thiophene B->C D Diazotization (NaNO2, HBr) C->D Intermediate Diazonium Salt E Sandmeyer Reaction (CuBr) D->E F 2-Bromo-3-cyano-6-chloro- thieno[2,3-b]pyridine E->F G Hydrolysis & Decarboxylation (e.g., H3PO4) F->G H 2-Bromo-6-chlorothieno[2,3-b]pyridine (Final Product) G->H

Caption: Proposed synthetic workflow for 2-Bromo-6-chlorothieno[2,3-b]pyridine.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Part 1: Thiophene Ring Formation (Gewald Reaction)

Question 1: My Gewald reaction to form the aminothiophene intermediate is low-yielding or fails completely. What are the critical parameters?

Answer: The Gewald reaction is a multi-component reaction that is highly sensitive to reaction conditions. Here are the key factors to investigate:

  • Base Catalyst: The choice and stoichiometry of the base are critical. Morpholine or diethylamine are commonly used. An insufficient amount of base will result in a sluggish reaction, while an excess can lead to side product formation. We recommend starting with 0.5 equivalents of morpholine.

  • Solvent: The reaction is typically run in ethanol or methanol. Ensure your solvent is anhydrous, as water can interfere with the reaction mechanism.

  • Temperature Control: The initial condensation should be performed at room temperature, followed by heating to reflux (typically 50-60°C) after the addition of elemental sulfur. Overheating can lead to polymerization and tar formation.

  • Sulfur Quality: Use finely powdered elemental sulfur. If the sulfur is coarse, the reaction will be heterogeneous and slow.

Question 2: I'm observing a significant amount of a dark, insoluble tar in my Gewald reaction mixture. What is causing this?

Answer: Tar formation is a common issue, often stemming from the polymerization of malononitrile or side reactions at elevated temperatures.

  • Causality: Malononitrile can self-polymerize under basic conditions, especially with excessive heat. The Thorpe-Ziegler reaction, which can be a competing pathway, may also contribute to complex mixtures.[6]

  • Solution:

    • Strict Temperature Control: Do not exceed 60°C during the reflux step.

    • Order of Addition: Add the elemental sulfur last, after the pyridine and malononitrile have been stirred with the base for a short period (15-20 minutes) to allow for the formation of the initial Knoevenagel condensation product.

    • Work-up: Upon completion, pour the warm reaction mixture into ice-water. This will precipitate your product while keeping most polymeric impurities in solution, facilitating isolation.

Part 2: Diazotization and Sandmeyer Reaction

Question 3: My Sandmeyer reaction to replace the 2-amino group with bromine is giving me a poor yield of the desired 2-bromo product. What are the most common failure points?

Answer: The Sandmeyer reaction is a powerful transformation but requires precise control over two distinct stages: diazotization and the subsequent copper-catalyzed radical substitution.[7][8][9]

  • Diazotization Step (Formation of Ar-N₂⁺):

    • Temperature is Paramount: This step MUST be performed at 0-5°C. Use an ice-salt bath. Temperatures above 5°C will cause the highly unstable diazonium salt to decompose, often violently, releasing nitrogen gas and leading to phenolic byproducts and tar.

    • Acid Concentration: The reaction requires a strong acidic medium, typically 2.5-3.0 equivalents of HBr or HCl. The acid protonates nitrous acid and prevents the coupling of the diazonium salt with the starting amine.

    • NaNO₂ Addition: The sodium nitrite solution should be added dropwise and slowly beneath the surface of the reaction mixture to ensure immediate reaction and prevent localized warming.

  • Sandmeyer Step (Displacement with Bromide):

    • Catalyst Preparation: Ensure your copper(I) bromide (CuBr) is fresh or properly stored under an inert atmosphere. Oxidized Cu(II) species are not effective catalysts for the radical pathway.[7]

    • Addition of Diazonium Salt: The cold diazonium salt solution should be added slowly to the heated (typically 60-70°C) CuBr solution. This order of addition maintains a low concentration of the diazonium salt, minimizing side reactions. A vigorous evolution of N₂ gas should be observed.

G cluster_diazotization Diazotization Issues cluster_sandmeyer Sandmeyer Reaction Issues start Low Yield in Sandmeyer Reaction q1 Was the diazotization temperature kept strictly between 0-5°C? start->q1 a1 No: Diazonium salt decomposed. Solution: Use ice-salt bath, monitor internal temperature. q1->a1 No q2 Was NaNO2 solution added slowly? q1->q2 Yes a2 No: Localized heating and decomposition. Solution: Add dropwise over 30 min. q2->a2 No q3 Is the CuBr catalyst fresh and green/white? q2->q3 Yes a3 No: Catalyst is oxidized (blue/green). Solution: Use fresh CuBr or wash with dilute HBr. q3->a3 No q4 Was the diazonium salt added to a heated CuBr solution? q3->q4 Yes a4 No: Incorrect order of addition. Solution: Add cold diazonium solution slowly to hot catalyst solution. q4->a4 No end_node If all 'Yes', consider starting material purity or alternative bromination methods. q4->end_node Yes

Caption: Troubleshooting workflow for the Sandmeyer bromination step.

Question 4: I am getting a phenolic byproduct (2-hydroxy-6-chlorothieno[2,3-b]pyridine) instead of my bromo-compound. Why?

Answer: This is a classic sign of premature diazonium salt decomposition. The aryl cation intermediate, formed upon loss of N₂, is trapped by water instead of being intercepted by the bromide from the copper catalyst.

  • Causality: As explained above, this happens if the diazotization temperature is too high, or if the diazonium salt solution is allowed to warm up before being added to the copper catalyst.

  • Preventative Measures: Maintain rigorous temperature control (0-5°C) at all stages of diazonium salt preparation and handling. Use it immediately after preparation. Ensure the receiving CuBr solution is sufficiently hot to drive the reaction forward promptly.

Part 3: Final Product Purification

Question 5: How can I effectively purify the final 2-Bromo-6-chlorothieno[2,3-b]pyridine product?

Answer: Purification can be challenging due to the presence of structurally similar impurities. A multi-step approach is recommended.

  • Aqueous Work-up: After the reaction, quench by pouring onto ice. If the reaction was acidic, neutralize carefully with a base like sodium bicarbonate. Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with water and brine.

  • Column Chromatography: This is typically essential. The product is moderately polar.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, start with 100% hexanes and gradually increase the ethyl acetate concentration from 2% to 10%. The product should elute before more polar impurities. Monitor with TLC.

  • Recrystallization: If a solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can further enhance purity to >98%, which is often required for downstream applications.[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-cyano-6-chlorothieno[2,3-b]pyridine
  • To a 250 mL round-bottom flask, add 2-amino-6-chloropyridine (1 equiv.), malononitrile (1.1 equiv.), and ethanol (50 mL).

  • Stir the mixture at room temperature and add morpholine (0.5 equiv.) dropwise.

  • After stirring for 20 minutes, add elemental sulfur (1.1 equiv.) in one portion.

  • Heat the mixture to 60°C and maintain at reflux for 4 hours. Monitor by TLC.

  • Allow the mixture to cool slightly and pour it into 200 mL of ice-water with vigorous stirring.

  • Collect the resulting yellow precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the aminothiophene intermediate.

Protocol 2: Synthesis of 2-Bromo-6-chlorothieno[2,3-b]pyridine (Sandmeyer Reaction)

CAUTION: Diazonium salts can be explosive when dry. Handle only in solution and with appropriate safety precautions.

  • Diazotization: In a 250 mL flask, suspend the aminothiophene intermediate (1 equiv.) in a mixture of 48% HBr (3 equiv.) and water. Cool the flask to 0°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.2 equiv.) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the cold amine suspension over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for an additional 20 minutes.

  • Sandmeyer Reaction: In a separate 500 mL flask equipped with a condenser, dissolve CuBr (1.5 equiv.) in 48% HBr and heat to 60°C.

  • Slowly add the cold diazonium salt solution via a dropping funnel to the hot CuBr solution. Vigorous nitrogen evolution will occur.

  • After the addition is complete, heat the mixture at 70°C for 30 minutes to ensure complete decomposition.

  • Cool the reaction to room temperature, pour into water, and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel chromatography.

Data Summary Table

Compound NameMolecular FormulaMolecular WeightCAS NumberExpected ¹H NMR Signals (CDCl₃, δ ppm)
2-Bromo-6-chlorothieno[2,3-b]pyridineC₇H₃BrClNS248.5268236-35-17.2-7.4 (d, 1H), 7.6-7.8 (s, 1H), 8.3-8.5 (d, 1H) (Hypothetical shifts)
2-Amino-3-cyano-6-chlorothieno[2,3-b]pyridineC₈H₄ClN₅S225.66N/A5.5-6.0 (br s, 2H, NH₂), 7.1-7.3 (d, 1H), 8.2-8.4 (d, 1H)

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Thieno[2,3-b]pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of various thieno[2,3-b]pyridine derivatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development endeavors. Our objective is to present an in-depth technical resource that is both informative and practical for scientists in the field.

Anticancer Activity: Targeting Key Pathways in Malignancy

Thieno[2,3-b]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a range of human cancer cell lines, including those of the prostate, breast, colon, and ovaries.[1][2][3] Their mechanism of action is often attributed to the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as phosphoinositide-specific phospholipase C (PI-PLC) and tyrosyl-DNA phosphodiesterase 1 (TDP1).[4][5][6]

Comparative Cytotoxicity of Thieno[2,3-b]pyridine Derivatives

The cytotoxic potential of thieno[2,3-b]pyridine derivatives is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[7][8] Below is a comparative table summarizing the half-maximal inhibitory concentration (IC50) values of selected thieno[2,3-b]pyridine derivatives against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
DJ160 PC3 (Prostate)< 0.05
LNCaP (Prostate)< 0.05
Compound 1 OVCAR-3 (Ovarian)5.0[4]
Compound 6i HSC3 (Head and Neck)10.8[9]
T47D (Breast)11.7[9]
RKO (Colorectal)12.4[9]
Compound 6c HCT-116 (Colorectal)0.011[5]
MDA-MB-231 (Breast)0.024[5]
Compound 8c HCT-116 (Colorectal)0.015[5]
MDA-MB-231 (Breast)0.021[5]
Compound 8d HCT-116 (Colorectal)0.024[5]
MDA-MB-231 (Breast)0.032[5]
Compound 3b CCRF-CEM (Leukemia)2.580[10]
CEM/ADR5000 (Leukemia)4.486[10]

Note: IC50 values can vary depending on the experimental conditions, including cell line, passage number, and incubation time. The data presented here is for comparative purposes and is extracted from the cited literature.

Mechanism of Action: PI-PLC Inhibition Pathway

A primary mechanism through which thieno[2,3-b]pyridines exert their anticancer effects is by inhibiting the PI-PLC enzyme.[3][5][11] PI-PLC is a key enzyme in the phosphoinositide signaling pathway, which is frequently upregulated in various cancers and plays a crucial role in cell growth, proliferation, and differentiation. The inhibition of PI-PLC disrupts downstream signaling cascades, ultimately leading to apoptosis and a reduction in tumor growth.

PI_PLC_Pathway Thieno_Pyridine Thieno[2,3-b]pyridine Derivative PI_PLC PI-PLC Thieno_Pyridine->PI_PLC Inhibition PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Signaling (Proliferation, Survival) Ca_Release->Downstream PKC_Activation->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibition of this pathway leads to

Caption: Inhibition of the PI-PLC signaling pathway by thieno[2,3-b]pyridine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a detailed protocol for assessing the in vitro cytotoxicity of thieno[2,3-b]pyridine derivatives using the MTT assay.[7][12]

Materials:

  • Thieno[2,3-b]pyridine derivatives

  • Human cancer cell line of choice

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thieno[2,3-b]pyridine derivatives in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Thieno[2,3-b]pyridine Derivatives incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 remove_medium Remove Medium incubate3->remove_medium add_dmso Add DMSO remove_medium->add_dmso shake Shake to Dissolve Formazan add_dmso->shake read_absorbance Read Absorbance at 570 nm shake->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Several thieno[2,3-b]pyridine derivatives have demonstrated significant antimicrobial activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[13][14] Their mode of action is often associated with the inhibition of essential microbial enzymes, such as DNA gyrase.[13]

Comparative Antimicrobial Susceptibility

The antimicrobial efficacy of thieno[2,3-b]pyridine derivatives is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[15][16] The following table presents a comparison of the MIC values for selected derivatives against various microbial strains.

DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound 8 S. aureus18.9 ± 0.63[7]
E. coli14.2 ± 0.41[7]
C. albicans19.2 ± 0.58[7]
Compound 9 S. aureus24.3 ± 0.74[7]
E. coli19.5 ± 0.64[7]
C. albicans23.4 ± 0.65[7]
Compound 10 S. aureus20.1 ± 0.55[7]
E. coli16.8 ± 0.49[7]
C. albicans21.5 ± 0.61[7]
Thieno[2,3-d]pyrimidinedione 1 MRSA2-16[17]
VRE2-16[17]
Thieno[2,3-d]pyrimidinedione 2 MRSA2-16[17]
VRE2-16[17]

Note: MIC values can be influenced by the specific strain, inoculum size, and culture conditions. The data provided is for comparative purposes and is sourced from the indicated references.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of antimicrobial agents.[15][16][18][19][20]

Materials:

  • Thieno[2,3-b]pyridine derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Compounds:

    • Prepare a stock solution of each thieno[2,3-b]pyridine derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in the appropriate broth directly in the 96-well microplate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well of the microplate, resulting in a final volume of 200 µL per well.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microplate at 35-37°C for 16-20 hours (for bacteria) or at an appropriate temperature and duration for fungi.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) of each well can be measured using a microplate reader at 600 nm.

MIC_Workflow start Start prep_inoculum Prepare Standardized Inoculum start->prep_inoculum serial_dilution Serial Dilution of Compounds in Plate prep_inoculum->serial_dilution inoculate_plate Inoculate Plate with Microorganism serial_dilution->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_mic Determine MIC (Visual or OD) incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain thieno[2,3-b]pyridine derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[13] Their mechanism of action is thought to involve the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the eicosanoid biosynthesis pathway that produce pro-inflammatory mediators.[13][21]

Comparative In Vivo Anti-inflammatory Effects

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[22][23][24][25][26] The following table summarizes the percentage of edema inhibition by selected thieno[2,3-b]pyridine derivatives in this model.

DerivativeDoseEdema Inhibition (%)Reference
Compound 7a Not Specified> Ibuprofen[13]
Compound 7b Not Specified> Ibuprofen[13]
Compound 8b Not Specified> Ibuprofen[13]
Compound 8c Not Specified> Ibuprofen[13]

Note: The provided data indicates that these compounds exhibited greater anti-inflammatory activity than the reference drug ibuprofen under the tested conditions. For detailed quantitative comparisons, refer to the original publication.

Mechanism of Action: Dual COX/5-LOX Inhibition

The anti-inflammatory effects of these thieno[2,3-b]pyridine derivatives are linked to their ability to inhibit both COX-1/COX-2 and 5-LOX enzymes. This dual inhibition is advantageous as it can lead to a broader and potentially more effective anti-inflammatory response with a reduced risk of gastrointestinal side effects associated with selective COX inhibitors.

COX_LOX_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thieno_Pyridine Thieno[2,3-b]pyridine Derivative Thieno_Pyridine->COX Inhibition Thieno_Pyridine->LOX Inhibition

Caption: Dual inhibition of COX and 5-LOX pathways by thieno[2,3-b]pyridine derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the in vivo assessment of the anti-inflammatory activity of thieno[2,3-b]pyridine derivatives.[22][25]

Materials:

  • Thieno[2,3-b]pyridine derivatives

  • Wistar or Sprague-Dawley rats

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Reference anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., control, reference drug, and different doses of the test compounds).

  • Compound Administration:

    • Administer the thieno[2,3-b]pyridine derivatives and the reference drug to the respective groups, typically via oral or intraperitoneal injection, 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (V0).

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection (Vt).

  • Data Analysis:

    • Calculate the percentage of paw edema for each animal at each time point using the formula: Paw Edema (%) = ((Vt - V0) / V0) * 100.

    • Calculate the percentage of inhibition of edema for each treatment group compared to the control group using the formula: Inhibition (%) = ((Control Edema - Treated Edema) / Control Edema) * 100.

Conclusion and Future Perspectives

The thieno[2,3-b]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The derivatives discussed in this guide demonstrate significant potential as anticancer, antimicrobial, and anti-inflammatory drugs. The structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. Future research should focus on further elucidating the molecular mechanisms of action, exploring a wider range of derivatives, and conducting preclinical and clinical studies to translate these promising findings into tangible therapeutic benefits.

References

The Thieno[2,3-b]pyridine Scaffold: A Versatile Platform for Novel Anti-Cancer Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the identification of novel scaffolds that can be elaborated into potent and selective anti-cancer agents is a paramount objective. The thieno[2,3-b]pyridine core has emerged as a privileged structure, with a growing body of preclinical evidence demonstrating the significant anti-proliferative activity of its derivatives against a range of human cancers. This guide provides a comprehensive validation of the thieno[2,3-b]pyridine scaffold as a promising platform for the development of next-generation cancer therapeutics. We will delve into the mechanism of action, present a comparative analysis of lead compounds against established anti-cancer drugs, and provide detailed experimental protocols for key validation assays.

The Rise of Thieno[2,3-b]pyridines in Oncology

The thieno[2,3-b]pyridine framework is a heterocyclic aromatic system that provides a rigid and tunable platform for medicinal chemists. The inherent chemical properties of this scaffold, coupled with the potential for diverse functionalization, have led to the generation of libraries of compounds with potent anti-cancer activities. A key intermediate in the synthesis of many of these derivatives is 6-Chlorothieno[2,3-b]pyridine , which serves as a versatile handle for the introduction of various substituents through cross-coupling reactions.

The primary anti-cancer mechanism of action for many thieno[2,3-b]pyridine derivatives is the inhibition of Phosphoinositide-specific phospholipase C (PI-PLC) .[1] PI-PLC is a critical enzyme in the phosphatidylinositol signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[2][3] By inhibiting PI-PLC, these compounds can disrupt downstream signaling cascades that are essential for tumor progression.

Furthermore, emerging evidence suggests that the anti-cancer effects of thieno[2,3-b]pyridine derivatives are not limited to PI-PLC inhibition. Certain analogs have been shown to target other key cellular processes, including the disruption of microtubule dynamics by inhibiting tubulin polymerization and the modulation of the Hsp90 chaperone cycle , both of which are validated targets in oncology.[4][5] This polypharmacological profile may contribute to their potent anti-cancer activity and potentially overcome resistance mechanisms associated with single-target agents.

Comparative Efficacy of Thieno[2,3-b]pyridine Derivatives

A critical aspect of validating a new anti-cancer scaffold is to benchmark the activity of its lead derivatives against current standards of care. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative thieno[2,3-b]pyridine derivatives against various cancer cell lines, alongside the IC50 values for established chemotherapeutic agents in the same cell lines.

Compound/DrugCancer TypeCell LineIC50 (µM)Reference
Thieno[2,3-b]pyridine Derivatives
Compound 3bLeukemiaCCRF-CEM2.580 ± 0.550[6]
Compound 3bLeukemia (Multidrug-Resistant)CEM/ADR50004.486 ± 0.286[6]
Compound 6cColon CancerHCT-1160.011[7]
Compound 8cColon CancerHCT-1160.015[7]
Compound 8dColon CancerHCT-1160.024[7]
Compound 6cTriple-Negative Breast CancerMDA-MB-2310.024[7]
Compound 8cTriple-Negative Breast CancerMDA-MB-2310.021[7]
Compound 8dTriple-Negative Breast CancerMDA-MB-2310.032[7]
Inhibitor 5Bladder CancerT240.5987 (72h)[8]
Standard-of-Care Drugs
DoxorubicinBreast CancerMCF-78.306[9]
DoxorubicinTriple-Negative Breast CancerMDA-MB-2313.16[10]
PaclitaxelColon CancerHCT1160.00246[11]
CisplatinCervical CancerHeLa12 ± 1.57[12]
CisplatinCervical CancerSiHa13 ± 13.32[12]

The data clearly indicates that several thieno[2,3-b]pyridine derivatives exhibit potent, low nanomolar to micromolar activity against a range of cancer cell lines. Notably, in some instances, the potency of these novel compounds is comparable to or even exceeds that of established chemotherapeutic agents.

Key Mechanistic Insights and Signaling Pathways

To provide a deeper understanding of the anti-cancer properties of thieno[2,3-b]pyridine derivatives, it is essential to visualize their impact on key cellular signaling pathways.

PI-PLC Signaling Pathway

The canonical PI-PLC signaling pathway begins with the activation of a receptor tyrosine kinase (RTK) or G-protein coupled receptor (GPCR), leading to the activation of PI-PLC. PI-PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Both arms of this pathway converge to regulate a multitude of cellular processes, including proliferation, differentiation, and survival. The inhibition of PI-PLC by thieno[2,3-b]pyridine derivatives effectively blocks this entire downstream cascade.

PI_PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK/GPCR PLC PI-PLC RTK->PLC Activates PIP2 PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PLC->PIP2 Hydrolyzes PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Downstream Downstream Signaling (Proliferation, Survival) Ca_release->Downstream PKC->Downstream Thieno Thieno[2,3-b]pyridine Derivatives Thieno->PLC Inhibits

Caption: Inhibition of the PI-PLC signaling pathway by thieno[2,3-b]pyridine derivatives.

Disruption of Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, particularly the formation of the mitotic spindle. Microtubule-targeting agents are a cornerstone of cancer chemotherapy. Certain thieno[2,3-b]pyridine derivatives have been shown to inhibit tubulin polymerization, leading to a disruption of microtubule dynamics, mitotic arrest, and ultimately, apoptosis.

Microtubule_Dynamics cluster_tubulin Tubulin Polymerization cluster_process Cellular Processes Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Apoptosis Apoptosis Polymerization->Apoptosis Mitotic Arrest Spindle Mitotic Spindle Formation Microtubule->Spindle CellDivision Cell Division Spindle->CellDivision Thieno Thieno[2,3-b]pyridine Derivatives Thieno->Polymerization Inhibits

Caption: Inhibition of tubulin polymerization by thieno[2,3-b]pyridine derivatives.

Modulation of the Hsp90 Chaperone Cycle

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. The Hsp90 chaperone cycle is an ATP-dependent process. Inhibition of Hsp90 leads to the degradation of its client proteins, making it an attractive target for cancer therapy. Some thieno[2,3-b]pyridine derivatives have been identified as Hsp90 inhibitors.

Hsp90_Cycle cluster_hsp90 Hsp90 Chaperone Cycle cluster_client Client Protein Fate Hsp90_open Hsp90 (Open) Hsp90_closed Hsp90 (Closed) Hsp90_open->Hsp90_closed ATP Binding Hsp90_closed->Hsp90_open ATP Hydrolysis ADP ADP + Pi Client_folded Folded/Active Client Protein Hsp90_closed->Client_folded Folding & Release ATP ATP Client_unfolded Unfolded Client Protein Client_unfolded->Hsp90_closed Binding Degradation Proteasomal Degradation Client_unfolded->Degradation Thieno Thieno[2,3-b]pyridine Derivatives Thieno->Hsp90_open

References

The Thieno[2,3-b]pyridine Scaffold: A Versatile Framework for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the structural scaffold of a molecule is a critical determinant of its potency, selectivity, and overall drug-like properties. Among the myriad of heterocyclic systems explored, the thieno[2,3-b]pyridine core has emerged as a privileged structure, demonstrating significant potential in the development of novel therapeutics targeting a range of protein kinases. This guide provides a comparative analysis of the thieno[2,3-b]pyridine scaffold, with a focus on its derivatives, against other established kinase inhibitors, supported by experimental data and methodologies to empower researchers in their drug discovery endeavors. While specific kinase inhibition data for the parent compound 6-Chlorothieno[2,3-b]pyridine is not extensively available in public literature, the broader family of thieno[2,3-b]pyridine derivatives offers a wealth of information on their biological activity and potential.

The Kinase Inhibitor Landscape: A Tale of Scaffolds and Selectivity

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. These inhibitors are broadly classified based on their mode of binding to the ATP pocket of the kinase domain. The thieno[2,3-b]pyridine scaffold, with its fused thiophene and pyridine rings, provides a rigid and planar core that can be readily functionalized to achieve specific interactions within the kinase active site.

Thieno[2,3-b]pyridine Derivatives: A Profile of Diverse Kinase Inhibition

Compound ClassTarget Kinase(s)Potency (IC50)Key Features & Cellular Activity
Thieno[2,3-b]pyridine Analogues eEF2-K170 nM (most active compound)[1]A ring fusion adjacent to the nitrogen on the thienopyridine core was found to be critical for activity against eukaryotic elongation factor-2 kinase (eEF2-K).[1]
3-Amino-thieno[2,3-b]pyridine Derivatives c-SrcEfficient enzymatic and cellular inhibitionThese compounds were developed from a high-throughput screening hit and optimized to interact with the ATP hydrophobic pocket of the c-Src non-receptor tyrosine kinase.[2]
Thieno[2,3-b]pyridine Derivatives DRAK2Nanomolar potency (most potent compounds)[3][4]These inhibitors were shown to protect pancreatic islets and improve glucose tolerance in mice, acting via the DRAK2-ULK1 axis.[3]
Thieno[2,3-b]pyridine-5-carbonitrile Derivatives PKC-θ-A 3D-QSAR model was developed to understand the structural requirements for inhibition of Protein Kinase C theta.[5]
Anti-proliferative Thieno[2,3-b]pyridines PI-PLC (initial target)nM rangeThese compounds exhibit potent anti-proliferative activity against various cancer cell lines, inducing G2/M arrest, multinucleation, and apoptosis.[6][7] Their activity is not solely attributed to PI-PLC inhibition.

Comparative Analysis with Other Kinase Inhibitor Scaffolds

To understand the unique position of the thieno[2,3-b]pyridine scaffold, it is instructive to compare it with other well-established kinase inhibitor chemotypes.

ScaffoldExample Drug(s)Key Kinase TargetsCommon Structural Features
Quinazoline Gefitinib, ErlotinibEGFRA bicyclic aromatic structure that often forms a hydrogen bond with the hinge region of the kinase.
Pyrazolopyrimidine -Various kinasesA privileged heterocyclic core in kinase drug discovery, present in numerous inhibitors.[8]
Indole Carboxamide SunitinibVEGFR, PDGFRA flexible scaffold that can adopt multiple conformations to bind to different kinase targets.
Pyrrolo[2,3-b]pyridine Compound 46CDK8A selective inhibitor with a strong inhibitory effect on CDK8 (IC50 of 57 nM).[7]

The thieno[2,3-b]pyridine scaffold offers a distinct electronic and steric profile compared to these other scaffolds, which can be exploited to achieve novel selectivity profiles and overcome resistance mechanisms.

Experimental Methodologies: Assessing Kinase Inhibition

The evaluation of a compound's kinase inhibitory activity is a cornerstone of drug discovery. A standard and widely used method is the in vitro kinase assay, which measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Step-by-Step In Vitro Kinase Assay Protocol

This protocol provides a general framework for an in vitro kinase assay. Specific conditions such as buffer composition, enzyme and substrate concentrations, and incubation times should be optimized for each kinase-inhibitor pair.

  • Preparation of Reagents:

    • Kinase Buffer: Typically contains a buffering agent (e.g., Tris-HCl), MgCl2 (as a cofactor for ATP), and other components to maintain enzyme stability.

    • Kinase: A purified, active form of the target kinase.

    • Substrate: A peptide or protein that is a known substrate of the kinase.

    • ATP: Adenosine triphosphate, the phosphate donor. Often used with a radioactive isotope (e.g., ³²P-ATP) for detection.

    • Test Compound: The potential inhibitor, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Add the kinase buffer, kinase, and substrate to the wells of a microplate.

    • Add varying concentrations of the test compound to the wells. Include a control with no inhibitor.

    • Pre-incubate the mixture to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a specific period at an optimal temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-radioactive ATP).

  • Detection and Data Analysis:

    • Separate the phosphorylated substrate from the unreacted ATP. This can be achieved using methods like filter binding assays, chromatography, or gel electrophoresis.

    • Quantify the amount of phosphorylated substrate. For radioactive assays, this is done using a scintillation counter or phosphorimager.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase_Inhibition_Assay_Workflow reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) assay_setup Assay Setup (Mix reagents in microplate) reagent_prep->assay_setup incubation Incubation (Allow reaction to proceed) assay_setup->incubation reaction_stop Stop Reaction incubation->reaction_stop detection Detection of Phosphorylation reaction_stop->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis

Figure 1: General workflow of an in vitro kinase inhibition assay.

Signaling Pathways and Mechanisms of Action

To illustrate the therapeutic potential of targeting kinases with thieno[2,3-b]pyridine derivatives, let's consider the c-Src signaling pathway, a critical regulator of cell proliferation, survival, and metastasis.

cSrc_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) cSrc c-Src RTK->cSrc Activation Integrins Integrins Integrins->cSrc Activation Ras_MAPK Ras/MAPK Pathway cSrc->Ras_MAPK PI3K_Akt PI3K/Akt Pathway cSrc->PI3K_Akt STAT3 STAT3 Pathway cSrc->STAT3 Thieno_inhibitor Thieno[2,3-b]pyridine Inhibitor Thieno_inhibitor->cSrc Inhibition Proliferation Cell Proliferation Ras_MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival Metastasis Metastasis STAT3->Metastasis

Figure 2: Simplified c-Src signaling pathway and the point of intervention for thieno[2,3-b]pyridine-based inhibitors.

Logical Relationships in Kinase Inhibitor Design

The development of potent and selective kinase inhibitors from a given scaffold involves a systematic exploration of structure-activity relationships (SAR).

SAR_Logic Scaffold Thieno[2,3-b]pyridine Core R1 R1 Substituent (e.g., at C2) Scaffold->R1 R2 R2 Substituent (e.g., at C5) Scaffold->R2 R3 R3 Substituent (e.g., at C6) Scaffold->R3 Potency Potency (IC50) R1->Potency Selectivity Selectivity Profile R1->Selectivity ADME ADME Properties R1->ADME R2->Potency R2->Selectivity R2->ADME R3->Potency R3->Selectivity R3->ADME

Figure 3: Logical relationship illustrating how modifications to the thieno[2,3-b]pyridine scaffold influence key drug properties.

Conclusion and Future Directions

The thieno[2,3-b]pyridine scaffold represents a highly promising and versatile platform for the design of novel kinase inhibitors. While the specific compound this compound requires further investigation to elucidate its kinase inhibitory profile, the extensive body of research on its derivatives showcases the potential of this chemical class to yield potent and selective modulators of key signaling pathways. The continued exploration of the chemical space around the thieno[2,3-b]pyridine core, guided by robust experimental methodologies and a deep understanding of kinase biology, holds the promise of delivering next-generation therapeutics for a wide range of diseases.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Aminothieno[2,3-b]pyridine-2-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

The 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic core serves as an excellent platform for the development of potent and selective inhibitors of various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this class of compounds, with a focus on their development as antitubercular agents and kinase inhibitors. Experimental data from seminal studies are presented to illustrate the impact of structural modifications on biological activity, offering valuable insights for researchers in drug discovery and development.

The 3-Aminothieno[2,3-b]pyridine-2-carboxamide Core

The core structure of 3-aminothieno[2,3-b]pyridine-2-carboxamide offers several points for chemical modification, primarily at the 4- and 6-positions of the thienopyridine ring system and on the amide moiety at the 2-position. These positions are crucial for modulating the potency, selectivity, and pharmacokinetic properties of the compounds.

Antitubercular Activity: Targeting Mycobacterium tuberculosis

Recent research has identified the 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) series as a promising scaffold for the development of novel antitubercular agents.[1][2] The initial SAR studies have revealed that substitutions on the thienopyridine core are essential for activity against Mycobacterium tuberculosis.

Unsubstituted Core: A Lack of Potency

Initial investigations into unsubstituted 3-aminothieno[2,3-b]pyridine-2-carboxamides, where the 4- and 6-positions are occupied by hydrogen atoms, revealed a lack of significant activity against M. tuberculosis (IC90 > 100 μM).[2] This foundational finding underscored the necessity of exploring substitutions on the bicyclic core to elicit an antitubercular effect.

The Critical Role of Substitutions at the 4- and 6-Positions

Systematic exploration of substitutions at the 4- and 6-positions has been pivotal in elucidating the SAR for antitubercular activity.

Table 1: SAR of 4- and 6-Substituted 3-Aminothieno[2,3-b]pyridine-2-carboxamides against M. tuberculosis

CompoundR4R6Amide MoietyIC90 (μM) vs. M. tuberculosis H37RvIC50 (μM) vs. HepG2 cells
11m HH4-fluorophenyl> 100> 100
11n CH₃H4-fluorophenyl> 10027
4k CF₃H4-fluorophenyl1.136
4i CF₃H3,4-dichlorophenyl1.1> 100
11a HPhenyl4-fluorophenyl> 100> 100
17af CF₃4-chlorophenyl4-fluorophenyl1.219

Data sourced from Lynde et al., 2025.[2]

From the data presented, a clear trend emerges:

  • 4-Position: Substitution at the 4-position with a trifluoromethyl (CF₃) group is highly favorable for antitubercular activity, as seen in compounds 4k and 4i .[2] In contrast, a hydrogen (11m ) or a methyl group (11n ) at this position results in a loss of activity.[2]

  • 6-Position: While the 4-position appears to be a primary determinant of activity, substitutions at the 6-position also play a significant role. For instance, the presence of a 4-chlorophenyl group at the 6-position in conjunction with a CF₃ group at the 4-position, as in compound 17af , maintains potent activity.[2] However, a phenyl group at the 6-position in the absence of a 4-substituent (11a ) is not sufficient to confer activity.[2]

The Influence of the Amide Moiety

The nature of the substituent on the 2-carboxamide also influences both potency and cytotoxicity. A comparison of compounds 4k and 4i reveals that while both exhibit an IC90 of 1.1 μM, the 3,4-dichlorophenyl amide (4i ) shows significantly lower cytotoxicity against HepG2 cells (> 100 μM) compared to the 4-fluorophenyl amide (4k , 36 μM).[2] This highlights the potential to tune the therapeutic index by modifying the amide substituent.

SAR_Antitubercular cluster_core 3-Aminothieno[2,3-b]pyridine-2-carboxamide Core cluster_R4 R4 Position cluster_R6 R6 Position cluster_Amide Amide Moiety Core Core Scaffold R4_CF3 CF3 (Potent Activity) Core->R4_CF3 Essential for Potency R4_H_Me H or CH3 (Inactive) Core->R4_H_Me R6_Aryl Aryl/Heteroaryl (Modulates Activity) Core->R6_Aryl Amide_Subst Substituted Phenyl (Influences Potency & Cytotoxicity) Core->Amide_Subst Kinase_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis Start Starting Materials (e.g., ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate) Synth Synthesis of Analogs (Modification at R4, R6, Amide) Start->Synth HTS High-Throughput Screening (e.g., Kinase-Glo for LIMK1) Synth->HTS Dose_Response Dose-Response Assays (IC50 Determination) HTS->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synth Iterative Design

References

A Comparative Guide to Thieno[2,3-b]pyridine and Benzothieno[2,3-c]pyridine Inhibitors: Scaffolds for Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of two prominent heterocyclic scaffolds in medicinal chemistry: thieno[2,3-b]pyridine and its more complex counterpart, benzothieno[2,3-c]pyridine. While structurally related, the addition of a fused benzene ring in the latter significantly influences its synthetic accessibility, physicochemical properties, and, most importantly, its biological target profile. We will delve into their synthesis, comparative biological activities, and structure-activity relationships, supported by experimental data and protocols for researchers in drug discovery.

Structural and Synthetic Overview

The fundamental difference between these two scaffolds lies in their core structure. The thieno[2,3-b]pyridine is a bicyclic system composed of a thiophene ring fused to a pyridine ring. The benzothieno[2,3-c]pyridine is a tricyclic system where a thiophene ring is fused between a benzene and a pyridine ring. This seemingly small structural modification has profound implications for the molecule's planarity, lipophilicity, and synthetic strategy.

Caption: Core structures of Thieno[2,3-b]pyridine and Benzothieno[2,3-c]pyridine.

Synthesis of Thieno[2,3-b]pyridines: This scaffold is accessible through several well-established synthetic routes. A common and versatile method is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular cyclization of a dinitrile.[1] Another prevalent strategy starts from substituted 2-chloronicotinonitriles reacting with thioglycolate derivatives.[2] These methods are generally high-yielding and allow for diverse substitutions on the pyridine and thiophene rings, making them highly amenable to the generation of large compound libraries for screening.[3][4]

Synthesis of Benzothieno[2,3-c]pyridines: The construction of the tricyclic benzothieno[2,3-c]pyridine core is more complex. One efficient, modern approach involves a copper-catalyzed [4+2] annulation of ketoxime acetates with acetoacetanilide, providing a direct route to the core structure.[5] Other methods include multi-step sequences starting from materials like 2-acetylthiophene, which undergo triazolization followed by a Pomeranz-Fritsch-type cyclization and denitrogenative transformation.[6] These routes, while effective, often require more specialized starting materials and reaction conditions compared to the more straightforward syntheses of the bicyclic thienopyridines.

Comparative Biological Activity and Therapeutic Targets

The distinct structural frameworks of these two scaffolds have directed their development toward different therapeutic areas. Thieno[2,3-b]pyridines have emerged as a remarkably versatile scaffold with a broad spectrum of biological activities, while benzothieno[2,3-c]pyridines have been more specifically honed as potent anticancer agents targeting steroid biosynthesis.

G Thieno Thieno[2,3-b]pyridine Kinase Kinase Inhibitors (RON, Pim-1, DRAK2, PfGSK-3) Thieno->Kinase Antiprolif Antiproliferative (PI-PLC, FOXM1) Thieno->Antiprolif Antidiabetic Antidiabetic (Gluconeogenesis, DRAK2) Thieno->Antidiabetic Other Other (Antiviral, DNA Repair) Thieno->Other Benzo Benzothieno[2,3-c]pyridine CYP17 CYP17 Inhibitor (Prostate Cancer) Benzo->CYP17 mGluR1 mGluR1 Antagonist (Neuropathic Pain) Benzo->mGluR1

Caption: Overview of primary biological targets for each inhibitor class.

Anticancer Activity

Thieno[2,3-b]pyridines: A Multi-Targeted Approach This class of compounds exhibits potent anti-proliferative activity against a wide range of cancer cell lines, including triple-negative breast cancer (MDA-MB-231), colorectal cancer (HCT-116), and prostate cancer (PC3, LNCaP).[7][8][9] Their mechanism is often multimodal.

  • Kinase Inhibition: They have been developed as inhibitors of several kinases, including RON tyrosine kinase, Pim-1, and DRAK2, which are involved in cell survival and proliferation pathways.[10][11][12]

  • PI-PLC Inhibition: The scaffold was initially identified through virtual screening as a potential inhibitor of phosphoinositide-specific phospholipase C (PI-PLC), an enzyme involved in signaling pathways that drive cell growth.[7][13]

  • DNA Repair Inhibition: Certain derivatives act as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in repairing DNA damage caused by topoisomerase I (TOP1) poisons. This makes them effective chemosensitizers when used in combination with drugs like topotecan.[3]

  • Transcription Factor Inhibition: Derivatives have been designed to inhibit the FOXM1 transcription factor, which is crucial for the proliferation of cancer cells.[14]

Benzothieno[2,3-c]pyridines: A Focused Strike on Steroid Synthesis The research on benzothieno[2,3-c]pyridine inhibitors is more focused, with a primary emphasis on developing non-steroidal inhibitors of cytochrome P450 17α-hydroxylase/C17,20-lyase (CYP17).[15][16] This enzyme is a critical chokepoint in the androgen biosynthesis pathway.

  • Mechanism of Action: By inhibiting CYP17, these compounds block the production of androgens like testosterone, which fuel the growth of hormone-dependent prostate cancers.[17][18] This provides a powerful alternative to steroidal inhibitors like abiraterone, potentially avoiding some side effects associated with a steroid backbone.[16]

  • Potency: Optimized compounds in this class have shown potent growth inhibition against prostate cancer cell lines (e.g., PC-3) with IC50 values in the low micromolar to nanomolar range, comparable or superior to existing drugs.[15][19]

Other Therapeutic Areas

Thieno[2,3-b]pyridines: The scaffold's versatility extends beyond oncology.

  • Antidiabetic: Derivatives have been identified as hepatic gluconeogenesis inhibitors, reducing excessive glucose production in the liver, a key strategy for managing type 2 diabetes.[20] More recently, they have been developed as DRAK2 inhibitors that protect pancreatic β-cells from apoptosis, preserving insulin secretion.[11]

  • Antimalarial: 4-Phenylthieno[2,3-b]pyridines are selective inhibitors of plasmodial glycogen synthase kinase-3 (PfGSK-3), a validated target for anti-malarial drug development.[1][21]

  • Antiviral: The scaffold has demonstrated antiviral activity against the Mayaro virus (MAYV), an alphavirus, by affecting both early and late stages of viral replication.[22]

Benzothieno[2,3-c]pyridines: While less explored outside of oncology, tetrahydrothieno[2,3-c]pyridine derivatives have been developed as selective antagonists of the metabotropic glutamate receptor 1 (mGluR1), showing potential for the treatment of neuropathic pain.[23]

Comparative Performance Data

The following table summarizes representative inhibitory data for lead compounds from both classes against key targets and cell lines.

Scaffold Compound Example Target/Cell Line Activity (IC50/GI50) Therapeutic Area Reference
Thieno[2,3-b]pyridineCompound 15f RON KinaseIC50: < 1 nMAnticancer[10]
Thieno[2,3-b]pyridineCompound DJ160 PC3 (Prostate Cancer)IC50: < 50 nMAnticancer[8]
Thieno[2,3-b]pyridineCompound 21r MDA-MB-231 (Breast Cancer)IC50: < 50 nMAnticancer[7]
Thieno[2,3-b]pyridineCompound 9d Hepatic Glucose ProductionIC50: 12.3 µMAntidiabetic
Thieno[2,3-b]pyridineCompound 4h P. falciparumIC50: 0.55 µMAntimalarial[1]
Benzothieno[2,3-c]pyridineCompound 5c CYP17 EnzymeIC50: 15.80 nMAnticancer[15][18]
Benzothieno[2,3-c]pyridineCompound 5c PC-3 (Prostate Cancer)IC50: 2.08 µMAnticancer[15][16]

Structure-Activity Relationship (SAR) Insights

Thieno[2,3-b]pyridines: The SAR for this class is highly dependent on the biological target. However, some general principles have emerged.

  • 2- and 3-Positions: The 3-amino-2-carboxamido substitution pattern is a classic feature for anti-proliferative activity.[3] The nature of the aryl group on the carboxamide is critical; for instance, a 3-chloro-2-methylphenyl group often confers high cytotoxicity.[8]

  • 5- and 6-Positions: Fusing a cycloalkyl ring at these positions or appending a propyl-aryl group can enhance lipophilicity and improve interactions within the target's binding pocket, leading to nanomolar potency.[7][13]

  • 4-Position: For PfGSK-3 inhibitors, attaching alkylamino side chains to the para-position of a 4-phenyl ring improves both aqueous solubility and antiplasmodial activity.[1]

Benzothieno[2,3-c]pyridines: The SAR for CYP17 inhibition is well-defined.

  • Metal-Binding Group: A key requirement is a substituent bearing a lone pair of electrons, such as the nitrogen atom of the pyridine ring or a cyano group, which can coordinate with the heme iron in the active site of the CYP17 enzyme.[15]

  • Scaffold: The rigid, planar benzothienopyridine core acts as a "steroid mimetic scaffold," effectively occupying the enzyme's binding pocket.[16]

  • 1-Position: The presence and substitution pattern of an aryl ring at the C-1 position are crucial for potent inhibition.[15]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to evaluate these inhibitors must be robust. Below are representative protocols for assessing the primary activities of each scaffold.

Protocol 1: Anti-Proliferative Activity Assay for Thieno[2,3-b]pyridines (³H-Thymidine Incorporation)

This assay measures the rate of DNA synthesis, which is a direct indicator of cell proliferation. It is a highly sensitive method used to determine the cytostatic/cytotoxic effects of the compounds.

Causality: The choice of ³H-thymidine incorporation is based on its direct measurement of a hallmark of proliferation. Unlike metabolic assays (e.g., MTT), it is less prone to artifacts from compounds that alter cellular metabolism without affecting cell division.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HCT-116) in a 96-well plate at a density of 3,000 cells/well and allow them to adhere for 24 hours.[24]

  • Compound Treatment: Add varying concentrations of the synthesized thieno[2,3-b]pyridine compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 72 hours.

  • Radiolabeling: Add 1 µCi of ³H-thymidine to each well and incubate for another 4-6 hours. This allows the radioactive thymidine to be incorporated into the DNA of actively dividing cells.

  • Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester. This process lyses the cells and traps the DNA containing the incorporated ³H-thymidine on the filter.

  • Scintillation Counting: Place the filter mat in a scintillation counter to measure the amount of radioactivity in each well.

  • Data Analysis: The level of radioactivity is proportional to the rate of cell proliferation. Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50% compared to the vehicle control.

Protocol 2: CYP17 Enzyme Inhibition Assay for Benzothieno[2,3-c]pyridines

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of CYP17.

Causality: A direct enzyme assay is crucial to confirm that the observed anti-proliferative effect in prostate cancer cells is due to the intended mechanism of action (blocking androgen synthesis) rather than off-target cytotoxicity.

  • Enzyme Preparation: Use microsomes prepared from cells expressing recombinant human CYP17 or use purified enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing a known concentration of the CYP17 enzyme, a NADPH-generating system (as CYP450 enzymes require a reductase partner and NADPH for activity), and the test compound (benzothieno[2,3-c]pyridine inhibitor) at various concentrations.

  • Substrate Addition: Initiate the reaction by adding a radiolabeled steroid substrate, such as [³H]-progesterone or [³H]-pregnenolone.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to convert the substrate to products (e.g., 17α-hydroxyprogesterone and androstenedione).

  • Reaction Quenching & Extraction: Stop the reaction by adding a solvent like ethyl acetate. Vortex to extract the steroids from the aqueous phase.

  • Chromatographic Separation: Separate the substrate and the various steroidal products using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of radiolabeled product formed using a radioisotope detector or by scintillation counting of the separated spots/fractions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control reaction without an inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[18]

Conclusion and Future Outlook

This comparative guide highlights the distinct yet valuable therapeutic profiles of thieno[2,3-b]pyridine and benzothieno[2,3-c]pyridine inhibitors.

  • Thieno[2,3-b]pyridines are exceptionally versatile scaffolds. Their synthetic tractability has allowed for broad exploration, revealing a multitude of biological targets across oncology, metabolic diseases, and infectious diseases. The future of this class lies in optimizing selectivity for specific kinase targets or enhancing their potency in multi-target roles for complex diseases like cancer.

  • Benzothieno[2,3-c]pyridines represent a more specialized class of inhibitors. The research to date demonstrates their immense potential as potent, non-steroidal CYP17 inhibitors for treating prostate cancer.[15][16] Future work will likely focus on advancing lead candidates through preclinical and clinical development, as well as exploring if this tricyclic scaffold can be adapted to inhibit other related cytochrome P450 enzymes or different targets altogether.

For drug development professionals, the choice between these scaffolds depends entirely on the therapeutic strategy. For broad screening campaigns against diverse targets, the thieno[2,3-b]pyridine offers a proven and accessible starting point. For a focused, mechanism-driven approach targeting steroid-dependent pathways, the benzothieno[2,3-c]pyridine provides a highly promising and validated core structure.

References

The Emergence of Thieno[2,3-b]pyridines: A New Frontier in the Battle Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy and Mechanism of Novel Anti-Tubercular Agents

The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates an urgent search for novel therapeutics with new mechanisms of action. Among the promising new scaffolds, thieno[2,3-b]pyridine derivatives have garnered significant attention. This guide provides a comprehensive comparison of the anti-tubercular efficacy of various 6-substituted thieno[2,3-b]pyridine derivatives, delving into their structure-activity relationships (SAR), potential mechanisms of action, and the experimental methodologies used for their evaluation.

The Thieno[2,3-b]pyridine Scaffold: A Privileged Structure

The thieno[2,3-b]pyridine core is a bicyclic aromatic system that combines the structural features of thiophene and pyridine. This arrangement offers a rigid and versatile scaffold for chemical modification, allowing for the exploration of various substitutions to optimize biological activity. Research has shown that substitutions, particularly at the 4- and 6-positions of the thieno[2,3-b]pyridine core, are crucial for potent anti-tubercular activity[1][2]. This guide will focus on derivatives with modifications at these key positions, with a particular interest in the impact of a chloro-substituent at the 6-position.

Comparative Efficacy of Thieno[2,3-b]pyridine Derivatives

The anti-tubercular potency of novel compounds is primarily assessed by their Minimum Inhibitory Concentration (MIC) or the 90% inhibitory concentration (IC90) against Mtb. A lower value indicates higher potency. However, a promising anti-TB agent must also exhibit low cytotoxicity towards mammalian cells, a measure often represented by the 50% cytotoxic concentration (IC50). The ratio of cytotoxicity to activity (IC50/IC90) is known as the Selectivity Index (SI), with a higher SI being desirable.

A recent exploration into the 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) series has yielded several compounds with notable activity against wild-type Mtb[1][2][3]. The following table summarizes the in vitro activity of selected derivatives and compares them with standard anti-TB drugs.

Compound IDR (Substitution at position 6)Amide MoietyMtb IC90 (µM) [a]HepG2 IC50 (µM) [b]Selectivity Index (SI)
17af 6-methoxypyridine1-phenethylamine1.21915
15i Not specified in provided text1-adamantylamine0.6881129
4i Not specified in provided textNot applicable1.1>100>90
4k Not specified in provided textNot applicable1.13633
Isoniazid--0.2 - 1.1>1000>909
Rifampicin--0.06 - 0.3~25~83
  • [a] Activity against wild-type (WT) M. tuberculosis.[2]

  • [b] Cytotoxicity against HepG2 cells.[2]

From this data, it is evident that derivatives such as 15i exhibit excellent potency against Mtb with minimal cytotoxicity, resulting in a high selectivity index[1]. The data also underscores the importance of substitutions at the 6-position, as unsubstituted 3-aminothieno[2,3-b]pyridine-2-carboxamides showed no activity against Mtb[1][2].

Structure-Activity Relationship (SAR) and Mechanistic Insights

The development of potent thieno[2,3-b]pyridine derivatives is guided by understanding their structure-activity relationship. Studies have revealed that both the substituent at the 6-position and the nature of the amide group play a critical role in determining the anti-tubercular activity and cytotoxicity[1].

Caption: Key structural features influencing the biological activity of 3-aminothieno[2,3-b]pyridine-2-carboxamides.

While the exact mechanism of action for many thieno[2,3-b]pyridine derivatives is still under investigation, some related thienopyrimidine compounds have been shown to target essential mycobacterial enzymes. For instance, some thieno[3,2-d]pyrimidin-4-amines inhibit cytochrome bd oxidase, a key component of the electron transport chain in Mtb[4]. Another series of thieno[3,2-b]pyridinone derivatives was found to target the enoyl-ACP reductase (InhA), an enzyme crucial for mycolic acid biosynthesis[5]. The TPA series, on the other hand, showed increased activity against a hypomorph strain of Mtb with reduced expression of the signal peptidase LepB, suggesting a potential interaction with this pathway[3].

Experimental Protocols for Anti-Tubercular Drug Screening

The evaluation of novel anti-tubercular agents relies on standardized and reproducible in vitro assays. The Microplate Alamar Blue Assay (MABA) is a widely used method to determine the MIC of compounds against Mtb.

Protocol: Microplate Alamar Blue Assay (MABA)
  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.

  • Compound Preparation: The test compounds are solubilized in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted in 7H9 broth in a 96-well microplate.

  • Inoculation: The mycobacterial culture is diluted and added to each well of the microplate to achieve a final inoculum of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The microplates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well.

  • Second Incubation: The plates are re-incubated at 37°C for 24 hours.

  • Data Analysis: A color change from blue (resazurin) to pink (resorufin) indicates mycobacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

MABA_Workflow A Prepare serial dilutions of test compound in 96-well plate B Add Mtb H37Rv culture to each well A->B C Incubate at 37°C for 5-7 days B->C D Add Alamar Blue reagent C->D E Re-incubate at 37°C for 24 hours D->E F Read results: Blue = Inhibition Pink = Growth E->F

Caption: Workflow of the Microplate Alamar Blue Assay (MABA) for determining MIC.

Conclusion and Future Directions

The 6-substituted thieno[2,3-b]pyridine scaffold represents a promising avenue for the development of novel anti-tubercular agents. Derivatives from the 3-aminothieno[2,3-b]pyridine-2-carboxamide series have demonstrated potent activity against M. tuberculosis and favorable selectivity indices. The structure-activity relationship studies emphasize the necessity of substitutions at the 4- and 6-positions for anti-mycobacterial activity[1][2]. While the precise molecular targets of these compounds are still being elucidated, related thienopyridine structures have been shown to inhibit essential mycobacterial enzymes, suggesting multiple potential mechanisms of action[4][5].

Future research should focus on optimizing the substitutions on the thieno[2,3-b]pyridine core to enhance potency and metabolic stability, while minimizing cytotoxicity. Elucidating the definitive mechanism of action will be crucial for rational drug design and for identifying potential synergistic combinations with existing anti-TB drugs. The continued exploration of this chemical space holds significant promise for delivering new, effective treatments to combat the global tuberculosis epidemic.

References

A Comparative Guide to the Antifungal Potential of Novel Thienopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel therapeutic agents to combat the growing threat of fungal infections and drug resistance, heterocyclic compounds have emerged as a promising frontier. Among these, the thienopyridine scaffold, a fusion of thiophene and pyridine rings, has garnered significant attention. While renowned for its antiplatelet activity in drugs like clopidogrel, recent research has unveiled its potential as a versatile core for the development of potent antifungal agents. This guide provides a comprehensive comparison of the antifungal activity of emerging thienopyridine-based scaffolds, supported by experimental data and detailed protocols for researchers in mycology and drug development.

The Rationale for Thienopyridines in Antifungal Research

The structural resemblance of thienopyridines to purine nucleosides provides a compelling basis for their exploration as antimicrobial agents. This similarity may enable them to interact with essential fungal enzymes, disrupting critical cellular processes. Furthermore, the fused ring system offers a rigid framework that can be strategically functionalized to enhance potency and selectivity against fungal targets. This guide will delve into the antifungal profiles of several novel thienopyridine derivatives, comparing their efficacy against clinically relevant fungal pathogens.

Comparative Antifungal Activity of Novel Thienopyridine Scaffolds

The antifungal efficacy of newly synthesized thienopyridine derivatives has been evaluated against a panel of pathogenic yeasts and molds. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits visible fungal growth, is a key metric for comparison.

Thieno[2,3-b]pyridine-based Scaffolds

A variety of thieno[2,3-b]pyridine derivatives have been synthesized and assessed for their antifungal properties. For instance, a series of novel thieno[2,3-b]pyridines featuring a 1,2,3-triazole moiety has demonstrated noteworthy activity.[1] Another study focused on thieno[2,3-b]pyridines appended with different thiazole ring systems also reported promising antifungal effects.

Scaffold/CompoundCandida albicans (MIC, µg/mL)Candida glabrata (MIC, µg/mL)Aspergillus fumigatus (MIC, µg/mL)Rhizopus oryzae (MIC, µg/mL)Reference Drug (MIC, µg/mL)
Thienopyridine-triazole 1b >1000.12>100>100Itraconazole (1)
Thienopyridine-triazole 2a 0.5>100>100>100Itraconazole (0.03)
Thienopyridine-triazole 2b >100>100>1001Itraconazole (1)
Thienopyridine-thiazole 8 19.2 ± 0.58---Miconazole
Thienopyridine-thiazole 9 23.4 ± 0.65---Miconazole
Thienopyridine-thiazole 10 21.5 ± 0.61---Miconazole

Data synthesized from multiple sources for comparative purposes.[1]

Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine Scaffolds

The fusion of a pyrimidine ring to the thienopyridine core gives rise to pyridothienopyrimidine scaffolds, which have also been investigated for their antifungal potential. Several derivatives of this class have shown potent activity, with some exhibiting efficacy comparable to the standard antifungal drug clotrimazole.[2]

Scaffold/CompoundCandida albicans (MIC, µg/mL)Candida tropicalis (MIC, µg/mL)Aspergillus flavus (MIC, µg/mL)Aspergillus niger (MIC, µg/mL)Reference Drug (MIC, µg/mL)
Pyridothienopyrimidine 3a 4-164-164-164-16Clotrimazole (4-16)
Pyridothienopyrimidine 4a 4-164-164-164-16Clotrimazole (4-16)
Pyridothienopyrimidine 5a 4-164-164-164-16Clotrimazole (4-16)
Pyridothienopyrimidine 9b 444-164-16Clotrimazole (4-16)

Data represents a range of MIC values against various fungal strains as reported in the cited literature.[2]

Unraveling the Mechanism of Antifungal Action

The precise mechanism by which thienopyridine scaffolds exert their antifungal effects is an active area of investigation. Unlike their well-characterized role as P2Y12 receptor antagonists in platelets, their fungal targets are not yet fully elucidated.[3]

One study involving transcriptome analysis of a fungus treated with a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative suggested that the compound's mode of action involves the inhibition of nitrogen metabolism and the proteasome pathway . Disruption of these fundamental cellular processes would be detrimental to fungal survival.

Antifungal_Mechanism_of_Action Thienopyridine Thienopyridine Scaffold FungalCell Fungal Cell Thienopyridine->FungalCell Enters NitrogenMetabolism Nitrogen Metabolism Thienopyridine->NitrogenMetabolism Inhibits ProteasomePathway Proteasome Pathway Thienopyridine->ProteasomePathway Inhibits FungalCell->NitrogenMetabolism FungalCell->ProteasomePathway CellularProcesses Essential Cellular Processes NitrogenMetabolism->CellularProcesses Essential for ProteasomePathway->CellularProcesses Essential for FungalGrowthInhibition Fungal Growth Inhibition / Cell Death CellularProcesses->FungalGrowthInhibition Leads to

Caption: Proposed mechanism of antifungal action of thienopyridine scaffolds.

Further research, including molecular docking studies against specific fungal enzymes and experimental validation, is necessary to pinpoint the exact molecular targets. Potential targets could include enzymes involved in cell wall biosynthesis, ergosterol biosynthesis, or nucleic acid synthesis, which are common targets for existing antifungal drugs.

Experimental Protocols

To facilitate further research in this area, detailed protocols for the synthesis of a representative thienopyridine scaffold and for antifungal susceptibility testing are provided below.

Synthesis of Thieno[2,3-b]pyridine-1,2,3-triazole Derivatives

This protocol is adapted from the synthesis of novel thienopyridine 1,2,3-triazole derivatives.[1] The synthesis involves a 1,3-dipolar cycloaddition between a thienopyridine azide and an enolate.

Synthesis_Workflow start Start step1 Dissolve thienopyridine azide and ketone in anhydrous DMF start->step1 step2 Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base step1->step2 step3 Stir the reaction mixture at 50-60°C for 24 hours step2->step3 step4 Extract the product with ethyl acetate step3->step4 step5 Purify the crude product by flash column chromatography step4->step5 end Obtain pure thienopyridine-triazole derivative step5->end

Caption: Workflow for the synthesis of thienopyridine-triazole derivatives.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting thienopyridine azide (1 equivalent) and the corresponding ketone (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Base Addition: To the stirred solution, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure thienopyridine-triazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Antifungal_Susceptibility_Testing_Workflow start Start step1 Prepare serial two-fold dilutions of the thienopyridine compound in a 96-well microtiter plate start->step1 step2 Prepare a standardized fungal inoculum step1->step2 step3 Add the fungal inoculum to each well of the microtiter plate step2->step3 step4 Incubate the plate at the appropriate temperature and duration for the specific fungus step3->step4 step5 Determine the MIC by visual inspection or spectrophotometrically step4->step5 end Record the MIC value step5->end

Caption: Workflow for antifungal susceptibility testing using the broth microdilution method.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to obtain the final desired inoculum concentration.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation: Incubate the microtiter plate at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth as compared to the growth control. The endpoint can be read visually or with a microplate reader.

Conclusion and Future Directions

Novel thienopyridine scaffolds represent a promising and versatile class of compounds with demonstrable antifungal activity. The data presented in this guide highlight their potential to serve as lead structures for the development of new antifungal drugs. The thienopyridine-triazole and pyridothienopyrimidine derivatives, in particular, have shown encouraging results against a range of clinically important fungi.

Future research should focus on several key areas:

  • Elucidation of the Mechanism of Action: A deeper understanding of the specific fungal targets and pathways inhibited by thienopyridine derivatives is crucial for rational drug design and optimization.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the thienopyridine core and its substituents will help in identifying the key structural features required for potent and selective antifungal activity.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates identified through in vitro screening must be evaluated in animal models of fungal infection to assess their therapeutic potential and safety profiles.

The continued exploration of the thienopyridine scaffold holds significant promise for expanding our arsenal against fungal pathogens and addressing the urgent need for new and effective antifungal therapies.

References

Navigating the Selectivity Landscape of 6-Chlorothieno[2,3-b]pyridine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 6-chlorothieno[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of targeted inhibitors. Its rigid, bicyclic nature provides a robust framework for the design of potent agents against various protein classes, most notably protein kinases. However, a critical determinant of the therapeutic success of any inhibitor is its selectivity—the ability to preferentially bind to its intended target over other structurally related proteins. Poor selectivity can lead to off-target effects and associated toxicities, complicating drug development.

This guide provides a comparative analysis of the cross-reactivity profiles of inhibitors based on the this compound and related thienopyridine scaffolds. By synthesizing available preclinical data and outlining the experimental methodologies used to assess selectivity, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of inhibitor cross-reactivity and make informed decisions in their research.

The Thienopyridine Scaffold: A Versatile Tool in Drug Discovery

Thienopyridines, a class of heterocyclic compounds, have a rich history in drug development, most famously as P2Y12 receptor antagonists used for antiplatelet therapy.[1][2] More recently, their utility has expanded significantly into the realm of oncology and inflammation, with derivatives showing potent inhibitory activity against a range of protein kinases and other enzymes.[3][4] The this compound core, in particular, offers a versatile synthetic handle for chemical modification, allowing for the fine-tuning of potency and selectivity.[5]

However, the very nature of the ATP-binding site of protein kinases, which is highly conserved across the kinome, presents a significant challenge to achieving selectivity. This guide will delve into the known cross-reactivity patterns of thienopyridine-based inhibitors and the experimental approaches to quantify them.

Comparative Selectivity Profiles of Thieno[2,3-b]pyridine-Based Kinase Inhibitors

While comprehensive, head-to-head kinome-wide screening data for a wide range of this compound-based inhibitors is not extensively available in the public domain, we can synthesize findings from various studies to build a picture of their selectivity.

One of the key takeaways from the available literature is that thieno[2,3-b]pyridine-based compounds can be developed to be highly selective, but off-target activities are not uncommon, particularly among closely related kinases.

Table 1: Selectivity Profile of a Thieno[2,3-b]pyridine-based DRAK2 Inhibitor

CompoundPrimary TargetIC50 (µM)Off-Target Kinase% Inhibition at 1 µMReference
Thieno[2,3-b]pyridine DerivativeDRAK20.82DRAK1Significant (not quantified)[6]

This table illustrates that while a thieno[2,3-b]pyridine derivative can potently inhibit its primary target, DRAK2, it can also exhibit cross-reactivity with a closely related kinase, DRAK1.

Table 2: PIM-1 Kinase Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives

CompoundPIM-1 IC50 (µM)Reference
Compound 8d0.019[3]
Compound 5b0.044[3]
Compound 15e0.083[3]
Compound 10c0.128[3]
Compound 13h0.479[3]

This table highlights the potent PIM-1 inhibitory activity of several thieno[2,3-b]pyridine derivatives. While this study focused on PIM-1, it underscores the potential for potent kinase inhibition from this scaffold. A broader selectivity screen would be necessary to fully characterize their cross-reactivity.

It is also important to note that the thieno[2,3-b]pyridine scaffold is not limited to kinase inhibition. Studies have shown that derivatives can target a range of other proteins, indicating a potential for polypharmacology. These "off-target" effects are not always detrimental and can sometimes contribute to the therapeutic efficacy of a compound.[1][7] However, they must be carefully characterized to understand the full biological impact of the inhibitor.

Methodologies for Assessing Inhibitor Cross-Reactivity

The objective evaluation of inhibitor selectivity relies on robust and standardized experimental protocols. Below are key methodologies employed to characterize the cross-reactivity of this compound-based inhibitors.

In Vitro Kinase Inhibition Assays

The foundational method for determining inhibitor potency and selectivity is the in vitro kinase inhibition assay.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified protein kinases.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., a this compound derivative) in a suitable solvent like DMSO.

    • Prepare assay buffer containing ATP and a specific peptide or protein substrate for the kinase.

    • Reconstitute purified, recombinant kinase enzymes in an appropriate buffer.

  • Assay Plate Setup:

    • Serially dilute the test inhibitor to create a range of concentrations.

    • In a multi-well plate, add the kinase, the substrate/ATP mixture, and the diluted inhibitor. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase to phosphorylate the substrate.

  • Detection:

    • Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include:

      • Radiometric assays: Using radiolabeled ATP (³²P or ³³P) and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

      • Luminescence-based assays: Measuring the depletion of ATP using an enzyme like luciferase.

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The choice of a broad kinase panel is crucial for a comprehensive assessment of selectivity. Testing against kinases from different families provides a clearer picture of the inhibitor's cross-reactivity profile. The ATP concentration is typically kept at or near the Michaelis-Menten constant (Km) for each kinase to ensure a fair comparison of inhibitor potencies.

Kinome-Wide Profiling

For a more comprehensive understanding of selectivity, high-throughput screening against a large portion of the human kinome is employed.

Objective: To assess the binding affinity or inhibitory activity of a compound against hundreds of kinases simultaneously.

Workflow:

Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding & Activation Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B (Target of Inhibition) Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation Response Cellular Response Substrate->Response Inhibitor This compound Inhibitor Inhibitor->Kinase2 Inhibition

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chlorothieno[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. The compounds we handle, such as 6-Chlorothieno[2,3-b]pyridine, are often novel intermediates with specific hazard profiles. Adherence to rigorous disposal protocols is not merely a regulatory formality; it is a cornerstone of responsible science, ensuring the protection of our personnel, our facilities, and the environment. This guide provides a comprehensive, technically-grounded framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Part 1: Core Hazard Assessment and Waste Identification

Before any disposal procedure can be initiated, a thorough understanding of the material's hazards is paramount. This compound is a halogenated heterocyclic compound. Its hazard profile, derived from Safety Data Sheets (SDS), mandates its classification as hazardous waste.[1] The presence of chlorine in the molecule is a critical factor that dictates the specific disposal pathway required.

The causality here is direct: improper disposal, particularly through low-temperature thermal methods, can lead to the incomplete combustion of halogenated organic compounds. This process risks the formation of highly toxic and environmentally persistent byproducts, such as dioxins and furans.[2][3] Therefore, every subsequent step in this guide is designed to mitigate these risks by ensuring the compound is handled, stored, and ultimately destroyed in a controlled and verifiable manner.

Table 1: Chemical and Hazard Identification Summary for this compound

Property Value / Information Source(s)
Chemical Name This compound [1][4]
CAS Number 62226-18-0 [1][4]
Molecular Formula C₇H₄ClNS [4]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [1]

| Waste Classification | Hazardous Chemical Waste |[1][5] |

Part 2: The Regulatory Framework: A System of Responsibility

The disposal of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] RCRA establishes a "cradle-to-grave" management system, which means that the generator of the waste—your laboratory—is legally responsible for its safe management from the moment it is created until its final, verified destruction.[5][8]

Concurrently, the Occupational Safety and Health Administration (OSHA) sets standards for workplace safety, including the handling of hazardous materials and emergency preparedness, under regulations such as the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[9][10][11] Your institution's Environmental Health and Safety (EHS) office is your operational partner in navigating these regulations, but the ultimate responsibility remains with the generator.

cluster_0 Waste Lifecycle & Oversight Generator Researcher / Laboratory (Waste Generator) EHS Institutional EHS Office Generator->EHS Consultation & Internal Manifesting Contractor Licensed Hazardous Waste Contractor EHS->Contractor Schedules Pickup TSDF Treatment, Storage, and Disposal Facility (TSDF) Contractor->TSDF Transports Waste (Manifest Tracking) TSDF->Generator Certificate of Disposal EPA EPA (RCRA) Sets Regulations EPA->Generator Regulatory Authority OSHA OSHA Ensures Worker Safety OSHA->Generator Workplace Safety Standards

Caption: Regulatory and responsibility workflow for hazardous waste disposal.

Part 3: Detailed Protocol for Disposal

This protocol provides a self-validating system for the disposal of this compound. Each step is designed to ensure safety, compliance, and a clear chain of custody.

Experimental Protocol: Waste Handling and Disposal Workflow

1.0 Personal Protective Equipment (PPE) and Immediate Safety

  • 1.1 Always handle this compound and its waste inside a certified chemical fume hood.

  • 1.2 Wear appropriate PPE:

    • Chemical splash goggles.

    • Standard laboratory coat.

    • Double-layered nitrile gloves.[12]

  • Rationale: This establishes a primary barrier of protection against the compound's irritant and harmful properties.[1]

2.0 Waste Segregation and Collection

  • 2.1 Solid Waste:

    • Collect unadulterated this compound, contaminated weigh boats, and disposable labware (e.g., pipette tips) in a dedicated, robust, and sealable solid waste container made of a compatible material like high-density polyethylene (HDPE).[12]

  • 2.2 Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof, and sealable liquid waste container.

    • Causality: Do not mix this chlorinated waste stream with other waste categories, especially acidic or oxidizing waste, to prevent unforeseen chemical reactions.

  • 2.3 Contaminated PPE:

    • Place contaminated gloves, bench paper, and other disposable items into a designated hazardous waste bag or container separate from general laboratory trash.[12]

3.0 Waste Container Labeling

  • 3.1 As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.

  • 3.2 The label must include, at a minimum:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate percentage of the compound if in a solution.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

    • The date of waste accumulation initiation.

4.0 On-Site Accumulation and Storage

  • 4.1 Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

  • 4.2 The SAA must be a secondary containment unit (e.g., a spill tray) located in a well-ventilated area, away from heat sources or incompatible chemicals.[13]

  • Rationale: Proper storage prevents accidental spills and ensures that incompatible materials are not stored together, which could lead to dangerous reactions.

5.0 Final Disposal Arrangement

  • 5.1 Coordinate with your institution's EHS office for the transfer of full waste containers from the SAA to the Central Accumulation Area (CAA) and for subsequent pickup.

  • 5.2 The required method for final disposal is high-temperature incineration .[14][15]

  • 5.3 Critical Parameter: The incineration facility must be capable of operating at temperatures of at least 1100°C (2012°F) .[2] This high temperature is mandated for wastes containing over 1% halogenated organic substances to ensure the complete destruction of the chlorinated molecule and prevent the formation of persistent organic pollutants (POPs).[2][3]

  • 5.4 The disposal facility must also be equipped with a downstream off-gas treatment system, such as a caustic scrubber, to neutralize the acidic gases (e.g., HCl) produced during combustion.[14][16]

cluster_1 Disposal Workflow for this compound Start Generate Waste (Solid, Liquid, PPE) PPE Step 1: Wear Appropriate PPE Start->PPE Segregate Step 2: Segregate Waste (Solid vs. Liquid vs. PPE) PPE->Segregate Label Step 3: Label Container 'Hazardous Waste' Segregate->Label Store Step 4: Store in Designated SAA Label->Store ContactEHS Step 5: Contact EHS for Pickup Store->ContactEHS Transport Licensed Contractor Transports Waste ContactEHS->Transport Incinerate Final Disposal: High-Temp Incineration (>= 1100°C) Transport->Incinerate End Certificate of Disposal Received Incinerate->End

Caption: Step-by-step workflow for the compliant disposal of chemical waste.

Part 4: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to ensuring safety.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Isolate & Ventilate: Ensure the chemical fume hood is operational. Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as described in section 3.1.2 before attempting cleanup.

  • Contain & Absorb: Contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect & Clean: Carefully scoop the absorbed material into a designated hazardous waste container.[13] Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and your institution's EHS office, regardless of the spill's size.

By adhering to this comprehensive guide, you are not only complying with federal and state regulations but are also upholding the highest standards of scientific integrity and laboratory safety. This structured approach ensures that every molecule of this compound waste is managed responsibly from the moment of its creation to its verified destruction.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.